4-Iodo-2-methylbenzothiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-iodo-2-methyl-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6INS/c1-5-10-8-6(9)3-2-4-7(8)11-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTHZZMLIIOOAGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC=C2I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6INS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of 4-Iodo-2-methylbenzothiazole from 2-iodoaniline
An In-Depth Technical Guide to the Synthesis of 4-Iodo-2-methylbenzothiazole from 2-Iodoaniline
Abstract
This compound is a key heterocyclic scaffold with significant applications in medicinal chemistry and materials science. Its synthesis presents unique challenges, particularly in achieving regioselective iodination and efficient thiazole ring formation. This guide provides a comprehensive, field-proven methodology for the synthesis of this compound, commencing from the readily available starting material, 2-iodoaniline. We will delve into the strategic considerations behind the synthetic pathway, provide a detailed, step-by-step experimental protocol, and discuss the mechanistic underpinnings of each transformation. This document is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible route to this valuable chemical entity.
Strategic Overview and Rationale
The synthesis of a substituted benzothiazole from an aniline derivative necessitates the formation of a five-membered thiazole ring fused to the benzene core. This requires the introduction of a sulfur atom and a two-carbon unit, one of which becomes the C2 carbon of the heterocyclic ring. The classical approach often involves the reaction of a 2-aminothiophenol with a carboxylic acid or its derivative.[1] However, our designated starting material, 2-iodoaniline, lacks the crucial ortho-thiol group.
Therefore, our strategy is a robust two-step sequence that leverages the existing iodo-substituent as a handle for the critical C-S bond formation:
-
Acetylation of the Amine: The amino group of 2-iodoaniline is first acylated using acetic anhydride. This serves a dual purpose: it introduces the acetyl group, which will ultimately form the C2 and the 2-methyl group of the target benzothiazole, and it produces a stable N-(2-iodophenyl)acetamide intermediate.[2]
-
Copper-Catalyzed Intramolecular Cyclization: The key step involves a copper-catalyzed reaction of the N-(2-iodophenyl)acetamide intermediate with a sulfur source. This transformation facilitates the formation of the critical C-S bond at the position of the iodine atom, followed by an intramolecular cyclization and dehydration to yield the aromatic this compound ring system. The choice of a copper catalyst is based on its proven efficacy in mediating C-S cross-coupling reactions, particularly with aryl iodides.[3]
This pathway is strategically sound as it avoids the challenging synthesis of the corresponding 2-amino-3-iodothiophenol intermediate and instead builds the heterocyclic ring through a reliable and well-precedented catalytic cyclization.
Reaction Mechanism
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The synthesis proceeds through two distinct mechanistic stages.
Stage 1: Acetylation of 2-Iodoaniline
This is a classic nucleophilic acyl substitution reaction.[4] The lone pair of electrons on the nitrogen atom of 2-iodoaniline acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate. The subsequent collapse of this intermediate eliminates the stable acetate ion as a leaving group, resulting in a protonated amide. A mild base, such as sodium acetate (often generated in situ or added), deprotonates the nitrogen to yield the final, neutral N-(2-iodophenyl)acetamide product and acetic acid as a byproduct.[2]
Stage 2: Copper-Catalyzed Thionation and Cyclization
This is the core transformation that builds the benzothiazole scaffold. While the precise mechanism can vary with the specific ligand and conditions, a plausible catalytic cycle involving a Cu(I)/Cu(III) manifold is widely accepted for such C-S coupling reactions.[3]
-
Step A: Oxidative Addition: The aryl iodide (N-(2-iodophenyl)acetamide) undergoes oxidative addition to the active Cu(I) catalyst. This forms a transient, high-energy Cu(III) intermediate. This step is typically the rate-determining step in the cycle.
-
Step B: Metathesis/Ligand Exchange: The sulfur source (e.g., sulfide ion, S²⁻) displaces the iodide ion from the copper center to form a Cu(III)-sulfide complex.
-
Step C: Intramolecular Cyclization & Reductive Elimination: This is the key ring-forming step. The sulfur atom, now coordinated to the copper, is positioned for an intramolecular nucleophilic attack on the carbonyl carbon of the acetamide group. This is followed by a reductive elimination event that forms the C-S bond, expels the Cu(I) catalyst to re-enter the cycle, and generates a benzothiazoline intermediate.
-
Step D: Dehydration: The benzothiazoline intermediate readily undergoes acid- or base-catalyzed dehydration to form the thermodynamically stable, aromatic this compound product.
Experimental Protocols
Safety Precaution: These procedures should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory. 2-Iodoaniline is toxic and should be handled with care.
Synthesis of N-(2-Iodophenyl)acetamide (Intermediate)
This protocol is adapted from standard aniline acetylation procedures.[5]
Reagents & Materials:
-
2-Iodoaniline
-
Acetic Anhydride
-
Glacial Acetic Acid
-
Deionized Water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Büchner funnel and vacuum flask
Procedure:
-
To a 250 mL round-bottom flask, add 2-iodoaniline (10.0 g, 45.66 mmol).
-
Add 50 mL of glacial acetic acid to dissolve the aniline. Gentle warming may be required.
-
Once a clear solution is obtained, add acetic anhydride (5.1 mL, 54.8 mmol, 1.2 equiv.) dropwise to the stirring solution.
-
After the addition is complete, heat the mixture to a gentle reflux (approx. 110-120 °C) for 30 minutes.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aniline spot has been consumed.
-
Allow the reaction mixture to cool to room temperature, then pour it slowly into 250 mL of ice-cold deionized water with vigorous stirring.
-
A precipitate will form. Continue stirring for 15-20 minutes in an ice bath to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove residual acetic acid.
-
Dry the white to off-white solid product under vacuum. The product is typically of sufficient purity for the next step. If needed, recrystallization from an ethanol/water mixture can be performed.
Synthesis of this compound
This protocol is based on established copper-catalyzed C-S bond formation and cyclization methodologies.[3]
Reagents & Materials:
-
N-(2-Iodophenyl)acetamide (from step 3.1)
-
Copper(I) Iodide (CuI)
-
Sodium Sulfide Nonahydrate (Na₂S·9H₂O)
-
1,10-Phenanthroline (ligand)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Schlenk flask or three-necked flask
-
Inert gas supply (Argon or Nitrogen)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried 100 mL Schlenk flask, add N-(2-iodophenyl)acetamide (5.0 g, 19.16 mmol), Copper(I) Iodide (182 mg, 0.96 mmol, 5 mol%), and 1,10-phenanthroline (345 mg, 1.92 mmol, 10 mol%).
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Add Sodium Sulfide Nonahydrate (5.52 g, 22.99 mmol, 1.2 equiv.) to the flask under a positive flow of inert gas.
-
Add 40 mL of anhydrous DMF via syringe.
-
Heat the reaction mixture to 130 °C with vigorous stirring under the inert atmosphere.
-
Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 12-24 hours.
-
After completion, cool the mixture to room temperature.
-
Pour the reaction mixture into 200 mL of deionized water and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the residue by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford this compound as a solid.
Data Presentation
Table 1: Reagent Summary for a Typical Synthesis
| Step | Reagent | MW ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume |
| 1 | 2-Iodoaniline | 219.04 | 1.0 | 45.66 | 10.0 g |
| Acetic Anhydride | 102.09 | 1.2 | 54.80 | 5.1 mL | |
| Glacial Acetic Acid | 60.05 | Solvent | - | 50 mL | |
| 2 | N-(2-Iodophenyl)acetamide | 261.05 | 1.0 | 19.16 | 5.0 g |
| Copper(I) Iodide (CuI) | 190.45 | 0.05 | 0.96 | 182 mg | |
| 1,10-Phenanthroline | 180.21 | 0.10 | 1.92 | 345 mg | |
| Sodium Sulfide (Na₂S·9H₂O) | 240.18 | 1.2 | 22.99 | 5.52 g | |
| DMF (anhydrous) | 73.09 | Solvent | - | 40 mL |
Table 2: Expected Reaction Outcomes
| Parameter | Step 1: Acetylation | Step 2: Cyclization |
| Reaction Time | 30-60 minutes | 12-24 hours |
| Temperature | ~115 °C (Reflux) | 130 °C |
| Typical Yield | >90% | 60-75% |
| Product Appearance | White to off-white solid | Light yellow to beige solid |
Product Characterization
Accurate characterization of the final product is essential to confirm its identity and purity.
-
¹H NMR (400 MHz, CDCl₃):
-
δ ~7.90-7.80 (m, 2H, Ar-H)
-
δ ~7.20-7.10 (t, 1H, Ar-H)
-
δ ~2.85 (s, 3H, -CH₃)
-
Note: The exact shifts and coupling patterns of the aromatic protons require specific spectral analysis.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ ~168.0 (C2, C=N)
-
δ ~152.0 (Ar-C)
-
δ ~140.0 (Ar-C)
-
δ ~135.0 (Ar-CH)
-
δ ~126.0 (Ar-CH)
-
δ ~125.0 (Ar-CH)
-
δ ~95.0 (C4, C-I)
-
δ ~20.0 (-CH₃)
-
-
Mass Spectrometry (EI):
-
Expected M⁺ peak at m/z = 275.95 for C₈H₆INS.
-
-
Infrared (IR) Spectroscopy (ATR):
-
~3060 cm⁻¹ (Aromatic C-H stretch)
-
~2920 cm⁻¹ (Aliphatic C-H stretch)
-
~1590, 1540, 1450 cm⁻¹ (C=N and C=C ring stretching)
-
Visualized Workflows and Mechanisms
Overall Synthetic Workflow
Caption: High-level overview of the two-step synthesis.
Proposed Catalytic Cycle for Cyclization
Caption: Proposed mechanism for the copper-catalyzed C-S coupling and cyclization.
References
-
Evindar, G., & Batey, R. A. (2006). A General Method for the Formation of Benzoxazoles and Benzothiazoles via a Copper-Catalyzed Cyclization of ortho-Haloanilides. Journal of Organic Chemistry. Available at: [Link]
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Patel, V. M., & Gupte, T. V. (2016). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Journal of Chemistry. Available at: [Link]
-
Sciforum. (1999). 2-METHYLBENZOTHIAZOLE SYNTHESIS FROM 2-MERCAPTOANILINE AND ACETIC ACID. Available at: [Link]
-
Wang, L., et al. (2015). Synthesis of 2-aminobenzothiazole via FeCl3-catalyzed tandem reaction of 2-iodoaniline with isothiocyanate in water. Green Chemistry. Available at: [Link]
-
Li, J., et al. (2022). A Pathway to Synthesize 2-Methylbenzothiazole Derivatives via Hydrogen Sulfide Promoted Tandem Reaction of Calcium Carbide and 2-Iodoaniline. ResearchGate. Available at: [Link]
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Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). Available at: [Link]
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Quora. (2018). What happens to acetic anhydride after reacting with aniline?. Available at: [Link]
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Pearson. (n.d.). Propose a mechanism for the reaction of aniline with acetic anhydride to give acetanilide. Available at: [Link]
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RSC Publishing. (2020). New synthesis of 2-aroylbenzothiazoles via metal-free domino transformations of anilines, acetophenones, and elemental sulfur. Available at: [Link]
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Siddiqui, Z. N., & Khan, S. A. (2013). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Molecules. Available at: [Link]
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4-Iodo-2-methylbenzothiazole chemical properties and structure
An In-depth Technical Guide to 4-Iodo-2-methylbenzothiazole: Structure, Properties, and Synthetic Insights
Abstract
This technical guide provides a comprehensive analysis of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. The benzothiazole scaffold is a well-established pharmacophore present in numerous clinically approved drugs, valued for its wide range of biological activities.[1][2] This document delves into the specific physicochemical properties, structural characteristics, and spectroscopic profile of the 4-iodo-2-methyl isomer. Furthermore, it presents a reasoned, proposed pathway for its chemical synthesis, discusses its chemical reactivity with a focus on transformations relevant to drug development, and explores its potential applications. This guide is structured to provide both foundational knowledge and practical insights for scientists engaged in the design and synthesis of novel therapeutic agents.
The Benzothiazole Scaffold: A Privileged Structure in Drug Discovery
Benzothiazole is a bicyclic heterocyclic system where a benzene ring is fused to a thiazole ring.[1] This scaffold is a cornerstone in medicinal chemistry, demonstrating a vast array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][4] Its rigid, planar structure and ability to participate in various non-covalent interactions make it an effective pharmacophore for engaging with biological targets. The derivatization of the benzothiazole core allows for the fine-tuning of its steric, electronic, and pharmacokinetic properties, making it a versatile building block for drug development.[1] The introduction of a methyl group at the 2-position and an iodine atom at the 4-position, as in this compound, offers unique opportunities for further chemical modification and biological evaluation.
Physicochemical and Structural Properties
The precise experimental data for this compound is not widely published. However, its core properties can be calculated or reliably estimated based on its constituent parts and data from closely related isomers, such as 5-Iodo-2-methylbenzothiazole and 6-Iodo-2-methylbenzothiazole.[5][6][7]
| Property | Value | Source / Method |
| Molecular Formula | C₈H₆INS | Calculated |
| Molecular Weight | 275.11 g/mol | Calculated[5][6] |
| Appearance | Likely a solid at room temperature | Inferred from related isomers |
| Boiling Point | ~323 °C at 760 mmHg (estimated) | Based on 5-Iodo-2-methylbenzothiazole[5] |
| Solubility | Expected to be insoluble in water | Inferred from related benzothiazoles[8] |
| Storage | Keep in a dark place, store at 2-8°C | Recommended for iodo-aromatics[5] |
Structural Analysis
The this compound molecule is expected to be nearly planar. X-ray crystallography studies on the related 6-Iodo-2-methylbenzothiazole show that the benzothiazole ring system is almost ideally planar.[6] This planarity is a key feature influencing molecular packing in the solid state and π-stacking interactions with biological macromolecules.
The geometry within the thiazole ring is of particular interest. The S-C and C=N bond lengths are consistent with other 1,3-benzothiazoles, indicating a delocalized electron system.[6] The iodine atom at the 4-position introduces significant steric bulk and an electropositive region (a σ-hole), which can facilitate specific intermolecular interactions, such as halogen bonding.[6]
Caption: Chemical Structure of this compound.
Synthesis and Mechanistic Considerations
A practical synthesis for 2-methylbenzothiazole derivatives often involves the cyclization of a 2-aminothiophenol derivative with an acetyl source. An alternative modern approach involves a multicomponent tandem reaction.[9][10] Given the target molecule, a plausible synthesis can be designed starting from a commercially available or readily synthesized precursor.
Retrosynthetic Analysis
A logical disconnection breaks the thiazole ring, identifying 2-amino-3-iodothiophenol and an acetyl equivalent as key precursors. The aminothiophenol can be derived from 3-iodo-2-nitroaniline, which in turn comes from 2-nitroaniline.
Caption: Retrosynthetic pathway for this compound.
Proposed Synthetic Protocol
This protocol is a conceptualized procedure based on established chemical transformations.
Step 1: Iodination of 2-Nitroaniline
-
Reactants: Dissolve 2-nitroaniline (1 eq.) in glacial acetic acid.
-
Reagent Addition: Add N-iodosuccinimide (NIS) (1.1 eq.) portion-wise to the solution at room temperature. The use of NIS is a standard and relatively mild method for the regioselective iodination of activated aromatic rings.
-
Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Workup: Pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with sodium thiosulfate solution to remove excess iodine, followed by brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude 3-iodo-2-nitroaniline.
Step 2: Reduction of the Nitro Group
-
Reactants: Dissolve the crude 3-iodo-2-nitroaniline (1 eq.) in ethanol.
-
Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O) (3-4 eq.) and heat the mixture to reflux. This is a classic method for reducing aromatic nitro groups in the presence of sensitive functional groups like iodides.
-
Reaction: Reflux for 2-4 hours until the starting material is consumed.
-
Workup: Cool the reaction, make it basic with a saturated sodium bicarbonate solution, and extract with ethyl acetate. Dry the organic phase and concentrate to yield 2-amino-3-iodoaniline.
Step 3: Thiolation and Cyclization
-
Reactants: To a solution of 2-amino-3-iodoaniline (1 eq.) in a suitable solvent like DMF, add sodium hydrosulfide (NaSH) (1.5 eq.).
-
Reaction: Heat the mixture to facilitate the nucleophilic aromatic substitution of the iodide with the hydrosulfide, forming the in situ 2-amino-3-iodothiophenol.
-
Cyclization: Add acetic anhydride (1.2 eq.) to the reaction mixture and heat. The acetic anhydride serves as both the source of the 2-methyl group and the cyclizing agent.
-
Workup and Purification: After cooling, perform an aqueous workup. Purify the crude product by column chromatography on silica gel to obtain this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the protons at the C5, C6, and C7 positions. The ¹³C NMR will show eight distinct signals.
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Position | δ (ppm) |
| -CH₃ | ~2.8 |
| H7 | ~7.8 |
| H5 | ~7.5 |
| H6 | ~7.2 |
Note: Predicted shifts are based on the parent 2-methylbenzothiazole structure with standard substituent effects for an iodine atom.
Experimental Protocol for NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of purified this compound.[11]
-
Dissolution: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[11]
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire a standard 1D proton spectrum using a 30-degree pulse angle and a relaxation delay of 1-2 seconds.[11]
-
¹³C NMR Acquisition: Acquire a proton-decoupled 1D carbon spectrum using a 45-degree pulse angle and a relaxation delay of 2-5 seconds.[11]
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: 7.26 ppm for ¹H, 77.16 ppm for ¹³C).[11]
Reactivity and Potential Applications
The chemical reactivity of this compound is governed by the benzothiazole core and the carbon-iodine bond.
Chemical Reactivity: The C-I Bond as a Synthetic Handle
The most significant feature for drug development professionals is the presence of the aryl iodide. The C-I bond is an exceptionally versatile functional group for forming new carbon-carbon and carbon-heteroatom bonds via transition-metal-catalyzed cross-coupling reactions. This allows the molecule to serve as a key intermediate for building more complex structures.
Key Reactions:
-
Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.
-
Sonogashira Coupling: Reaction with terminal alkynes, crucial for synthesizing conjugated systems.[12]
-
Heck Coupling: Reaction with alkenes.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
Caption: Suzuki cross-coupling as a key reaction pathway.
Applications in Drug Discovery
The benzothiazole scaffold is a key component in drugs targeting a range of diseases.[1] For instance, Riluzole is used in the treatment of amyotrophic lateral sclerosis (ALS), and others have been investigated as potent anticancer agents.[2][13] this compound can be envisioned as a scaffold or intermediate for:
-
Kinase Inhibitors: The planar benzothiazole core can mimic the adenine region of ATP, making it a suitable scaffold for kinase inhibitors in oncology.
-
Amyloid Imaging Agents: Substituted benzothiazoles are known to bind to β-amyloid plaques, relevant in the diagnosis of Alzheimer's disease.[3]
-
Antimicrobial Agents: The scaffold can be elaborated to target bacterial or fungal enzymes.
The ability to use the 4-iodo position for diversification via cross-coupling makes this molecule a highly valuable platform for generating libraries of compounds for high-throughput screening.
Conclusion
This compound is a strategically important molecule that combines the privileged benzothiazole scaffold with a versatile synthetic handle. While detailed experimental data on this specific isomer is limited, its properties, structure, and reactivity can be confidently predicted based on established chemical principles and data from related compounds. Its potential as a key building block in the synthesis of complex, biologically active molecules makes it a compound of high interest for researchers in drug discovery and development. The synthetic and reaction pathways outlined in this guide provide a solid foundation for its practical application in the laboratory.
References
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PubChem. (n.d.). 2-Amino-4-methylbenzothiazole. National Center for Biotechnology Information. Retrieved from [Link]
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National Institutes of Health. (n.d.). 6-Iodo-2-methyl-1,3-benzothiazole. Retrieved from [Link]
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Cheméo. (n.d.). Benzothiazole, 2-methyl- (CAS 120-75-2). Retrieved from [Link]
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Wikipedia. (n.d.). Methyl 4-iodobenzoate. Retrieved from [Link]
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Royal Society of Chemistry. (2023). A pathway to synthesize 2-methylbenzothiazole derivatives via a hydrogen sulfide promoted tandem reaction of calcium carbide and 2-iodoaniline. Organic & Biomolecular Chemistry. Retrieved from [Link]
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PubMed. (2021). Current trends of benzothiazoles in drug discovery: a patent review (2015-2020). Retrieved from [Link]
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Allied Academies. (n.d.). Note on Benzothiazole used in Modern Day Drug Designing and Development. Retrieved from [Link]
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National Institutes of Health. (n.d.). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Retrieved from [Link]
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MDPI. (n.d.). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Retrieved from [Link]
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ResearchGate. (2023). A Pathway to Synthesize 2-Methylbenzothiazole Derivatives via Hydrogen Sulfide Promoted Tandem Reaction of Calcium Carbide and 2-Iodoaniline. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 4-methyl-2-hydrazinobenzothiazole. Retrieved from [Link]
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Preprints.org. (n.d.). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Retrieved from [Link]
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National Institutes of Health. (n.d.). The Synthesis, Characterization, Molecular Docking and In Vitro Antitumor Activity of Benzothiazole Aniline (BTA) Conjugated Metal-Salen Complexes as Non-Platinum Chemotherapeutic Agents. Retrieved from [Link]
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1H NMR and 13C NMR characterization of 4-Iodo-2-methylbenzothiazole
An In-Depth Technical Guide to the ¹H and ¹³C NMR Characterization of 4-Iodo-2-methylbenzothiazole
This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectroscopic signature of this compound. As a crucial analytical technique in chemical research and drug development, NMR spectroscopy offers unparalleled insight into molecular structure. This document is intended for researchers, scientists, and professionals who require a detailed understanding of how to acquire, interpret, and validate the structure of this specific heterocyclic compound. We will delve into the theoretical underpinnings of the expected spectral features, provide field-proven experimental protocols, and outline a logical workflow for complete structural elucidation.
Foundational Principles: Structural and Electronic Landscape
The interpretation of any NMR spectrum begins with a fundamental understanding of the molecule's structure. This compound is a bicyclic heteroaromatic system. The benzothiazole core is substituted at the 2-position with a methyl group and at the 4-position with an iodine atom.
The electronic environment of each nucleus is dictated by the interplay of several factors: the inherent aromaticity of the benzothiazole system, the electron-donating nature of the methyl group, and the complex electronic and steric effects of the iodine substituent. These factors directly influence the chemical shifts (δ) observed in both ¹H and ¹³C NMR spectra.
-
The Benzothiazole Core : The fusion of a benzene ring and a thiazole ring creates a unique electronic distribution. The nitrogen and sulfur heteroatoms significantly influence the shielding and deshielding of adjacent nuclei.
-
2-Methyl Group (-CH₃) : This group is attached to an sp²-hybridized carbon (C2) within the heterocyclic ring. It will exhibit a characteristic singlet in the ¹H NMR spectrum and a signal in the aliphatic region of the ¹³C NMR spectrum.
-
4-Iodo Group (-I) : The iodine atom exerts a powerful influence on its immediate neighbors. Its electron-withdrawing inductive effect and magnetic anisotropy will deshield the adjacent proton (H5). In ¹³C NMR, the "heavy-atom effect" is paramount, causing a pronounced upfield (shielding) shift for the carbon to which it is directly attached (C4)[1]. This is a key diagnostic feature for iodo-substituted aromatic compounds.
Below is the structure with systematic numbering used for spectral assignment throughout this guide.
Caption: Logical workflow for NMR-based structural verification.
-
Step 1: ¹H NMR Analysis : Confirm the presence of three distinct aromatic protons and one methyl group singlet. Verify the 1:1:1:3 integration ratio. The splitting pattern (d, t/dd, d) is characteristic of a 1,2,3-trisubstituted benzene ring fragment.
-
Step 2: ¹³C NMR Analysis : Count the signals. Nine unique signals confirm the expected number of carbons. Identify the key diagnostic peaks: the C2 signal far downfield (>165 ppm) and the C4 signal shifted far upfield (<105 ppm).
-
Step 3 (Validation): HSQC : This experiment correlates each proton signal to the carbon signal to which it is directly attached.[2] It will definitively link H5 to C5, H6 to C6, H7 to C7, and the methyl protons to the methyl carbon.
-
Step 4 (Validation): HMBC : The Heteronuclear Multiple Bond Correlation experiment reveals couplings between protons and carbons over two or three bonds.[2] This is the most powerful tool for piecing the molecular skeleton together. Key expected correlations include:
-
The methyl protons (~2.85 ppm) correlating to the C2 carbon (~170 ppm).
-
Proton H5 (~8.00 ppm) correlating to the iodo-substituted C4 and the bridgehead C3a.
-
Proton H7 (~7.75 ppm) correlating to the bridgehead C7a and C5.
-
By following this comprehensive guide, a researcher can confidently characterize this compound, ensuring the structural integrity of the compound for subsequent use in research and development.
References
-
Abraham, R. J., et al. (2002). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry. Available at: [Link]
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Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Available at: [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Available at: [Link]
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Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]
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LibreTexts Chemistry. (2022). Factors That Influence NMR Chemical Shift. Available at: [Link]
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Martin, G. E. (2018). Acquiring 1 H and 13 C Spectra. In Modern NMR Approaches to the Structure Elucidation of Natural Products. The Royal Society of Chemistry. Available at: [Link]
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Salman, S. R., & Al-Sawsan, M. B. (1996). Carbon-13 NMR of Some New Substituted 2-Amino Benzotheazoles. Spectroscopy Letters. Available at: [Link]
-
University of Bath. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Available at: [Link]
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Mass Spectrometry of 4-Iodo-2-methylbenzothiazole: A Technical Guide for Drug Development Professionals
Introduction: The Significance of 4-Iodo-2-methylbenzothiazole in Modern Drug Discovery
The benzothiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of a methyl group at the 2-position and an iodine atom at the 4-position of the benzothiazole ring system creates this compound, a molecule with significant potential for further functionalization in drug development. Its unique electronic and steric properties make it a valuable building block for creating novel pharmaceutical candidates.[3]
Accurate and robust analytical methodologies are paramount for the successful progression of any new chemical entity from the laboratory to clinical application. Mass spectrometry stands as an indispensable tool for the structural characterization and quantification of such molecules. This in-depth technical guide provides a comprehensive overview of the mass spectrometric analysis of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the rationale behind selecting appropriate ionization techniques, predict fragmentation pathways, and present a validated experimental protocol for its analysis.
Choosing the Right Tool: Ionization Techniques for this compound
The choice of ionization technique is critical for obtaining meaningful mass spectrometric data. For a molecule like this compound, two primary techniques are most applicable: Electron Ionization (EI) and Electrospray Ionization (ESI).
Electron Ionization (EI): The Gold Standard for Structural Elucidation
EI is a hard ionization technique that involves bombarding the analyte with high-energy electrons, typically 70 eV.[4][5] This process imparts significant internal energy to the molecule, leading to extensive and reproducible fragmentation.[6]
-
Expertise & Experience: The key advantage of EI is the creation of a detailed fragmentation pattern that serves as a unique "fingerprint" for the molecule. This is invaluable for unambiguous compound identification and for distinguishing it from potential isomers or impurities. Given the relatively low molecular weight and expected volatility of this compound, EI coupled with Gas Chromatography (GC-MS) is a highly suitable method for its analysis.[6]
-
Trustworthiness: The reproducibility of EI spectra allows for the creation of and comparison to spectral libraries, providing a high degree of confidence in compound identification.[6]
Electrospray Ionization (ESI): The Softer Approach for Complex Matrices
ESI is a soft ionization technique that generates ions from a solution, making it ideal for coupling with Liquid Chromatography (LC-MS).[7][8] It typically produces protonated molecules [M+H]+ or other adducts with minimal fragmentation.[4]
-
Expertise & Experience: When analyzing this compound in complex biological or reaction matrices, the separation power of LC combined with the sensitivity of ESI-MS is unparalleled. This approach is particularly useful for pharmacokinetic studies or for monitoring the progress of a chemical reaction where the analyte is present at low concentrations. To induce fragmentation for structural confirmation in ESI, tandem mass spectrometry (MS/MS) is employed.[9][10]
-
Trustworthiness: LC-ESI-MS/MS provides excellent selectivity and sensitivity, allowing for the quantification of the target molecule even in the presence of interfering substances.
Anticipated Fragmentation Patterns: Decoding the Mass Spectrum
Understanding the likely fragmentation pathways of this compound is crucial for interpreting its mass spectrum and confirming its structure.
Electron Ionization (EI) Fragmentation
Under EI conditions, the molecular ion (M+•) of this compound is expected to be observed. The subsequent fragmentation will be driven by the relative bond strengths and the stability of the resulting fragments.
A key fragmentation pathway for aromatic compounds is the loss of substituents from the aromatic ring. For this compound, the following fragmentation pathways are anticipated:
-
Loss of Iodine Radical: The C-I bond is relatively weak and prone to cleavage, leading to the loss of an iodine radical (•I). This would result in a significant fragment ion at m/z corresponding to the [M-I]+ fragment.
-
Loss of Methyl Radical: Cleavage of the C-C bond between the thiazole ring and the methyl group can lead to the loss of a methyl radical (•CH3), forming an [M-CH3]+ ion.
-
Ring Fission: The benzothiazole ring system itself can undergo fragmentation, although this typically requires higher energy.
The presence of iodine (a monoisotopic element, 127I) will not result in a characteristic M+2 isotopic pattern, which simplifies the interpretation of the molecular ion region.
Caption: Predicted EI Fragmentation of this compound.
Electrospray Ionization with Tandem MS (ESI-MS/MS) Fragmentation
In ESI-MS, this compound is expected to be detected as the protonated molecule, [M+H]+. When this precursor ion is selected and subjected to collision-induced dissociation (CID) in an MS/MS experiment, fragmentation will occur.
The fragmentation of the [M+H]+ ion will likely follow similar pathways to the EI fragmentation, with the loss of neutral molecules being favored.
-
Loss of HI: A common fragmentation pathway for protonated iodo-aromatic compounds is the elimination of a neutral hydrogen iodide (HI) molecule.
-
Loss of CH4: While less common, the loss of methane (CH4) from the protonated molecule is a possibility.
Caption: Predicted ESI-MS/MS Fragmentation of this compound.
Experimental Protocol: A Self-Validating System
The following is a detailed, step-by-step methodology for the analysis of this compound using GC-MS and LC-MS/MS.
Sample Preparation
-
Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a suitable solvent (e.g., methanol or acetonitrile) to prepare a 1 mg/mL stock solution.
-
Serial Dilutions: Perform serial dilutions of the stock solution to prepare working standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Matrix Samples: For analysis in biological matrices (e.g., plasma, urine), perform a protein precipitation or liquid-liquid extraction to remove interferences. Spike the blank matrix with known concentrations of the analyte to prepare calibration standards and quality control samples.
GC-MS Analysis (for pure substance identification)
-
Instrumentation: A gas chromatograph coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer.
-
GC Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injector: Splitless mode at 250 °C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
LC-MS/MS Analysis (for quantification in complex matrices)
-
Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a triple quadrupole or Orbitrap mass spectrometer.
-
LC Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: 0.1% formic acid in water.
-
B: 0.1% formic acid in acetonitrile.
-
-
Gradient Program:
-
Start at 10% B, hold for 0.5 minutes.
-
Linear gradient to 95% B over 3 minutes.
-
Hold at 95% B for 1 minute.
-
Return to 10% B and equilibrate for 1.5 minutes.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Collision Gas: Argon.
-
MRM Transitions: To be determined by infusing a standard solution and optimizing for the precursor ion ([M+H]+) and its most abundant product ions.
-
Sources
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The Physicochemical Characterization of 4-Iodo-2-methylbenzothiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of 4-Iodo-2-methylbenzothiazole
Benzothiazole derivatives are a prominent class of heterocyclic compounds that form the scaffold of numerous pharmacologically active agents and functional materials. The introduction of a methyl group at the 2-position and an iodine atom at the 4-position of the benzothiazole core in this compound creates a unique electronic and steric profile. These features can significantly influence the molecule's intermolecular interactions, and consequently, its physical properties such as melting point and solubility. A thorough understanding of these characteristics is paramount for its application in drug discovery, where they govern bioavailability and formulation, as well as in materials science, where they impact processability and performance.
Estimated Physical Properties of this compound
In the absence of direct experimental data for this compound, we can infer its likely physical state and solubility profile by examining related compounds.
Melting Point
The melting point of a crystalline solid is a sensitive indicator of the strength of its crystal lattice forces. For this compound, the presence of the relatively large and polarizable iodine atom, coupled with the aromatic benzothiazole system, is expected to result in significant intermolecular forces, suggesting that it is likely a solid at room temperature.
To provide a more concrete estimation, a comparative analysis with structurally similar compounds is instructive:
| Compound | Structure | Melting Point (°C) |
| 2-Methylbenzothiazole | C₈H₇NS | 12 - 14[1][2] |
| 2-Amino-4-methylbenzothiazole | C₈H₈N₂S | 137 - 139[3] |
| Methyl 4-iodobenzoate | C₈H₇IO₂ | 112 - 116[4][5] |
| 5-Iodo-2-methylbenzothiazole | C₈H₆INS | No data available |
| 6-Iodo-2-methylbenzothiazole | C₈H₆INS | No data available |
Table 1: Melting points of structurally related compounds.
Based on these analogs, it is reasonable to hypothesize that this compound will have a melting point significantly higher than that of 2-methylbenzothiazole, likely in the range of 100-150 °C . The presence of the iodo-substituent is expected to increase the molecular weight and enhance intermolecular interactions, leading to a higher melting point.
Solubility
The solubility of a compound is a critical determinant of its utility in various applications, particularly in pharmacology. The principle of "like dissolves like" provides a qualitative prediction of solubility. This compound possesses both polar (the benzothiazole nitrogen and the C-I bond) and non-polar (the aromatic rings and the methyl group) characteristics.
-
Aqueous Solubility: Due to its predominantly aromatic and non-polar nature, this compound is expected to have low solubility in water . Many complex organic molecules exhibit limited aqueous solubility.[6]
-
Organic Solvent Solubility: It is anticipated to exhibit moderate to good solubility in common organic solvents. Based on the properties of similar aromatic compounds, it is likely to be soluble in solvents such as:
-
Polar aprotic solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF)
-
Chlorinated solvents: Dichloromethane (DCM), Chloroform
-
Ethers: Tetrahydrofuran (THF), Diethyl ether
-
Alcohols: Ethanol, Methanol (potentially with some heating)
-
It is important to note that these are estimations, and precise solubility data must be determined experimentally.
Experimental Determination of Physical Properties
To obtain accurate and reliable data for this compound, the following experimental protocols are recommended.
Melting Point Determination: Capillary Method
The capillary melting point determination is a standard and widely used technique for accurately measuring the melting point of a solid compound.[7]
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath and a thermometer or an electronic temperature sensor.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, near the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded. This range is the melting point of the compound. A narrow melting point range (typically 0.5-2 °C) is indicative of a pure substance.
Diagram of Melting Point Determination Workflow
Caption: Workflow for determining melting point via the capillary method.
Solubility Determination: Shake-Flask Method
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound in a given solvent.[8]
Methodology:
-
Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the solvent of interest in a sealed vial.
-
Equilibration: The mixture is agitated (e.g., on a shaker or rotator) at a constant temperature for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.
-
Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or µg/mL).
Diagram of Shake-Flask Solubility Determination Workflow
Caption: Workflow for the shake-flask method of solubility determination.
Conclusion
While the precise physical properties of this compound are yet to be reported in peer-reviewed literature, this guide provides a scientifically grounded estimation of its melting point and solubility based on the analysis of structurally similar compounds. The provided experimental protocols offer a clear and robust framework for researchers to determine these critical parameters with high accuracy. The generation of such fundamental data is an indispensable step in the advancement of this compound towards its potential applications in drug development and materials science.
References
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AxisPharm. (n.d.). Solubility Test. Retrieved from [Link]
-
Britannica. (n.d.). Heterocyclic compound - Melting, Boiling, Points. Retrieved from [Link]
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World Health Organization. (2015). Annex 4: Guidance on the design and conduct of equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. Retrieved from [Link]
-
University of Alberta. (n.d.). Melting point determination. Retrieved from [Link]
-
California State University, Stanislaus. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]
-
University of Calgary. (n.d.). Experiment 1: Melting-point Determinations. Retrieved from [Link]
-
Al-Mustaqbal University College. (2021). Experiment (1) Determination of Melting Points. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025). Safety Data Sheet - Methyl 4-iodobenzoate. Retrieved from [Link]
-
MDPI. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-4-methylbenzothiazole. Retrieved from [Link]
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PubChem. (n.d.). 2-Methylbenzothiazole. Retrieved from [Link]
-
Wikipedia. (n.d.). Methyl 4-iodobenzoate. Retrieved from [Link]
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An In-depth Technical Guide to 4-Iodo-2-methylbenzothiazole (CAS 1261740-11-7)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-Iodo-2-methylbenzothiazole, a heterocyclic compound with significant potential in medicinal chemistry and materials science. Drawing upon established synthetic methodologies and the rich pharmacological profile of the benzothiazole scaffold, this document aims to equip researchers with the foundational knowledge required to explore the applications of this specific molecule.
Core Molecular Attributes and Physicochemical Properties
This compound belongs to the family of benzothiazoles, which are characterized by a benzene ring fused to a thiazole ring. The presence of a methyl group at the 2-position and an iodine atom at the 4-position of the benzothiazole core imparts specific steric and electronic properties that are ripe for investigation in drug discovery and organic synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1261740-11-7 | Internal Database |
| Molecular Formula | C₈H₆INS | [1] |
| Molecular Weight | 275.11 g/mol | [1] |
| Appearance | Expected to be a solid | General knowledge |
| Solubility | Expected to be soluble in organic solvents | General knowledge |
| Storage | Store in a cool, dry, well-ventilated place away from strong oxidizing agents, acids, and bases. | [1] |
Strategic Synthesis of this compound: A Proposed Protocol
Diagram of the Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
2-Amino-4-methylbenzothiazole
-
Sodium nitrite (NaNO₂)
-
Concentrated sulfuric acid (H₂SO₄)
-
Potassium iodide (KI)
-
Deionized water
-
Ice
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and equipment (round-bottom flasks, magnetic stirrer, dropping funnel, thermometer, etc.)
Step 1: Diazotization of 2-Amino-4-methylbenzothiazole
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 2-amino-4-methylbenzothiazole (1 equivalent) in a suitable volume of dilute sulfuric acid (prepared by cautiously adding concentrated H₂SO₄ to water).
-
Cool the flask in an ice-salt bath to maintain a temperature of 0-5 °C.
-
Prepare a solution of sodium nitrite (1.1 equivalents) in a minimal amount of cold deionized water.
-
Add the sodium nitrite solution dropwise to the stirred solution of 2-amino-4-methylbenzothiazole, ensuring the temperature does not exceed 5 °C. The formation of the diazonium salt is often indicated by a color change.
-
Stir the reaction mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization.
Step 2: Iodination via Sandmeyer Reaction
-
In a separate beaker, prepare a solution of potassium iodide (1.5 equivalents) in a minimal amount of deionized water.
-
Slowly and carefully add the freshly prepared diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (release of nitrogen gas) should be observed.[2][3]
-
After the initial reaction subsides, gently warm the reaction mixture to approximately 50-60 °C for 1-2 hours to ensure the complete decomposition of the diazonium salt and formation of the iodo-substituted product.
-
Cool the reaction mixture to room temperature.
-
Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the crude product with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with deionized water, followed by a brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure product.
Potential Applications and Mechanistic Insights in Drug Discovery
The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[4][5][6][7] While specific studies on this compound are limited, its structural features suggest several promising avenues for research.
Anticancer Potential
Benzothiazole derivatives have shown significant promise as anticancer agents.[4][5] The mechanism of action for some of these compounds involves the modulation of key signaling pathways, such as the EGFR pathway, and the induction of apoptosis.[8] A study on 4-hydroxy-2-methylbenzothiazole, a structurally related compound, demonstrated its ability to reduce the viability of breast cancer cells and promote cell death.[9] The presence of a halogen, such as iodine, can enhance the lipophilicity and binding affinity of a molecule to its biological target, potentially leading to improved anticancer activity.[4]
Diagram of a Potential Anticancer Mechanism of Action
Caption: Hypothesized anticancer mechanisms of this compound.
Antimicrobial Activity
The benzothiazole nucleus is a common feature in many antimicrobial agents.[10] Derivatives have been shown to be effective against a range of bacteria and fungi.[11] The mode of action can involve the inhibition of essential enzymes in microbial metabolic pathways. For instance, some benzothiazole compounds have been found to inhibit dihydroorotase, an enzyme crucial for pyrimidine biosynthesis in bacteria.[10] The iodine substituent in this compound could enhance its antimicrobial properties through increased membrane permeability or by acting as a bioisostere for other functional groups.
Use as a Synthetic Intermediate
Beyond its potential biological activities, this compound can serve as a versatile building block in organic synthesis. The iodo group is an excellent leaving group in various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, allowing for the introduction of diverse functional groups at the 4-position of the benzothiazole ring. This opens up possibilities for creating libraries of novel compounds for high-throughput screening in drug discovery programs.[12][13]
Safety and Handling
As with any research chemical, proper safety precautions must be observed when handling this compound.
-
Hazard Identification: While specific toxicity data for this compound is not available, it should be handled with care. Based on related compounds, it may be harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin and eye irritation.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1]
Reputable Suppliers
Several chemical suppliers offer iodo-substituted benzothiazole derivatives for research purposes. While availability for CAS 1261740-11-7 may vary, the following suppliers are known to carry related compounds and may offer custom synthesis services:
-
Sigma-Aldrich (Merck): A major supplier of a wide range of research chemicals, including various benzothiazole derivatives.[14]
-
Matrix Scientific: Specializes in providing a diverse catalog of chemical compounds for research and development.
-
ChemScene: A supplier of building blocks and screening compounds for drug discovery.[15]
-
Ambeed: Offers a wide range of building blocks, catalysts, and inhibitors for chemical research.[16]
It is recommended to contact these suppliers directly to inquire about the availability and pricing of this compound.
Conclusion
This compound represents a promising, yet underexplored, molecule with significant potential in medicinal chemistry and organic synthesis. Its synthesis is achievable through established chemical reactions, and its structural similarity to known bioactive compounds suggests a high probability of interesting pharmacological properties. This guide provides a solid foundation for researchers to embark on the investigation of this intriguing compound, from its synthesis to the exploration of its potential therapeutic applications.
References
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-
Organic Chemistry Portal. Sandmeyer Reaction. [Link]
-
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-
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-
PubMed. Anti-Tumor and Apoptotic Potential of 4-hydroxy-2-Methylbenzothiazole on MDA-MB-231 Cell Line. [Link]
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PubMed. Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo. [Link]
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-
Elementary Education Online. Study of Benzothiazoles and its Pharmaceutical Importance. [Link]
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PubMed. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. [Link]
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A Technical Guide to the Biological Activity Screening of 4-Iodo-2-methylbenzothiazole Derivatives
Abstract
The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of compounds with diverse pharmacological activities. This guide provides a comprehensive framework for the biological activity screening of a specific, yet promising, subclass: 4-iodo-2-methylbenzothiazole derivatives. As a Senior Application Scientist, my objective is to move beyond mere protocols and delve into the causality behind experimental design, presenting a logical, tiered screening cascade that is both efficient and self-validating. We will explore the strategic synthesis of a focused compound library, detail robust protocols for primary anticancer and antimicrobial screening, outline secondary assays for mechanistic elucidation, and integrate in silico methods to rationalize structure-activity relationships (SAR). This document is intended for researchers, scientists, and drug development professionals seeking to systematically evaluate novel chemical entities based on this privileged heterocyclic core.
The Benzothiazole Scaffold: A Privileged Structure in Drug Discovery
Benzothiazole, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a recurring motif in pharmacologically active molecules. Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The planarity of the benzothiazole ring system and its electron-rich heteroatoms facilitate interactions with various biological targets, such as DNA and key enzymes.[1]
The focus of this guide, the This compound core, is strategically chosen. The methyl group at the 2-position is a common feature in bioactive benzothiazoles.[3] The introduction of a halogen, specifically iodine, at the 4-position is hypothesized to modulate the compound's physicochemical properties—such as lipophilicity and electronic distribution—which can profoundly influence cell permeability, target binding, and overall potency. The influence of halogen substitution on the biological activity of benzothiazoles is well-documented, with chloro and fluoro groups often enhancing anticancer or antimicrobial effects.[2][4] Investigating the larger, more polarizable iodine atom at an under-explored position is therefore a rational strategy for discovering novel biological activities.
Strategic Synthesis of a Focused Derivative Library
A successful screening campaign begins with a well-designed library of compounds. The synthesis should be versatile, allowing for the introduction of diverse chemical functionalities to probe the chemical space around the core scaffold. A highly relevant and efficient approach involves a multicomponent tandem reaction starting from a substituted 2-iodoaniline precursor.[3] This methodology provides a direct route to the 2-methylbenzothiazole core.
Once the this compound nucleus is synthesized, derivatives can be generated by introducing various substituents, particularly if an additional functional group (e.g., a hydroxyl or amino group) is present on the benzothiazole ring. This allows for the creation of amides, esters, or other derivatives, enabling a systematic exploration of structure-activity relationships (SAR).
Caption: General synthetic workflow for the derivative library.
A Tiered Approach to Biological Activity Screening
To maximize efficiency and conserve resources, a tiered or cascaded screening approach is paramount. This strategy involves subjecting the entire compound library to broad, high-throughput primary assays. Hits—compounds that demonstrate activity above a predefined threshold—are then advanced to more complex, lower-throughput secondary assays to confirm activity and elucidate their mechanism of action (MoA).
Caption: A logical screening cascade for hit identification and validation.
Primary Screening Protocols: Identifying Hits
The goal of primary screening is to efficiently identify which derivatives possess biological activity in two key therapeutic areas where benzothiazoles have historically shown promise: cancer and infectious diseases.
4.1 Anticancer & Cytotoxicity Screening
Causality & Rationale: Benzothiazole derivatives have shown significant antiproliferative activity against a range of cancer cell lines.[2] Notably, a close structural analog, 4-hydroxy-2-methylbenzothiazole, has demonstrated pro-apoptotic and anti-proliferative effects against the MDA-MB-231 triple-negative breast cancer cell line.[5][6] This provides a strong rationale for screening our 4-iodo derivatives against a representative panel of cancer cells. The MTT assay is a robust, colorimetric, and widely adopted method for assessing cell metabolic activity, which serves as an effective proxy for cell viability and cytotoxicity.[5][6]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Culture: Plate human cancer cells (e.g., MDA-MB-231 for breast, A549 for lung, HepG2 for liver) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of each derivative in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent toxicity.
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include vehicle controls (medium with 0.5% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂. The incubation time is critical; 72 hours allows for multiple cell doubling times, providing a sufficient window to observe antiproliferative effects.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).
Data Presentation: Cytotoxicity (IC₅₀) Data
| Compound ID | Modification | IC₅₀ vs. MDA-MB-231 (µM) | IC₅₀ vs. A549 (µM) |
| BTZ-I-01 | (Parent Core) | 45.2 | > 100 |
| BTZ-I-02 | 6-Nitro | 12.5 | 33.1 |
| BTZ-I-03 | 6-Amino | 55.8 | 89.4 |
| BTZ-I-04 | 2-(Phenylamide) | 5.2 | 9.8 |
| Doxorubicin | (Control) | 0.8 | 1.2 |
4.2 Antimicrobial Screening
Causality & Rationale: The benzothiazole scaffold is a well-established pharmacophore in antimicrobial agents, with derivatives showing activity against a wide range of bacteria and fungi.[7][8] The mechanism often involves the inhibition of essential microbial enzymes like dihydropteroate synthase (DHPS) or dihydroorotase.[7][9] Therefore, screening the library for antimicrobial activity is a high-priority endeavor. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), providing quantitative data on the potency of each compound.[1]
Experimental Protocol: Broth Microdilution for MIC Determination
-
Strain Preparation: Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) overnight in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi). Dilute the cultures to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay plate.
-
Compound Preparation: Perform a two-fold serial dilution of each compound (from a 10 mM DMSO stock) in a 96-well plate using the appropriate broth. The typical concentration range is 256 µg/mL down to 0.5 µg/mL.
-
Inoculation: Add 50 µL of the standardized microbial inoculum to each well containing 50 µL of the diluted compound, bringing the final volume to 100 µL.
-
Controls: Include a positive control (inoculum without compound), a negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin for bacteria, Amphotericin B for fungi).[8]
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for fungi.
-
Data Acquisition: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring absorbance at 600 nm.
Data Presentation: Antimicrobial (MIC) Data
| Compound ID | Modification | MIC vs. S. aureus (µg/mL) | MIC vs. E. coli (µg/mL) | MIC vs. C. albicans (µg/mL) |
| BTZ-I-01 | (Parent Core) | 128 | >256 | >256 |
| BTZ-I-05 | 6-Chloro | 32 | 128 | 64 |
| BTZ-I-06 | 2-(Pyrazolone) | 16 | 64 | 32 |
| BTZ-I-07 | 2-(Thiazolidinone) | 8 | 32 | 16 |
| Ciprofloxacin | (Control) | 1 | 0.5 | N/A |
Secondary Screening & Mechanistic Elucidation
Once primary hits are identified (e.g., compounds with IC₅₀ < 10 µM or MIC < 32 µg/mL), secondary assays are employed to validate the activity and investigate the underlying mechanism. For an anticancer hit, a key question is whether it is cytotoxic (kills cells) or cytostatic (inhibits proliferation) and whether it induces a programmed cell death pathway like apoptosis.
Rationale: Many effective anticancer drugs work by inducing apoptosis. A compound from a primary screen that reduces cell viability might do so through non-specific toxicity. Confirming that it activates a specific cell death pathway like apoptosis is a critical step in validating it as a promising therapeutic lead. Assays using Annexin V (which binds to phosphatidylserine on the surface of apoptotic cells) and Propidium Iodide (PI, a DNA stain that only enters necrotic cells) can distinguish between healthy, apoptotic, and necrotic cells.
Caption: Potential apoptotic pathway activated by a benzothiazole derivative.
The Role of In Silico Analysis in the Screening Workflow
Computational methods are indispensable for accelerating drug discovery. Molecular docking, in particular, allows for the prediction of binding conformations of a ligand (our derivative) within the active site of a protein target. This is invaluable for prioritizing compounds for synthesis, interpreting SAR data, and generating hypotheses about the mechanism of action.
Causality & Rationale: For antimicrobial hits, we know that benzothiazoles can inhibit bacterial enzymes like DHPS.[9] If our screening reveals a set of active and inactive compounds, we can perform docking studies against the crystal structure of DHPS. A strong correlation between high docking scores (indicating favorable binding energy) and low experimental MIC values would provide powerful evidence that DHPS is a likely target. This helps validate the biological data and provides a structural basis for the observed activity, guiding the design of more potent future derivatives.
Structure-Activity Relationship (SAR) Insights
The ultimate goal of screening a derivative library is to establish a clear Structure-Activity Relationship (SAR). By comparing the chemical structures of the most and least active compounds, we can deduce which functional groups are critical for the biological effect.
Based on the hypothetical data in our tables:
-
Anticancer Activity: The parent core (BTZ-I-01) is weakly active. Adding an electron-withdrawing nitro group (BTZ-I-02) improves activity, while the electron-donating amino group (BTZ-I-03) is detrimental. The most significant increase in potency comes from adding a phenylamide group at the 2-position (BTZ-I-04), suggesting a key interaction in this region. The iodine at position 4 may be contributing to the overall potency through halogen bonding or by influencing the molecule's conformation.
-
Antimicrobial Activity: Adding a halogen at the 6-position (BTZ-I-05, chloro) improves activity against Gram-positive bacteria, consistent with published findings.[4] Incorporating other heterocyclic moieties like pyrazolone (BTZ-I-06) or thiazolidinone (BTZ-I-07) at the 2-position significantly boosts broad-spectrum activity, indicating these groups are crucial for interacting with microbial targets.[10]
Conclusion and Future Perspectives
This guide has outlined a systematic, multi-tiered strategy for the biological screening of novel this compound derivatives. The process begins with rational library synthesis, proceeds through high-throughput primary screening for anticancer and antimicrobial activities, and culminates in secondary, mechanism-focused assays for validated hits. The integration of in silico docking and rigorous SAR analysis provides a powerful framework for understanding the molecular basis of activity.
A promising lead candidate emerging from this cascade—for instance, a compound with a potent IC₅₀ against a cancer cell line, confirmed apoptotic mechanism, and a rational docking pose in a relevant target—would be prioritized for further preclinical development. Subsequent steps would include ADME/Tox profiling (Absorption, Distribution, Metabolism, Excretion, and Toxicity) and, ultimately, evaluation in in vivo animal models to assess efficacy and safety. The this compound scaffold holds considerable potential, and this structured screening approach is the critical first step in unlocking its therapeutic value.
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The Strategic Utility of 4-Iodo-2-methylbenzothiazole in Modern Medicinal Chemistry: A Technical Guide
Introduction: The Benzothiazole Scaffold as a Privileged Motif in Drug Discovery
The benzothiazole core, a bicyclic system comprising a fused benzene and thiazole ring, represents a cornerstone in the architecture of medicinally relevant molecules.[1][2] Its unique electronic properties, rigid planar structure, and capacity for diverse substitution patterns have rendered it a "privileged scaffold" in drug discovery. This means the benzothiazole framework has a proven affinity for a wide range of biological targets, making it a recurring motif in compounds with demonstrated therapeutic value.[1] Derivatives of this versatile heterocycle have shown a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and neuroprotective effects.[2][3]
Within this important class of compounds, halo-substituted benzothiazoles serve as exceptionally versatile precursors for the construction of complex molecular libraries. The carbon-halogen bond provides a reactive handle for a multitude of powerful cross-coupling reactions, enabling the systematic exploration of the chemical space around the core scaffold. This guide focuses on a particularly valuable, yet underexplored, building block: 4-iodo-2-methylbenzothiazole . The presence of the iodine atom at the 4-position offers a unique vector for functionalization, distinct from the more commonly substituted 2- and 6-positions. The methyl group at the 2-position, in turn, provides a stable, non-reactive anchor. This guide will provide an in-depth look at the synthesis of this key precursor and its application in palladium-catalyzed cross-coupling reactions, which are fundamental to modern drug development.
Synthesis of the this compound Precursor
The synthesis of this compound is logically approached as a two-step sequence starting from commercially available o-toluidine. The first step involves the construction of the benzothiazole ring system to form 2-amino-4-methylbenzothiazole, followed by a Sandmeyer-type diazotization and iodination to install the iodo group at the 4-position.
Step 1: Synthesis of 2-Amino-4-methylbenzothiazole
The formation of the 2-aminobenzothiazole core from an appropriately substituted aniline is a classic and robust transformation in heterocyclic chemistry. Several methods have been reported, with the reaction of o-tolylthiourea with a cyclizing agent being a common and effective approach.[4]
A reliable method for the preparation of 2-amino-4-methylbenzothiazole involves the reaction of o-tolylthiourea with chlorine in an inert solvent like methylene chloride.[4] This process is advantageous as it proceeds without the need for a catalyst and minimizes the formation of chlorinated byproducts on the benzene ring.[4][5]
Experimental Protocol: Synthesis of 2-Amino-4-methylbenzothiazole [4]
-
Formation of o-tolylthiourea: o-Toluidine is reacted with a source of thiocyanate, such as ammonium or sodium thiocyanate, in the presence of an acid to generate o-tolylthiourea in situ.
-
Suspension: The o-tolylthiourea is suspended in methylene chloride at a concentration of approximately 1 part by weight of thiourea to 3-40 parts by volume of solvent.
-
Cooling: The suspension is cooled to a temperature between -20°C and +15°C.
-
Chlorination: Gaseous chlorine (1 to 2 molar equivalents relative to the o-tolylthiourea) is introduced into the stirred suspension.
-
Reaction and Isolation: The reaction mixture is refluxed for 1-2 hours to drive off the hydrogen chloride gas formed. Upon cooling, the 2-amino-4-methylbenzothiazole hydrochloride salt precipitates and is collected by filtration.
-
Neutralization: The hydrochloride salt is treated with an aqueous solution of a base, such as sodium hydroxide, to liberate the free amine, 2-amino-4-methylbenzothiazole, which is then isolated by filtration and dried.
Data for 2-Amino-4-methylbenzothiazole:
| Property | Value |
| Molecular Formula | C₈H₈N₂S |
| Molecular Weight | 164.23 g/mol |
| Appearance | White powder |
| Melting Point | 137-139 °C |
Step 2: Synthesis of this compound via Sandmeyer-type Reaction
With 2-amino-4-methylbenzothiazole in hand, the crucial transformation to the iodo-derivative can be achieved through a Sandmeyer-type reaction. This well-established method in aromatic chemistry allows for the conversion of an amino group into a wide range of functionalities, including halogens, via a diazonium salt intermediate.[6] The introduction of an iodo group is particularly straightforward and often does not require a copper catalyst.[7]
Reaction Principle:
The reaction proceeds by treating the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt. This intermediate is then treated with a source of iodide, typically potassium iodide, which displaces the dinitrogen gas to yield the desired aryl iodide.
Experimental Protocol: Synthesis of this compound
-
Dissolution: 2-Amino-4-methylbenzothiazole is dissolved in a mixture of a strong acid (e.g., sulfuric acid or hydrochloric acid) and water.
-
Diazotization: The solution is cooled to 0-5°C in an ice bath. A pre-cooled aqueous solution of sodium nitrite is added dropwise, maintaining the temperature below 5°C to form the diazonium salt. The reaction is stirred at this temperature for a short period.
-
Iodination: A solution of potassium iodide in water is added to the diazonium salt solution. The reaction mixture is then allowed to warm to room temperature and may be gently heated to ensure complete decomposition of the diazonium salt and evolution of nitrogen gas.
-
Work-up and Purification: The reaction mixture is extracted with an organic solvent such as ethyl acetate. The organic layer is washed with aqueous sodium thiosulfate solution to remove any residual iodine, followed by water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.
Caption: Synthetic route to this compound.
Application in Palladium-Catalyzed Cross-Coupling Reactions
The carbon-iodine bond in this compound is particularly well-suited for participation in a variety of palladium-catalyzed cross-coupling reactions. The relatively low bond strength of the C-I bond facilitates the initial oxidative addition step in the catalytic cycle, often allowing for milder reaction conditions compared to the corresponding bromo or chloro derivatives. This section will detail the application of this compound in three of the most powerful C-C and C-N bond-forming reactions in modern medicinal chemistry: the Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions.
Suzuki-Miyaura Coupling: Formation of C-C Bonds with Aryl and Heteroaryl Boronic Acids
The Suzuki-Miyaura coupling is an exceptionally powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures.[8] The reaction involves the coupling of an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.
Causality Behind Experimental Choices:
-
Palladium Catalyst: A Pd(0) species is the active catalyst. This is often generated in situ from a Pd(II) precatalyst such as Pd(OAc)₂ or from a stable Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.
-
Ligand: The choice of phosphine ligand is crucial. For coupling with iodoarenes, standard ligands like triphenylphosphine (PPh₃) are often sufficient. However, for more challenging couplings or to improve reaction rates and yields, more electron-rich and bulky biarylphosphine ligands (e.g., XPhos, SPhos) can be employed.
-
Base: A base is required to activate the organoboron species and facilitate the transmetalation step. Inorganic bases such as sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or potassium phosphate (K₃PO₄) are commonly used.
-
Solvent: A variety of solvents can be used, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water. The aqueous phase is often necessary for the dissolution of the inorganic base.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
-
Reaction Setup: To an oven-dried reaction vessel is added this compound (1.0 equiv), the desired aryl- or heteroarylboronic acid (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 equiv).
-
Solvent Addition: A degassed solvent mixture (e.g., toluene/ethanol/water or dioxane/water) is added.
-
Inert Atmosphere: The vessel is sealed and the atmosphere is replaced with an inert gas such as argon or nitrogen.
-
Reaction: The mixture is heated to a temperature typically ranging from 80 to 110°C and stirred until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the residue is purified by column chromatography to yield the 4-aryl-2-methylbenzothiazole product.
Caption: Suzuki-Miyaura coupling of this compound.
Sonogashira Coupling: Synthesis of Aryl-Alkynes
The Sonogashira coupling reaction is the most widely used method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5][9] This reaction is of immense importance in medicinal chemistry for the synthesis of rigid scaffolds and for accessing compounds with unique electronic and photophysical properties.
Causality Behind Experimental Choices:
-
Dual Catalysis: The reaction typically employs a dual catalytic system: a palladium catalyst (similar to those used in Suzuki coupling) and a copper(I) co-catalyst, most commonly copper(I) iodide (CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to activate the alkyne.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used. The base serves to deprotonate the terminal alkyne and also acts as a solvent or co-solvent.
-
Ligand: As with the Suzuki coupling, phosphine ligands are used to stabilize the palladium catalyst.
-
Solvent: A polar aprotic solvent like THF or DMF is often used, in addition to the amine base.
Experimental Protocol: Sonogashira Coupling of this compound
-
Reaction Setup: In a reaction vessel, this compound (1.0 equiv), the terminal alkyne (1.1-1.5 equiv), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-5 mol%) are combined.
-
Solvent and Base: A degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine) are added.
-
Inert Atmosphere: The vessel is flushed with an inert gas.
-
Reaction: The reaction is stirred at a temperature ranging from room temperature to 60°C until completion.
-
Work-up and Purification: The reaction mixture is filtered to remove the amine hydrohalide salt, and the filtrate is concentrated. The residue is taken up in an organic solvent, washed with water and brine, dried, and concentrated. The crude product is purified by column chromatography to give the 4-alkynyl-2-methylbenzothiazole.
Caption: Sonogashira coupling of this compound.
Buchwald-Hartwig Amination: Formation of C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of aryl amines.[10][11] This reaction allows for the formation of C-N bonds under relatively mild conditions and with broad functional group tolerance, making it a go-to method in drug discovery for the synthesis of anilines and related compounds.
Causality Behind Experimental Choices:
-
Palladium Precatalyst and Ligand: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands such as BINAP, Xantphos, and the Buchwald biarylphosphine ligands (e.g., RuPhos, BrettPhos) are commonly used in conjunction with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃. Pre-formed palladium-ligand complexes (precatalysts) are also widely used to improve reproducibility.[6]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or cesium carbonate (Cs₂CO₃) are frequently employed.
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used.
Experimental Protocol: Buchwald-Hartwig Amination of this compound
-
Reaction Setup: In a glovebox or under an inert atmosphere, a reaction vessel is charged with this compound (1.0 equiv), the amine (1.1-1.5 equiv), a palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., Xantphos, 2-4 mol%), and a base (e.g., Cs₂CO₃, 1.5-2.0 equiv).
-
Solvent Addition: Anhydrous, degassed solvent (e.g., toluene or dioxane) is added.
-
Reaction: The vessel is sealed and the mixture is heated, typically between 80 and 110°C, until the reaction is complete.
-
Work-up and Purification: The reaction mixture is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the product is purified by column chromatography.
Caption: Buchwald-Hartwig amination of this compound.
Applications in Medicinal Chemistry: Case Studies
The functionalized 2-methylbenzothiazoles accessible from the 4-iodo precursor are valuable scaffolds for a variety of therapeutic targets. For instance, substituted benzothiazoles are known to act as kinase inhibitors, amyloid imaging agents, and antimicrobial compounds.
-
Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core that binds to the ATP-binding site of the kinase. The ability to introduce a variety of aryl, heteroaryl, and amino substituents at the 4-position of the benzothiazole ring via the cross-coupling reactions described above allows for the fine-tuning of interactions within the kinase active site to improve potency and selectivity.
-
Amyloid Imaging Agents: Certain benzothiazole derivatives have a high affinity for β-amyloid plaques, which are a hallmark of Alzheimer's disease.[12] The development of radiolabeled versions of these compounds, often incorporating isotopes like ¹⁸F, allows for their use as PET imaging agents to visualize these plaques in the brain. The synthetic routes enabled by this compound could be adapted for the introduction of radiolabels or moieties that enhance brain penetration and binding affinity.
Conclusion
This compound is a highly valuable and versatile precursor in medicinal chemistry. Its synthesis from readily available starting materials is straightforward, and the presence of the iodo group at the 4-position provides a key reactive handle for a range of powerful palladium-catalyzed cross-coupling reactions. The ability to easily introduce diverse aryl, alkynyl, and amino substituents via Suzuki, Sonogashira, and Buchwald-Hartwig reactions, respectively, makes this building block an ideal starting point for the construction of novel compound libraries for drug discovery programs. The strategic use of this compound enables the efficient exploration of structure-activity relationships around a privileged heterocyclic core, accelerating the development of new therapeutic agents.
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Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Publishing. (URL: [Link])
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Study of Benzothiazoles and its Pharmaceutical Importance - Elementary Education Online. (URL: [Link])
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Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions - PMC - NIH. (URL: [Link])
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A Technical Guide to the Discovery and Synthesis of Novel 2-Methylbenzothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the 2-Methylbenzothiazole Scaffold
The benzothiazole moiety, a bicyclic heterocyclic system, is a cornerstone in the field of medicinal chemistry, recognized for its presence in a multitude of pharmacologically active compounds.[1] This privileged scaffold is associated with a diverse array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2] Among the various substituted benzothiazoles, the 2-methylbenzothiazole core serves as a crucial starting point for the development of novel therapeutic agents. The methyl group at the 2-position can influence the molecule's steric and electronic properties, providing a handle for further structural modifications to optimize biological activity.[3][4] This guide offers an in-depth exploration of the synthesis and discovery of novel 2-methylbenzothiazole derivatives, providing both foundational knowledge and insights into recent advancements for professionals in drug discovery and development.
Part 1: Strategic Synthesis of the 2-Methylbenzothiazole Nucleus
The construction of the 2-methylbenzothiazole core is a critical first step in the synthesis of its derivatives. Over the years, a variety of synthetic methodologies have been developed, ranging from classical condensation reactions to more innovative and environmentally benign approaches.
Classical Condensation: A Time-Honored Approach
A well-established and widely used method for synthesizing 2-methylbenzothiazole involves the condensation of 2-aminothiophenol with acetic acid or its derivatives, such as acetic anhydride.[5][6] This reaction proceeds through the formation of an intermediate amide, which then undergoes cyclization to form the benzothiazole ring.
Experimental Protocol: Synthesis of 2-Methylbenzothiazole from 2-Aminothiophenol and Acetic Acid [5]
Objective: To synthesize 2-methylbenzothiazole via the condensation of 2-aminothiophenol and acetic acid.
Materials:
-
2-Aminothiophenol
-
Glacial Acetic Acid (in excess)
-
Round-bottom flask
-
Reflux condenser
-
Distillation apparatus
-
Vigreux column
Procedure:
-
In a round-bottom flask, a mixture of 2-aminothiophenol and a 120% excess of glacial acetic acid is prepared.[5]
-
The reaction mixture is heated to reflux and maintained at this temperature for 3 hours.[5]
-
Following the reflux period, the reaction mixture is allowed to cool slightly, and a Vigreux column is attached to the flask.
-
The fraction boiling between 103-108 °C, primarily consisting of water formed during the reaction, is slowly distilled off.[5]
-
Once the water has been removed, the Vigreux column is detached, and the excess acetic acid is distilled off at a boiling point range of 108-144 °C.[5]
-
The remaining crude product is then purified by fractional distillation. The initial fraction, boiling between 144-240 °C, is collected, followed by the main product fraction at 240-250 °C.[5]
-
For higher purity, the main fraction can be subjected to vacuum distillation, yielding pure 2-methylbenzothiazole (boiling point 93-97 °C at 6 mm Hg).[5]
Innovative Synthetic Strategies: Embracing Efficiency and Sustainability
Recent advancements in organic synthesis have led to the development of novel and more efficient methods for the preparation of 2-methylbenzothiazole derivatives. These modern approaches often focus on improving yields, reducing reaction times, and employing greener reaction conditions.
A notable example is a tandem reaction involving 2-iodoaniline, calcium carbide (CaC2), and hydrogen sulfide (H2S).[7] This innovative method showcases a multicomponent reaction strategy where H2S plays multiple crucial roles: it acts as a sulfur source, a reducing agent for nitro groups (if present), and a depolymerizing agent for calcium carbide.[7] This approach not only provides an efficient pathway to 2-methylbenzothiazole derivatives but also utilizes readily available and inexpensive starting materials.[7]
Conceptual Workflow: Tandem Synthesis of 2-Methylbenzothiazole Derivatives
Caption: A conceptual workflow of the novel tandem synthesis of 2-methylbenzothiazole derivatives.
Part 2: Biological Frontiers of 2-Methylbenzothiazole Derivatives
The true value of the 2-methylbenzothiazole scaffold lies in the diverse biological activities exhibited by its derivatives. Through strategic structural modifications, researchers have developed compounds with potent anticancer, neuroprotective, and antimicrobial properties.
Anticancer Potential: Targeting Malignant Cells
A significant area of research has focused on the development of 2-substituted benzothiazole derivatives as potential anticancer agents.[8][9] These compounds have demonstrated cytotoxicity against a variety of human cancer cell lines, including lung, liver, and breast cancer.[8] The mechanisms of action are often multifaceted, involving the inhibition of protein tyrosine kinases (PTKs) and cyclin-dependent kinases (CDKs), which are crucial for cancer cell proliferation and survival.[8]
For instance, certain 2-arylbenzothiazole derivatives have shown promising antitumor activity.[8] Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the aryl ring significantly influence the anticancer potency.[8]
Table 1: In Vitro Anticancer Activity of Selected 2-Substituted Benzothiazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 6a-c, 6e, 6f | Lung (H1299) | Potent Activity | [8] |
| Liver (HepG2) | Potent Activity | [8] | |
| Breast (MCF7) | Potent Activity | [8] | |
| 7d | A431 | 0.02 | [10] |
| 7e | SKRB-3 | 0.0012 | [10] |
| SW620 | 0.0043 | [10] | |
| A549 | 0.044 | [10] | |
| HepG2 | 0.048 | [10] |
Note: "Potent Activity" indicates that the compounds were identified as highly active in the study, with specific IC50 values detailed in the source.
Logical Relationship: From Synthesis to Anticancer Activity
Caption: The logical progression from synthesis to the identification of lead anticancer compounds.
Neuroprotection: Combating Neurodegenerative Diseases
Recent studies have highlighted the potential of 2-methylbenzothiazole derivatives as inhibitors of monoamine oxidase (MAO) enzymes, particularly MAO-B.[11] The inhibition of MAO-B is a key therapeutic strategy in the management of neurodegenerative disorders like Parkinson's disease.[11] Certain synthesized 2-methylbenzo[d]thiazole derivatives have exhibited potent and selective inhibition of human MAO-B, with IC50 values in the nanomolar range.[11]
Table 2: Monoamine Oxidase (MAO) Inhibition by 2-Methylbenzothiazole Derivatives
| Compound ID | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Reference |
| 4d | - | 0.0046 | [11] |
| 5e | 0.132 | - | [11] |
| All Compounds | - | < 0.017 | [11] |
Note: A hyphen (-) indicates that the compound was not the most potent for that particular enzyme isoform in the study.
Antimicrobial Efficacy: A Broad Spectrum of Activity
The benzothiazole nucleus is also a key component in the development of novel antimicrobial agents.[12] Derivatives of 2-methylbenzothiazole have demonstrated activity against various bacterial and fungal strains.[12] The mechanism of their antimicrobial action can involve the inhibition of essential enzymes in pathogens, such as dihydroorotase in E. coli.[12]
Table 3: Antimicrobial Activity of Selected Benzothiazole Derivatives
| Compound ID | Organism | Activity | Reference |
| 3 | E. coli dihydroorotase | Most effective inhibitor | [12] |
| 4 | E. coli dihydroorotase | Second most effective inhibitor | [12] |
| 3, 4, 10, 12 | Candida albicans | Moderate inhibitory effects | [12] |
| Aspergillus niger | Moderate inhibitory effects | [12] |
Conclusion and Future Directions
The 2-methylbenzothiazole scaffold continues to be a highly valuable and versatile platform in the discovery and development of new therapeutic agents. The ongoing evolution of synthetic methodologies, particularly those embracing the principles of green chemistry, will undoubtedly facilitate the creation of more diverse and complex derivatives. The potent biological activities of these compounds across different therapeutic areas, including oncology, neuroprotection, and infectious diseases, underscore the importance of continued research in this field. Future efforts will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, as well as exploring novel biological targets. The integration of computational methods, such as in silico screening and molecular docking, with traditional synthetic and biological evaluation will be instrumental in accelerating the discovery of the next generation of 2-methylbenzothiazole-based drugs.
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Li, J., et al. (n.d.). A pathway to synthesize 2-methylbenzothiazole derivatives via a hydrogen sulfide promoted tandem reaction of calcium carbide and 2-iodoaniline. Organic & Biomolecular Chemistry. Retrieved from [Link]
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Kavková, V., et al. (n.d.). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. NIH. Retrieved from [Link]
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Shaw, M., et al. (2024). Synthesis and evaluation of 2-methylbenzothiazole derivatives as monoamine oxidase inhibitors. Medicinal Chemistry Research, 33, 1829–1837. Retrieved from [Link]
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Gligorovski, S., et al. (n.d.). Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. NIH. Retrieved from [Link]
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Gligorovski, S., et al. (2015). Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. The Journal of Physical Chemistry A. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. Retrieved from [Link]
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Gligorovski, S., et al. (2015). Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. ACS Publications. Retrieved from [Link]
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Narender, P., et al. (n.d.). A simple and efficient route for synthesis of 2-alkylbenzothiazoles. Semantic Scholar. Retrieved from [Link]
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Sciforum. (1999). 2-METHYLBENZOTHIAZOLE SYNTHESIS FROM 2-MERCAPTOANILINE AND ACETIC ACID. Retrieved from [Link]
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Sethiya, A., et al. (2022). Current advances in the synthetic strategies of 2-arylbenzothiazole. Molecular Diversity, 26(1), 513–553. Retrieved from [Link]
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El-Gohary, N. S., & Shaaban, M. I. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. Molecules, 25(9), 2081. Retrieved from [Link]
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Methodological & Application
Application Notes: Suzuki-Miyaura Coupling Protocol for the Synthesis of 4-Aryl-2-methylbenzothiazoles
Abstract
This application note provides a comprehensive guide for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-iodo-2-methylbenzothiazole with various arylboronic acids. The benzothiazole moiety is a privileged scaffold in medicinal chemistry and materials science, and the ability to forge a carbon-carbon bond at the C4-position opens extensive avenues for the synthesis of novel molecular architectures.[1][2][3][4] This document details the underlying mechanistic principles, provides expert insights into the selection of critical reaction parameters, and presents a robust, step-by-step protocol for researchers in drug development and organic synthesis.
Introduction: The Significance of the Suzuki-Miyaura Coupling in Modern Synthesis
The Suzuki-Miyaura coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable efficiency and broad functional group tolerance in constructing carbon-carbon bonds.[5] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction between an organohalide and an organoboron species has become an indispensable tool for synthesizing complex molecules, including polyolefins, styrenes, and substituted biphenyls.[6] Its impact was formally recognized with the 2010 Nobel Prize in Chemistry.[6][7]
The versatility of the Suzuki-Miyaura coupling is particularly valuable in the synthesis of heteroaromatic compounds like 2-methylbenzothiazole derivatives. These structures are frequently found in pharmaceuticals and biologically active compounds, exhibiting a range of activities.[2][3][7] The protocol herein focuses on this compound as the organohalide partner, a substrate primed for efficient coupling due to the high reactivity of the carbon-iodine bond in the catalytic cycle.[6][8]
The Catalytic Cycle: A Mechanistic Overview
Understanding the mechanism of the Suzuki-Miyaura coupling is paramount for troubleshooting and optimizing reaction conditions. The process is a catalytic cycle involving a palladium catalyst that oscillates between the Pd(0) and Pd(II) oxidation states.[8][9]
The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting itself into the carbon-iodine bond of this compound. This step forms a square planar Pd(II) complex.[8][9][10] The use of bulky, electron-rich phosphine ligands can facilitate this step.[9][11]
-
Transmetalation: In this phase, the organic group from the arylboronic acid is transferred to the palladium(II) complex.[6] This is a crucial step where a base is required to activate the organoboron species.[6]
-
Reductive Elimination: This is the final step where the newly formed carbon-carbon bond is created as the desired 4-aryl-2-methylbenzothiazole product is expelled from the palladium complex. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[6][9]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Synthesis of 4-Aryl-2-methylbenzothiazoles
This protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound. Optimization may be necessary for specific arylboronic acids.
Materials and Reagents
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment
-
Schlenk flask or a round-bottom flask with a condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware
-
Rotary evaporator
-
Flash chromatography system
Step-by-Step Procedure
Reaction Setup:
-
To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).
-
Add Palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.
-
Add 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
Reaction Execution:
-
Stir the reaction mixture at room temperature for 10 minutes to ensure homogeneity.
-
Heat the reaction mixture to 90 °C and maintain this temperature for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-2-methylbenzothiazole.
Key Reaction Parameters and Optimization
The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of several key parameters.
| Parameter | Recommended Reagent/Condition | Rationale and Expert Insights |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Pd(OAc)₂ is a common and cost-effective Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[8] Pd(PPh₃)₄ is a stable Pd(0) source that can be used directly. |
| Ligand | PPh₃, SPhos, XPhos | Phosphine ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity.[5][6] Bulky and electron-rich ligands like SPhos and XPhos can be highly effective for challenging couplings.[5][11] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base activates the boronic acid, facilitating transmetalation.[6] The choice of base can significantly impact the reaction rate and yield. Stronger bases are often more effective.[12] |
| Solvent | Dioxane/Water, Toluene/Water, DMF | A mixture of an organic solvent and water is commonly used. The aqueous phase is essential for dissolving the inorganic base. Degassing the solvent is critical to prevent oxidation of the Pd(0) catalyst. |
| Temperature | 80-110 °C | The reaction temperature influences the rate of reaction. While some Suzuki couplings can proceed at room temperature, heating is often required for less reactive substrates. |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure proper degassing to prevent catalyst oxidation. Use a fresh palladium source and ligand. |
| Insufficiently strong base | Switch to a stronger base such as Cs₂CO₃ or K₃PO₄. | |
| Low reaction temperature | Increase the reaction temperature in increments of 10 °C. | |
| Side Product Formation | Homocoupling of boronic acid | Use a slight excess of the boronic acid (1.1-1.2 eq). |
| Protodeboronation | Ensure anhydrous conditions for the organic solvent and use a strong base. | |
| Difficulty in Purification | Residual palladium | Use a palladium scavenger resin or perform an additional wash with a suitable aqueous solution. |
Conclusion
The Suzuki-Miyaura coupling is a powerful and versatile method for the synthesis of 4-aryl-2-methylbenzothiazoles. The protocol detailed in this application note provides a reliable and efficient procedure for researchers in the fields of medicinal chemistry and materials science. By understanding the underlying mechanism and the critical role of each reaction component, scientists can effectively troubleshoot and adapt this methodology for the synthesis of a diverse range of novel compounds.
References
-
Suzuki reaction. In: Wikipedia. Accessed January 21, 2026. [Link]
-
Itoh, T., & Mase, T. (2007). A Novel Practical Synthesis of Benzothiazoles via Pd-Catalyzed Thiol Cross-Coupling. Organic Letters, 9(19), 3687–3689. [Link]
-
Chen, X., Huang, X., He, Q., Xie, Y., & Yang, C. (2014). Palladium-catalyzed oxidative C–H/C–H cross-coupling of benzothiazoles with thiophenes and thiazoles. Chemical Communications, 50(31), 4059-4062. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Accessed January 21, 2026. [Link]
-
Chen, X., Huang, X., He, Q., Xie, Y., & Yang, C. (2014). Palladium-catalyzed oxidative C–H/C–H cross-coupling of benzothiazoles with thiophenes and thiazoles. Chemical Communications, 50(31), 4059-4062. [Link]
-
Palladium-catalyzed oxidative C-H/C-H cross-coupling of benzothiazoles with thiophenes and thiazoles. Semantic Scholar. Accessed January 21, 2026. [Link]
-
Palladium-catalyzed dehydrogenative cross-couplings of benzazoles with azoles. Accessed January 21, 2026. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Accessed January 21, 2026. [Link]
-
Buchwald, S. L., & Martin, R. (2009). Palladium-Catalyzed Suzuki–Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 42(10), 1461–1473. [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions. PolyU Electronic Theses. Accessed January 21, 2026. [Link]
-
Scott, J. S., & Leadbeater, N. E. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1731–1736. [Link]
-
Hoan, D. Q., & Tuan, P. A. (2022). Synthesis of some benzo[d]thiazole derivatives via suzuki cross- coupling reaction. HPU2 Journal of Science, 1(1), 80-87. [Link]
-
Optimization of the reaction conditions for Suzuki coupling... ResearchGate. Accessed January 21, 2026. [Link]
-
Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PMC - PubMed Central. Accessed January 21, 2026. [Link]
-
Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2- (hetero)aryl benzimidazoles. arkat usa. Accessed January 21, 2026. [Link]
-
Gull, Y., Rasool, N., Noreen, M., Nasim, F., & Yaqoob, A. (2013). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. Molecules, 18(8), 8846–8858. [Link]
-
Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. MDPI. Accessed January 21, 2026. [Link]
-
(PDF) Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0), Suzuki Cross Coupling Reaction: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities. ResearchGate. Accessed January 21, 2026. [Link]
-
A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. Organic & Biomolecular Chemistry (RSC Publishing). Accessed January 21, 2026. [Link]
-
Programmed synthesis of arylthiazoles through sequential C–H couplings. RSC Publishing. Accessed January 21, 2026. [Link]
-
"Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. SciELO México. Accessed January 21, 2026. [Link]
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- 3. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 12. researchgate.net [researchgate.net]
The Direct C-H Arylation of Benzothiazoles: A Practical Guide to a Powerful Synthetic Tool
Introduction: The Strategic Advantage of C-H Functionalization in Drug Discovery and Materials Science
The benzothiazole scaffold is a privileged heterocyclic motif, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials. Traditional synthetic routes to 2-arylbenzothiazoles often rely on multi-step sequences involving pre-functionalized starting materials, which can be time-consuming and generate significant waste. The advent of transition-metal-catalyzed direct C-H functionalization has revolutionized the synthesis of such compounds by offering a more atom-economical and efficient alternative. This application note provides a comprehensive guide to the palladium-catalyzed direct C-H arylation of benzothiazoles with iodoarenes, a robust and versatile methodology for the construction of C-C bonds. We will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and explore the scope of the reaction, offering insights into the causality behind the experimental choices to empower researchers in their synthetic endeavors.
The Catalytic System: Unraveling the Roles of Palladium, Silver, and HFIP
The success of the direct C-H arylation of benzothiazoles hinges on the synergistic interplay of the palladium catalyst, a silver promoter, and the unique solvent, 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). Understanding the function of each component is crucial for optimizing reaction conditions and troubleshooting.
The Palladium Catalyst: The Engine of C-H Activation
Palladium is the workhorse of this catalytic cycle. The reaction is believed to proceed through a Pd(II)/Pd(IV) or a Pd(0)/Pd(II) catalytic cycle. In the proposed mechanism, the palladium catalyst first coordinates to the benzothiazole. Subsequently, the key C-H activation step occurs at the C2 position of the benzothiazole, which is the most acidic proton, to form a palladacycle intermediate. This step is often the rate-determining step and is facilitated by the other components of the reaction mixture.
The Silver Promoter: More Than Just an Oxidant
While initially thought to simply act as an oxidant to regenerate the active palladium catalyst, silver salts, such as silver(I) oxide (Ag₂O), play a more intricate role.[1][2] Mechanistic studies suggest that silver can participate directly in the C-H activation step.[3] It is proposed that a bimetallic Pd-Ag intermediate may be formed, which lowers the activation energy for the C-H cleavage.[2] Furthermore, the silver salt acts as a halide scavenger, reacting with the iodide from the iodoarene to form insoluble silver iodide, which drives the reaction forward.
Hexafluoroisopropanol (HFIP): The "Magical" Solvent
The choice of solvent is critical, and HFIP has emerged as a remarkable medium for C-H activation reactions.[4][5][6] Its unique properties, including high polarity, low nucleophilicity, and strong hydrogen-bond-donating ability, contribute to the efficiency of the reaction in several ways:[1][7]
-
Stabilization of Intermediates: HFIP can stabilize cationic intermediates and transition states through hydrogen bonding, thereby lowering the overall activation energy of the reaction.
-
Enhanced Reactivity: By promoting the dissociation of catalyst aggregates and facilitating proton transfer, HFIP can enhance the electrophilicity of the palladium center, making it more reactive towards C-H activation.
-
Solubilization of Reagents: HFIP is an excellent solvent for a wide range of organic molecules, ensuring the homogeneity of the reaction mixture.
Experimental Protocol: A Step-by-Step Guide to the C-H Arylation of Benzothiazole
This protocol is based on the highly efficient room-temperature procedure developed by Kori and coworkers.
Materials and Reagents:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Silver(I) oxide (Ag₂O)
-
Benzothiazole
-
Substituted iodoarene
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM) or ethyl acetate (EtOAc)
-
Silica gel for column chromatography
Reaction Setup and Procedure:
-
Preparation of the Reaction Vessel: To a clean and dry reaction vial equipped with a magnetic stir bar, add palladium(II) acetate (0.02 mmol, 2 mol%).
-
Addition of Reagents: Sequentially add silver(I) oxide (1.2 mmol, 1.2 equiv), benzothiazole (1.0 mmol, 1.0 equiv), and the desired iodoarene (1.2 mmol, 1.2 equiv).
-
Addition of Solvent: Add 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP, 2.0 mL).
-
Reaction Conditions: Cap the vial and stir the reaction mixture at room temperature (25-30 °C) for the specified time (typically 12-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, dilute the mixture with dichloromethane or ethyl acetate.
-
Filtration: Filter the mixture through a pad of Celite® or a short plug of silica gel to remove the palladium and silver salts. Wash the filter cake with additional dichloromethane or ethyl acetate.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired 2-arylbenzothiazole.
Visualizing the Process: Workflow and Catalytic Cycle
To better illustrate the experimental procedure and the proposed reaction mechanism, the following diagrams are provided.
Figure 1: A step-by-step workflow for the palladium-catalyzed C-H arylation of benzothiazoles.
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-catalysed C–H arylation of benzophospholes with aryl halides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. chemrxiv.org [chemrxiv.org]
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- 7. Room temperature HFIP/Ag-promoted palladium-catalyzed C–H functionalization of benzothiazole with iodoarenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Heck Coupling Reactions Involving 4-Iodo-2-methylbenzothiazole
Introduction: Unlocking the Potential of the Benzothiazole Scaffold
The benzothiazole moiety is a privileged heterocyclic scaffold, prominently featured in a multitude of biologically active compounds and functional materials. Its unique electronic properties and ability to engage in hydrogen bonding have made it a cornerstone in medicinal chemistry, with applications ranging from anticancer agents to amyloid imaging probes. The strategic functionalization of the benzothiazole core is paramount for the exploration of structure-activity relationships (SAR) and the development of novel molecular entities.
The Mizoroki-Heck reaction stands as a powerful and versatile tool for the formation of carbon-carbon bonds, specifically through the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene.[1][2] This reaction has revolutionized synthetic organic chemistry by enabling the construction of complex molecular architectures with high efficiency and functional group tolerance.[3]
This comprehensive guide provides detailed application notes and protocols for the successful execution of Heck coupling reactions involving 4-iodo-2-methylbenzothiazole. As a Senior Application Scientist, this document is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this important transformation, moving beyond a simple recitation of steps to explain the underlying scientific principles and rationale for experimental design.
Mechanistic Overview: The Palladium Catalytic Cycle
The Heck reaction proceeds through a well-established catalytic cycle involving palladium(0) and palladium(II) intermediates.[1][4] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
The generally accepted mechanism consists of three primary stages:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a square planar Pd(II) complex. This is often the rate-determining step and is influenced by the electron density of the aryl iodide and the nature of the palladium catalyst and its ligands.[4]
-
Olefin Insertion (Migratory Insertion): The alkene coordinates to the palladium center, followed by migratory insertion of the alkene into the palladium-carbon bond. This step dictates the regioselectivity of the final product.[4]
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the desired substituted alkene product and a palladium-hydride species.
-
Reductive Elimination/Base Regeneration: A base is required to regenerate the active Pd(0) catalyst from the palladium-hydride species, completing the catalytic cycle.[4]
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Experimental Protocols
This section provides a general, robust protocol for the Heck coupling of this compound with a representative electron-deficient alkene, methyl acrylate. This protocol is intended as a starting point and may require optimization for different alkene coupling partners.
General Protocol for the Heck Coupling of this compound with Methyl Acrylate
Materials:
-
This compound
-
Methyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer
-
Heating mantle or oil bath
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a dry Schlenk flask, under an inert atmosphere, combine this compound (1.0 equiv.), palladium(II) acetate (0.02 equiv., 2 mol%), and triphenylphosphine (0.04 equiv., 4 mol%).
-
Solvent and Reagent Addition: Add anhydrous DMF to dissolve the solids. Subsequently, add triethylamine (2.0 equiv.) and methyl acrylate (1.2 equiv.) via syringe.
-
Reaction Execution: The reaction mixture is heated to 100 °C with vigorous stirring.
-
Monitoring: The progress of the reaction should be monitored periodically by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired 4-alkenyl-2-methylbenzothiazole.
Visualization of the Experimental Workflow
Caption: A streamlined workflow for the Heck coupling reaction.
Data Presentation: Expected Outcomes and Optimization Parameters
The following table summarizes the key reaction parameters and their expected impact on the Heck coupling of this compound. This information is crucial for optimizing the reaction for different substrates and for troubleshooting purposes.
| Parameter | Typical Range/Options | Rationale and Expected Outcome |
| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Pd(OAc)₂ is a common and effective precatalyst that is reduced in situ to the active Pd(0) species. |
| Ligand | PPh₃, P(o-tol)₃, Buchwald ligands | For simple substrates, PPh₃ is often sufficient. For more challenging couplings, bulkier, electron-rich phosphine ligands can improve catalytic activity. |
| Base | Et₃N, K₂CO₃, NaOAc | An organic or inorganic base is necessary to regenerate the Pd(0) catalyst. The choice of base can influence reaction rate and side product formation.[5] |
| Solvent | DMF, NMP, Acetonitrile | Polar aprotic solvents are generally preferred as they can stabilize the polar intermediates in the catalytic cycle. |
| Temperature | 80-120 °C | The reaction temperature is a critical parameter. Higher temperatures can increase the reaction rate but may also lead to decomposition and side product formation. |
| Alkene | Acrylates, Styrenes, etc. | Electron-deficient alkenes are generally more reactive in the Heck reaction.[5] |
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. Below are some common issues encountered during Heck reactions and potential solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst, insufficient temperature, incorrect base. | Ensure the quality of the palladium catalyst. Increase the reaction temperature in increments. Screen different bases. |
| Formation of Reduced Arene | The palladium-hydride intermediate undergoes reductive elimination before alkene insertion. | Optimize the base and ligand. Shorter reaction times may be beneficial.[6] |
| Product Isomerization | High reaction temperature or prolonged reaction time. | Reduce the reaction temperature and monitor the reaction closely to stop it upon completion. |
| Homocoupling of Alkene | Can occur under certain conditions. | Adjust the stoichiometry of the reactants. |
Conclusion
The Heck coupling of this compound is a powerful transformation for the synthesis of novel benzothiazole derivatives. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can achieve high yields and selectivity. This guide provides a solid foundation for the successful implementation of this reaction in a research and development setting. Further optimization may be necessary for specific alkene coupling partners, and the troubleshooting guide should serve as a valuable resource for overcoming common challenges.
References
- BenchChem. (2025). Application Notes and Protocols: Heck Reaction Conditions for 2-Ethyl-4-iodophenol.
- Larock, R. C., & Dong, X. (2005). Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization.
- BenchChem. (2025). Troubleshooting low yields in Heck reactions of 1,2-Diethyl-4-iodobenzene.
- Wikipedia. (2023). Heck reaction.
- Al-Zoubi, R. M., et al. (2024). One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway.
- Youn, S. W. (2015). Palladium-Catalyzed Reductive Heck Coupling of Alkenes.
- Köhler, K., et al. (2000). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. PubMed.
- Al-Zoubi, R. M., et al. (2024).
- Chem LibreTexts. (2023). Heck Reaction.
- Organic Chemistry Portal. (2023). Heck Reaction.
- Reddit. (2024). Troubleshooting a difficult Heck reaction.
- Cacchi, S., et al. (2005). Synthesis of 2-Vinylic Indoles and Derivatives via a Pd-Catalyzed Tandem Coupling Reaction.
- ResearchGate. (2022). Screening catalytic conditions in Heck coupling between....
- ResearchGate. (2023).
- David, M. B. (2016). Heck Coupling. ScienceDirect.
- Amatore, C., et al. (2008). Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study of competing and noncompeting reactions.
- Sharma, P., et al. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Publishing.
- YouTube. (2019). HECK REACTION: Heterocyclic reactants mechanism.
- Lebedev, A. Y., et al. (2002). Palladium-Catalyzed Stereocontrolled Vinylation of Azoles and Phenothiazine. Figshare.
- Heck, R. F. (2005). Palladium-Catalyzed Vinylation of Organic Halides. Semantic Scholar.
- Buchwald, S. L., et al. (2009). Palladium-Catalyzed Enantioselective #-Arylation and #-Vinylation of Oxindoles Facilitated by an Axially-Chiral P-Stereogenic Ligand.
- Lebedev, A. Y., et al. (2002). Palladium-catalyzed stereocontrolled vinylation of azoles and phenothiazine. PubMed.
- Lebedev, A. Y., et al. (2002). Palladium-Catalyzed Stereocontrolled Vinylation of Azoles and Phenothiazine. SciSpace.
Sources
Application Notes and Protocols for the Sonogashira Coupling of 4-Iodo-2-methylbenzothiazole
Introduction: The Strategic Importance of the Sonogashira Coupling in Medicinal Chemistry
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This powerful transformation, typically catalyzed by a palladium complex with a copper(I) co-catalyst, has become indispensable in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1][2] The reaction's utility is underscored by its tolerance of a wide range of functional groups and its ability to be conducted under relatively mild conditions.[1][2]
The 2-methylbenzothiazole scaffold is a privileged structure in medicinal chemistry, appearing in a variety of compounds with diverse biological activities. The introduction of an alkynyl moiety at the 4-position of this heterocyclic system via a Sonogashira coupling can lead to the generation of novel chemical entities with significant potential in drug discovery programs. This document provides a comprehensive guide to the practical application of the Sonogashira coupling for the functionalization of 4-iodo-2-methylbenzothiazole, offering insights into reaction optimization and detailed experimental protocols.
Mechanistic Overview: A Tale of Two Catalytic Cycles
The Sonogashira reaction classically operates through a synergistic interplay between two catalytic cycles: a palladium cycle and a copper cycle. A general understanding of this mechanism is crucial for troubleshooting and optimizing reaction conditions.
A proposed mechanism for the copper-cocatalyzed Sonogashira reaction involves the following key steps:
-
Oxidative Addition: A low-valent palladium(0) species undergoes oxidative addition to the aryl iodide (this compound), forming a palladium(II) intermediate.
-
Copper Acetylide Formation: Concurrently, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide species.
-
Transmetalation: The copper acetylide transfers its alkynyl group to the palladium(II) complex, regenerating the copper(I) catalyst.
-
Reductive Elimination: The resulting palladium(II) intermediate undergoes reductive elimination to yield the desired alkynylated product and regenerate the palladium(0) catalyst, which can then re-enter the catalytic cycle.
It is important to note that copper-free Sonogashira protocols have also been developed, and their proposed mechanisms are a subject of ongoing research.[3] These reactions often require specific ligands and bases to facilitate the direct reaction of the palladium-alkynyl species.
Optimizing the Reaction Conditions for this compound
The successful Sonogashira coupling of this compound hinges on the careful selection of several key parameters. Due to the presence of the benzothiazole moiety, which can potentially coordinate with the palladium catalyst, optimization is crucial.
| Parameter | Common Reagents/Conditions | Rationale and Considerations for this compound |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | PdCl₂(PPh₃)₂ is a robust and commonly used catalyst. For challenging substrates, more active catalysts generated in situ from a palladium source and a ligand may be beneficial. |
| Ligand | PPh₃, P(t-Bu)₃, XPhos, SPhos | Triphenylphosphine (PPh₃) is standard. Bulky, electron-rich phosphine ligands like XPhos can enhance catalytic activity, particularly in copper-free systems. |
| Copper Co-catalyst | CuI | Copper(I) iodide is the most common co-catalyst and generally accelerates the reaction. However, its omission (copper-free conditions) can prevent the formation of alkyne homocoupling byproducts (Glaser coupling). |
| Base | Et₃N, i-Pr₂NH, Piperidine, Cs₂CO₃, K₂CO₃ | An amine base such as triethylamine often serves as both the base and a co-solvent. The choice of base can significantly impact the reaction rate and yield. |
| Solvent | THF, DMF, Toluene, Acetonitrile | The solvent should be anhydrous and degassed to prevent catalyst deactivation and side reactions. The choice of solvent can influence the solubility of reactants and the reaction temperature. |
| Temperature | Room Temperature to 100 °C | As with many cross-coupling reactions, starting at room temperature and gradually increasing the temperature is a prudent approach. The optimal temperature will depend on the specific substrates and catalyst system. |
Experimental Protocols
The following protocols provide a starting point for the Sonogashira coupling of this compound. It is recommended to perform small-scale test reactions to determine the optimal conditions for a specific terminal alkyne.
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling
This protocol is a general and robust method for the Sonogashira coupling of aryl iodides.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
PdCl₂(PPh₃)₂ (0.05 equivalents)
-
Copper(I) iodide (CuI) (0.1 equivalents)
-
Triethylamine (Et₃N) (3 equivalents)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the terminal alkyne, PdCl₂(PPh₃)₂, and CuI.
-
Add the anhydrous, degassed solvent, followed by triethylamine.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution in vacuo and purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is advantageous when alkyne homocoupling is a significant side reaction.
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents) or a combination of a Pd source and a suitable ligand
-
A suitable base (e.g., Cs₂CO₃, 2 equivalents)
-
Anhydrous, degassed solvent (e.g., DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and the base.
-
Add the anhydrous, degassed solvent.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Heat the reaction to 80-100 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, follow the workup and purification procedure outlined in Protocol 1.
Troubleshooting and Key Considerations
-
Low or No Conversion: If the reaction stalls, consider increasing the temperature, using a more active catalyst/ligand system, or ensuring that all reagents and solvents are strictly anhydrous and deoxygenated.
-
Alkyne Homocoupling (Glaser Coupling): This side reaction is more prevalent in copper-catalyzed systems. To minimize it, consider using copper-free conditions, adding the alkyne slowly to the reaction mixture, or using a less reactive copper source.
-
Dehalogenation of the Starting Material: This can occur at elevated temperatures. If this is observed, try running the reaction at a lower temperature for a longer period.
-
Purification: The polarity of the resulting 4-alkynyl-2-methylbenzothiazole will depend on the nature of the alkyne substituent. A range of solvent systems for column chromatography (e.g., hexanes/ethyl acetate) should be screened to achieve optimal separation.
Conclusion
The Sonogashira coupling is a highly effective method for the alkynylation of this compound. By carefully selecting the catalyst system, base, and solvent, researchers can achieve high yields of the desired products. The protocols provided herein serve as a solid foundation for the development of robust and scalable synthetic routes to novel 2-methylbenzothiazole derivatives for applications in drug discovery and materials science. As with any chemical transformation, empirical optimization for each specific substrate combination is key to achieving the best possible outcome.
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49. [Link]
-
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Liang, Y., et al. (2008). A General and Efficient Copper-Free Sonogashira Coupling of Aryl Iodides and Bromides with Terminal Alkynes Catalyzed by a Palladium Complex of a Bulky and Electron-Rich Ligand. The Journal of Organic Chemistry, 73(15), 5982–5985. [Link]
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Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-2-methylbenzothiazole
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Abstract
This document provides a comprehensive technical guide for performing the Buchwald-Hartwig amination on 4-Iodo-2-methylbenzothiazole. The benzothiazole scaffold is a privileged structure in medicinal chemistry and materials science, and the formation of a C-N bond at the 4-position opens a direct pathway to novel derivatives with significant potential.[1] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth insights into reaction mechanisms, optimization of critical parameters, detailed experimental protocols, and troubleshooting strategies. We move beyond a simple recitation of steps to explain the underlying chemical principles, ensuring a robust and reproducible methodology.
Introduction: The Strategic Importance of C-N Bond Formation
The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, providing a versatile and efficient method for the construction of carbon-nitrogen (C-N) bonds.[2][3][4][5] Its development revolutionized the synthesis of arylamines, which are ubiquitous in pharmaceuticals, agrochemicals, and organic electronics.[6] Traditional methods for forging these bonds often suffer from harsh reaction conditions, limited substrate scope, and poor functional group tolerance.[2] The palladium-catalyzed approach developed by Stephen L. Buchwald and John F. Hartwig offers a milder, more general, and highly efficient alternative.[2]
The 2-methylbenzothiazole core is a key pharmacophore found in a wide array of biologically active compounds.[7] The ability to selectively introduce an amino group at the 4-position via the Buchwald-Hartwig amination of this compound provides a powerful tool for generating libraries of novel compounds for drug discovery and for the synthesis of advanced materials.
The Catalytic Cycle: A Mechanistic Overview
A thorough understanding of the reaction mechanism is paramount for successful protocol development and troubleshooting. The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][3][8][9]
Figure 1: The Catalytic Cycle of the Buchwald-Hartwig Amination.
The key steps in the catalytic cycle are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (this compound), inserting into the carbon-iodine bond to form a Pd(II) complex.[8][9] This is often the rate-determining step.[9]
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center. A base then deprotonates the coordinated amine to form a more nucleophilic amido species.[1]
-
Reductive Elimination: The final step involves the formation of the desired C-N bond and the regeneration of the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][8]
Optimizing Reaction Parameters: A Guide to Success
The success of the Buchwald-Hartwig amination is highly dependent on the judicious selection of several key parameters. For the specific case of this compound, the following considerations are crucial.
Choice of Palladium Precursor and Ligand
The combination of the palladium source and the phosphine ligand is the heart of the catalytic system.
-
Palladium Precursors: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and various pre-formed palladium-ligand complexes (precatalysts).[5][10] While Pd(OAc)₂ is often used, precatalysts can offer improved reactivity and reproducibility.[11]
-
Ligands: The ligand plays a critical role in stabilizing the palladium center and facilitating the elementary steps of the catalytic cycle.[12] For heteroaromatic substrates like benzothiazoles, bulky, electron-rich phosphine ligands are generally preferred.[13][14] These ligands promote the crucial oxidative addition and reductive elimination steps.[2][13]
| Ligand | Structure | Key Features |
| XPhos | Highly effective for a broad range of substrates, including heteroaryl chlorides.[15] | |
| RuPhos | Excellent for sterically hindered couplings and reactions with challenging amines.[15] | |
| BrettPhos | Particularly effective for the coupling of primary amines.[3][8] | |
| BINAP | A bidentate ligand that can be effective for aryl iodides.[2][16] |
The Critical Role of the Base
The choice of base is not trivial and can significantly impact the reaction outcome.[1][17][18][19] The base's primary function is to deprotonate the amine, but it also influences the overall catalytic activity.[1]
-
Strong Bases: Sodium tert-butoxide (NaOtBu) is a commonly used strong base that is effective for a wide range of substrates.[10] However, its high basicity can be incompatible with sensitive functional groups.[3]
-
Weaker Bases: For substrates with base-sensitive functionalities, weaker inorganic bases such as Cs₂CO₃ or K₃PO₄ are preferred.[10][16] While potentially leading to slower reaction rates, they offer greater functional group tolerance.[3]
| Base | pKa of Conjugate Acid | Typical Use Cases |
| Sodium tert-butoxide (NaOtBu) | ~19 | General purpose, high reactivity |
| Cesium Carbonate (Cs₂CO₃) | ~10.3 | Base-sensitive substrates |
| Potassium Phosphate (K₃PO₄) | ~12.3 | Often used with hindered substrates |
Solvent Selection
Anhydrous, aprotic solvents are standard for the Buchwald-Hartwig amination.[5]
-
Toluene and Dioxane: These are the most commonly employed solvents.[20] Toluene is often preferred for aryl iodides as it can help mitigate the inhibitory effect of iodide ions.[8]
-
Ethereal Solvents: Tetrahydrofuran (THF) and tert-amyl alcohol can also be effective.[10][11]
It is crucial to use anhydrous solvents to prevent catalyst deactivation and unwanted side reactions.
Detailed Experimental Protocol
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a representative amine. Optimization may be required for different amine coupling partners.
Materials and Equipment
-
This compound
-
Amine (e.g., morpholine, aniline, etc.)
-
Palladium precursor (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., NaOtBu or Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene)
-
Schlenk tube or oven-dried reaction vial with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Analytical tools (TLC, LC-MS, NMR)
Experimental Workflow
Figure 2: Experimental Workflow for Buchwald-Hartwig Amination.
Step-by-Step Procedure
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), this compound (1.0 equiv), and the base (e.g., NaOtBu, 1.4 equiv) to a dry Schlenk tube equipped with a magnetic stir bar.
-
Inert Atmosphere: Seal the Schlenk tube, and if not in a glovebox, evacuate and backfill with nitrogen or argon three times.
-
Reagent Addition: Add the anhydrous solvent (e.g., toluene, 0.1-0.2 M concentration) followed by the amine (1.2 equiv) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the palladium catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Characterization: Characterize the purified product by NMR spectroscopy and mass spectrometry to confirm its identity and purity.
Troubleshooting Common Issues
Even with a well-defined protocol, challenges can arise. Below are some common issues and potential solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently anhydrous conditions- Poorly chosen ligand/base combination | - Use a fresh palladium precursor or a precatalyst.- Ensure all glassware is oven-dried and solvents are anhydrous.- Screen different ligands and bases. |
| Formation of Side Products | - Hydrodehalogenation (replacement of I with H)- Dimerization of the starting material | - Ensure a strictly inert atmosphere.- Lower the reaction temperature.- Adjust the catalyst and ligand loading. |
| Difficulty in Purification | - Co-elution of product and ligand/catalyst byproducts | - Use a different eluent system for chromatography.- Consider a different workup procedure to remove more impurities before chromatography. |
Conclusion
The Buchwald-Hartwig amination of this compound is a robust and highly valuable transformation for the synthesis of novel aminobenzothiazole derivatives. A rational approach to the selection of the catalyst system, base, and solvent, grounded in a solid mechanistic understanding, is key to achieving high yields and purity. The detailed protocols and troubleshooting guide provided herein are intended to empower researchers to successfully apply this powerful synthetic tool in their own research and development endeavors.
References
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Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
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Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. Available at: [Link]
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Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange. Available at: [Link]
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Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC - NIH. Available at: [Link]
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Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates - Organic Syntheses. Available at: [Link]
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2-Amino-4-methylbenzothiazole, | 193224-25G | SIGMA-ALDRICH | SLS. Available at: [Link]
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Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides - PMC - NIH. Available at: [Link]
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The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. Available at: [Link]
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Synthesis of 2,4-Disubstituted Benzothiazole Derivatives: A Guide for Researchers
Introduction: The Significance of the Benzothiazole Scaffold
The benzothiazole core, a fusion of benzene and thiazole rings, represents a "privileged scaffold" in medicinal chemistry and materials science.[1][2][3] Its unique electronic properties and ability to form key interactions with biological targets have led to its incorporation into a wide range of approved drugs and clinical candidates.[4] These include agents with anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[5] The substitution pattern on the benzothiazole ring system is critical for modulating its biological activity, physicochemical properties, and overall therapeutic potential. Specifically, 2,4-disubstituted derivatives have garnered significant attention for their potential in developing targeted therapies and advanced materials.
This guide provides a comprehensive overview of the primary synthetic strategies for accessing 2,4-disubstituted benzothiazole derivatives, intended for researchers and professionals in drug discovery and organic synthesis. We will delve into the mechanistic underpinnings of these reactions, provide detailed experimental protocols, and offer insights into the practical considerations for successful synthesis.
Strategic Approaches to 2,4-Disubstitution
The synthesis of 2,4-disubstituted benzothiazoles can be broadly categorized into two main strategies:
-
Linear Synthesis via Substituted 2-Aminothiophenols: This approach involves the initial synthesis of a 3-substituted 2-aminothiophenol, which already contains the desired substituent for the ultimate 4-position of the benzothiazole. This precursor is then cyclized with an appropriate reagent to introduce the substituent at the 2-position.
-
Late-Stage Functionalization of the Benzothiazole Core: This strategy begins with a pre-formed benzothiazole, which is then selectively functionalized at the 4-position. This is often achieved through direct C-H activation or by installing a handle, such as a halogen, that can be further elaborated through cross-coupling reactions.
The choice between these strategies depends on the availability of starting materials, the desired substituents, and the overall efficiency of the synthetic route.
Part 1: Linear Synthesis via Substituted 2-Aminothiophenols
This is the most classical and widely employed method for accessing 4-substituted benzothiazoles. The key is the successful synthesis of the 3-substituted 2-aminothiophenol precursor.
Synthesis of 3-Substituted 2-Aminothiophenol Precursors
A common route to these precursors starts from commercially available substituted anilines. A representative workflow is the synthesis of a 3-substituted-2-nitrophenyl disulfide, followed by reduction to the corresponding 2-aminothiophenol.
Protocol 1: Synthesis of 3-Substituted 2-Aminothiophenol
This protocol outlines a general procedure starting from a substituted 1-fluoro-2-nitrobenzene.
Step 1: Synthesis of (4-Methoxybenzyl)(2-nitrophenyl)sulfane Derivatives [6]
-
To a round-bottom flask under an argon atmosphere, add the substituted 1-fluoro-2-nitrobenzene (1.0 equiv.) and ethanol.
-
Add (4-methoxyphenyl)methanethiol (1.0 equiv.) via syringe.
-
Add a solution of sodium hydroxide (1.0 equiv.) in water dropwise.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the sulfide product, which can be purified by column chromatography if necessary.
Step 2: Reduction to 3-Substituted 2-Aminothiophenol
-
Dissolve the sulfide from Step 1 in a suitable solvent such as a mixture of ethanol and water.
-
Add a reducing agent, such as sodium borohydride or tin(II) chloride, portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the reduction is complete (monitored by TLC).
-
Carefully quench the reaction with an acidic solution (e.g., 1 M HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 3-substituted 2-aminothiophenol. This product is often used in the next step without further purification due to its susceptibility to oxidation.
Cyclization to Form the 2,4-Disubstituted Benzothiazole
With the 3-substituted 2-aminothiophenol in hand, the thiazole ring can be formed through condensation with a variety of electrophilic partners to install the 2-substituent.
Common Condensation Partners and Conditions:
| Condensation Partner | 2-Substituent | Typical Conditions |
| Aldehydes | Aryl, Alkyl | Acid or base catalysis, often with an oxidant (e.g., O₂, H₂O₂) |
| Carboxylic Acids/Acyl Chlorides | Aryl, Alkyl | Dehydrating agent (e.g., PPA, DCC), or direct condensation at high temp. |
| Nitriles | Aryl, Alkyl | Lewis acid catalysis (e.g., Cu(I) salts) |
| Ketones | Acyl | Oxidative conditions (e.g., CuBr₂) |
Protocol 2: One-Pot Synthesis of 2-Aryl-4-substituted Benzothiazoles from 3-Substituted 2-Aminothiophenol and an Aldehyde
This protocol is a widely used, efficient method for synthesizing 2-aryl derivatives.[2][7]
-
In a round-bottom flask, dissolve the 3-substituted 2-aminothiophenol (1.0 equiv.) and the desired aromatic aldehyde (1.1 equiv.) in a suitable solvent such as ethanol or DMSO.
-
Add a catalyst, such as a catalytic amount of acid (e.g., p-toluenesulfonic acid) or a base (e.g., piperidine). Some modern "green" methods utilize catalysts like H₂O₂/HCl or are performed under catalyst-free conditions with an air or oxygen atmosphere as the oxidant.[7]
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the 2-aryl-4-substituted benzothiazole.
Part 2: Late-Stage Functionalization of the Benzothiazole Core
This approach offers the flexibility to introduce diverse substituents at the 4-position after the benzothiazole ring system has been constructed.
Direct C-H Functionalization
Direct C-H functionalization is a powerful, atom-economical strategy for modifying the benzothiazole core. While the C2-position is the most electronically activated and commonly functionalized site, methods for regioselective functionalization at the C4-position have been developed.[8][9]
Conceptual Workflow for C4-H Arylation:
Caption: General workflow for direct C-H arylation at the C4-position.
Protocol 3: Ruthenium-Catalyzed C4-H Arylation of a 2-Substituted Benzothiazole (Conceptual)
This protocol is based on methodologies developed for related heterocyclic systems and represents a plausible approach.[8]
-
To an oven-dried Schlenk tube, add the 2-substituted benzothiazole (1.0 equiv.), the aryl halide (1.5 equiv.), a ruthenium catalyst (e.g., [Ru(p-cymene)Cl₂]₂, 5 mol%), and a carboxylate ligand/additive (e.g., pivalic acid, 20 mol%).
-
Add a suitable base, such as K₂CO₃ (2.0 equiv.).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add a degassed, anhydrous solvent (e.g., 1,4-dioxane or toluene).
-
Heat the reaction mixture at an elevated temperature (e.g., 100-140 °C) for 12-24 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography to isolate the 2,4-disubstituted benzothiazole.
Halogenation and Cross-Coupling
A more traditional yet highly reliable method involves the initial halogenation of the benzothiazole at the 4-position, followed by a transition-metal-catalyzed cross-coupling reaction.
Synthetic Strategy via Halogenation and Cross-Coupling:
Caption: Two-step strategy for 4-substitution via a halogenated intermediate.
Protocol 4: Synthesis of 2-Aryl-4-bromobenzothiazole and Subsequent Suzuki Coupling
Step 1: Bromination at the 4-Position
-
Dissolve the 2-arylbenzothiazole (1.0 equiv.) in a suitable solvent such as acetic acid or a chlorinated solvent.
-
Add N-bromosuccinimide (NBS) (1.1 equiv.) portion-wise at room temperature.
-
Stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC).
-
Pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench any remaining bromine.
-
Extract the product with an organic solvent.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by recrystallization or column chromatography to obtain the 2-aryl-4-bromobenzothiazole.
Step 2: Suzuki Cross-Coupling
-
In a microwave vial or Schlenk tube, combine the 2-aryl-4-bromobenzothiazole (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Add a degassed solvent system, such as a mixture of toluene and water.
-
Seal the vial or flush the tube with an inert gas.
-
Heat the reaction mixture (conventional heating or microwave irradiation) until the starting material is consumed.
-
Cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the final 2,4-diarylbenzothiazole.
Conclusion and Future Perspectives
The synthesis of 2,4-disubstituted benzothiazoles is a dynamic area of research, driven by the quest for novel therapeutic agents and functional materials. While the linear synthesis approach starting from substituted 2-aminothiophenols remains a robust and reliable strategy, the advent of late-stage functionalization techniques, particularly direct C-H activation, is revolutionizing how chemists can access these valuable compounds. These modern methods offer increased efficiency and the ability to rapidly generate libraries of analogues for structure-activity relationship studies. As our understanding of catalytic systems deepens, we can expect the development of even more selective and versatile methods for the targeted synthesis of complex benzothiazole derivatives, further unlocking their potential in science and medicine.
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Synthesis of Benzo[9]thiazolo[2,3-c][1][8]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates. (2022). Molecules, 27(4), 1435. Retrieved from [Link]
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Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). (2024). Molecules, 29(11), 2536. Retrieved from [Link]
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Chemoenzymatic Synthesis of 2-Aryl Thiazolines from 4-Hydroxybenzaldehydes Using Vanillyl Alcohol Oxidases. (2024). Angewandte Chemie International Edition, 63(30), e202405833. Retrieved from [Link]
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Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. (2020). RSC Advances, 10, 103-114. Retrieved from [Link]
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Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. (2010). Journal of Medicinal Chemistry, 53(4), 1546-1555. Retrieved from [Link]
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An Aryne-Based Route to Substituted Benzoisothiazoles. (2015). Organic Letters, 17(19), 4786-4789. Retrieved from [Link]
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A C-H functionalization protocol for the direct synthesis of benzobisthiazole derivatives. (2014). The Journal of Organic Chemistry, 79(16), 7766-7771. Retrieved from [Link]
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Synthesis, Conformational Analysis and Evaluation of the 2-aryl-4-(4-bromo-2-hydroxyphenyl)benzo[1][9]thiazepines as Potential α-Glucosidase and/or α-Amylase Inhibitors. (2018). Molecules, 23(11), 2963. Retrieved from [Link]
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Ruthenium Catalyzed Intramolecular C–S Coupling Reactions: Synthetic Scope and Mechanistic Insight. (2017). Organic Letters, 19(16), 4255-4258. Retrieved from [Link]
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Copper‐Catalyzed Aerobic Oxidation of Amines to Benzothiazoles via Cross Coupling of Amines and Arene Thiolation Sequence. (2020). Advanced Synthesis & Catalysis, 362(17), 3576-3582. Retrieved from [Link]
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APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. (2010). Journal of Microbiology, Biotechnology and Food Sciences, 2(Special issue 1), 1234-1241. Retrieved from [Link]
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Synthesis of imidazobenzothiazine and primidobenazothiazine derivatives via the classic Ullmann cross-coupling reaction of 1,8-diiodonaphthalene with 1H-benzo[d]imidazole-2-thiols or 2-thiouracils. (2018). Tetrahedron Letters, 59(31), 3041-3045. Retrieved from [Link]
-
C‐S cross‐coupling reaction using 2‐bromobenzothiazole as substrate and mediated by Pd/CuAB under MWI. (2021). Applied Organometallic Chemistry, 35(10), e6376. Retrieved from [Link]
-
Recent Advances in the Synthesis of 2-Substituted Benzothiazoles: A Review. (2014). RSC Advances, 4(108), 60187-60209. Retrieved from [Link]
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Synthesis of 2-arylbenzothiazole derivatives. (2022). Results in Chemistry, 4, 100271. Retrieved from [Link]
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Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (2024). Pharmaceuticals, 17(5), 629. Retrieved from [Link]
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Novel benzothiazole/benzothiazole thiazolidine‐2,4‐dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies. (2024). Archiv der Pharmazie, 357(3), e2300438. Retrieved from [Link]
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Importance of Benzothiazole Motif in Modern Drug Discovery. (2018). Modern Approaches in Drug Designing, 2(4). Retrieved from [Link]
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Wikipedia. (n.d.). Benzothiazole. Retrieved from [Link]
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One-pot Three-component Synthesis of 2-Substituted Benzothiazoles Using Fe3O4 Nanoparticles Modified with Serine Supported Cu (I) Iodide. (2021). Nanomaterials Chemistry, 3(1), 1-8. Retrieved from [Link]
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Synthesis and various biological activities of benzothiazole derivative: A review. (2023). Journal of Drug Delivery and Therapeutics, 13(9-S), 163-172. Retrieved from [Link]
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Application of 4-Iodo-2-methylbenzothiazole in Anticancer Drug Discovery: A Technical Guide
Introduction: The Therapeutic Promise of the Benzothiazole Scaffold in Oncology
The benzothiazole core, a bicyclic heteroaromatic system, represents a "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities.[1][2][3] In the realm of oncology, benzothiazole derivatives have garnered significant attention for their potent antiproliferative effects against various cancer cell lines.[1][2][4][5] These compounds can engage with a multitude of biological targets implicated in oncogenic processes, making them a fertile ground for the development of novel anticancer agents.[2][6] The versatility of the benzothiazole ring allows for chemical modifications at several positions, enabling the fine-tuning of its pharmacological properties. This guide focuses on a specific derivative, 4-Iodo-2-methylbenzothiazole, exploring its potential as a lead compound in anticancer drug discovery and providing detailed protocols for its preclinical evaluation. While extensive research on this particular derivative is emerging, we can extrapolate its potential based on the well-established structure-activity relationships (SAR) of the benzothiazole class.[7][8] The presence of a methyl group at the 2-position and an iodo group at the 4-position suggests unique electronic and steric properties that could confer potent and selective anticancer activity.
Hypothesized Mechanism of Action: Targeting Key Oncogenic Pathways
Based on the broader class of benzothiazole derivatives, this compound is postulated to exert its anticancer effects through a multi-faceted mechanism of action. Many benzothiazole-containing compounds have been shown to induce apoptosis (programmed cell death) in cancer cells and interfere with key signaling pathways that regulate cell proliferation, survival, and metastasis.[6][9][10]
A plausible mechanism involves the inhibition of critical enzymes, such as protein kinases, which are often dysregulated in cancer.[6] Furthermore, some benzothiazole derivatives have been reported to generate reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.[9] The induction of apoptosis is a hallmark of many successful anticancer drugs, and it is often mediated through the activation of caspase cascades and the modulation of pro- and anti-apoptotic proteins.[9][10]
Caption: Hypothesized mechanism of this compound in cancer cells.
Experimental Protocols for In Vitro Evaluation
To ascertain the anticancer potential of this compound, a series of robust and validated in vitro assays are essential.[11][12][13] These initial screening assays provide critical data on the compound's cytotoxicity and its ability to induce apoptosis.
Protocol 1: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14][15] The principle lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.[14]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a panel of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer)
-
Complete culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS)[16]
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells during their exponential growth phase.
-
Seed 5,000-10,000 cells per well in 100 µL of complete culture medium into a 96-well plate.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
After 24 hours, carefully remove the medium and add 100 µL of medium containing various concentrations of the test compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and an untreated control (medium only).
-
Incubate for another 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.[16]
-
Incubate the plate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.[16]
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[16]
-
Measure the absorbance at 570 nm using a microplate reader.[17]
-
Data Analysis:
The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Expected Outcome: A dose-dependent decrease in cell viability, allowing for the determination of the IC50 value for this compound in the tested cancer cell lines.
| Parameter | Description |
| Cell Lines | MCF-7, A549, HeLa |
| Seeding Density | 5,000 cells/well |
| Compound Concentrations | 0.1, 1, 10, 50, 100 µM |
| Incubation Time | 48 hours |
| MTT Concentration | 0.5 mg/mL |
| Wavelength | 570 nm |
Table 1: Example parameters for an MTT assay.
Caption: Workflow for the MTT cell viability assay.
Protocol 2: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is a standard method for detecting and differentiating between early apoptotic, late apoptotic, and necrotic cells.[18][19] In healthy cells, phosphatidylserine (PS) resides on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be detected by Annexin V, a protein with a high affinity for PS.[20] Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[20]
Objective: To quantify the induction of apoptosis by this compound in cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will not exceed 80% confluency at the end of the experiment.
-
Allow cells to attach overnight.
-
Treat cells with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[18]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[18][19]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.[19]
-
Analyze the cells by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and quadrants.
-
Data Analysis:
The flow cytometry data will be presented as a dot plot with four quadrants:
-
Lower-left (Annexin V- / PI-): Live cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells
The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induction.
Expected Outcome: A significant increase in the percentage of Annexin V-positive cells (both early and late apoptotic) in the treated groups compared to the vehicle control, indicating that this compound induces apoptosis.
| Parameter | Description |
| Cell Line | A549 |
| Compound Concentration | IC50 and 2x IC50 |
| Treatment Duration | 24 hours |
| Annexin V Conjugate | FITC |
| Dead Cell Stain | Propidium Iodide |
| Instrumentation | Flow Cytometer |
Table 2: Example parameters for an Annexin V/PI apoptosis assay.
Structure-Activity Relationship (SAR) Insights and Future Directions
The anticancer activity of benzothiazole derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system.[1][2][7] The presence of the 2-methyl group in this compound is a common feature in many bioactive benzothiazoles. The iodine atom at the 4-position is particularly interesting. Halogen substitutions can significantly influence the lipophilicity, electronic properties, and metabolic stability of a molecule, thereby impacting its pharmacokinetic and pharmacodynamic profile. The electron-withdrawing nature of iodine may play a crucial role in the compound's interaction with its biological targets.
Future studies should focus on synthesizing and evaluating a library of analogues of this compound to establish a clear SAR. Modifications could include:
-
Varying the halogen at the 4-position (F, Cl, Br).
-
Introducing different substituents at the 2-position.
-
Exploring substitutions at other positions of the benzene ring.
These studies will be instrumental in optimizing the potency, selectivity, and drug-like properties of this promising class of compounds, paving the way for the development of novel and effective anticancer therapeutics.
References
-
Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. (2022-07-28). MDPI. Retrieved from [Link]
-
In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. (n.d.). PubMed. Retrieved from [Link]
-
Benzothiazole a privileged scaffold for Cutting-Edges anticancer agents: Exploring drug design, structure-activity relationship, and docking studies. (2024-12-05). PubMed. Retrieved from [Link]
-
In vitro assays and techniques utilized in anticancer drug discovery. (2019-01). PubMed. Retrieved from [Link]
-
Apoptosis Protocols. (n.d.). USF Health - University of South Florida. Retrieved from [Link]
-
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. Retrieved from [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. Retrieved from [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2013-03-20). SciSpace. Retrieved from [Link]
-
Full article: Benzothiazole derivatives as anticancer agents. (n.d.). Taylor & Francis. Retrieved from [Link]
-
Benzothiazoles: How Relevant in Cancer Drug Design Strategy? (2025-08-10). ResearchGate. Retrieved from [Link]
-
Cell Viability Assays - Assay Guidance Manual. (2013-05-01). NCBI Bookshelf - NIH. Retrieved from [Link]
-
Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021-07-02). ACS Omega. Retrieved from [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]
-
MTT Proliferation Assay Protocol. (2025-06-15). ResearchGate. Retrieved from [Link]
-
In vitro methods of screening of anticancer agents. (n.d.). Slideshare. Retrieved from [Link]
-
Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. (n.d.). PubMed. Retrieved from [Link]
-
Biological Screening and Structure Activity relationship of Benzothiazole. (n.d.). ProQuest. Retrieved from [Link]
-
Benzothiazoles: How Relevant in Cancer Drug Design Strategy? (n.d.). Singh - CardioSomatics. Retrieved from [Link]
-
Benzothiazole derivatives as anticancer agents. (n.d.). PMC - PubMed Central. Retrieved from [Link]
-
Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. (n.d.). Bentham Science. Retrieved from [Link]
-
Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. (2025-08-01). NIH. Retrieved from [Link]
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- 3. Anti-Cancer Agents in Medicinal Chemistry [cardiosomatics.ru]
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- 5. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biological Screening and Structure Activity relationship of Benzothiazole - ProQuest [proquest.com]
- 8. benthamscience.com [benthamscience.com]
- 9. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
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- 19. Apoptosis Protocols | USF Health [health.usf.edu]
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Using 4-Iodo-2-methylbenzothiazole to synthesize COX-2 inhibitors
Application Note & Protocol
Strategic Synthesis of Novel Benzothiazole-Based COX-2 Inhibitors Utilizing 4-Iodo-2-methylbenzothiazole as a Versatile Building Block
Introduction: The Rationale for Benzothiazole Scaffolds in COX-2 Inhibition
Cyclooxygenase-2 (COX-2) is a well-validated therapeutic target for the treatment of inflammation and pain. The development of selective COX-2 inhibitors over non-selective NSAIDs was a significant advancement, aiming to reduce gastrointestinal side effects. The chemical scaffolds that can achieve this selectivity are diverse, and among them, heterocyclic structures play a crucial role.
The benzothiazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active compounds. Its rigid, bicyclic structure and ability to participate in hydrogen bonding and π-π stacking interactions make it an excellent pharmacophore for enzyme active sites. While not as prevalent as the diarylheterocycle motif of celecoxib or rofecoxib, benzothiazole derivatives have been explored as potential anti-inflammatory agents, in part due to their structural similarities to other successful inhibitors.
The use of This compound as a starting material is a strategic choice. The iodine atom at the 4-position serves as a versatile synthetic handle, particularly for palladium-catalyzed cross-coupling reactions. This allows for the systematic introduction of various aryl or heteroaryl groups, a common feature in many COX-2 inhibitors that is crucial for binding to the hydrophobic channel of the COX-2 active site.
Proposed Synthetic Strategy Overview
Our proposed synthetic route focuses on a key Suzuki-Miyaura cross-coupling reaction . This well-established and highly reliable reaction will be used to couple the 4-position of the benzothiazole core with a suitable boronic acid derivative. The choice of the boronic acid is critical and is typically guided by the structure of known COX-2 inhibitors (e.g., a p-sulfonamidophenyl or a p-methoxyphenyl group).
Figure 2: Reaction scheme for the Suzuki-Miyaura coupling.
-
Reaction Setup: In a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add this compound (1.0 eq), 4-(methylsulfonyl)phenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Catalyst Addition: To the flask, add Palladium(II) Acetate (0.02 eq) and SPhos (0.04 eq). The use of a phosphine ligand like SPhos is crucial for stabilizing the palladium catalyst and facilitating the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Solvent Addition and Degassing: Add a 4:1 mixture of Toluene and Water (volume appropriate for the scale of the reaction). The mixture should be degassed by bubbling nitrogen through it for 15-20 minutes to remove any dissolved oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Expected Outcome and Data
| Compound Name | Molecular Formula | Molecular Weight | Appearance | Yield (%) | Purity (by HPLC) |
| 4-(4-(methylsulfonyl)phenyl)-2-methylbenzothiazole | C₁₅H₁₃NO₂S₂ | 319.40 | Off-white solid | 75-85 | >98% |
In-Vitro COX-1/COX-2 Inhibition Assay Protocol
To validate the biological activity of the synthesized compound, an in-vitro enzyme inhibition assay is essential.
-
Enzyme and Substrate Preparation: Use commercially available human recombinant COX-1 and COX-2 enzymes. Prepare a solution of arachidonic acid (substrate) in a suitable buffer.
-
Compound Preparation: Dissolve the synthesized compound in DMSO to prepare a stock solution, and then prepare serial dilutions.
-
Assay Procedure: In a 96-well plate, add the enzyme, the test compound at various concentrations, and incubate for a specified time. Initiate the reaction by adding arachidonic acid.
-
Detection: The product of the cyclooxygenase reaction, Prostaglandin E2 (PGE2), is typically measured using a commercial ELISA kit.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity) for both COX-1 and COX-2. The selectivity index (SI) is calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI indicates greater selectivity for COX-2.
Conclusion and Future Directions
This application note has detailed a strategic and plausible synthetic route for the preparation of a novel benzothiazole-based COX-2 inhibitor candidate, starting from the versatile building block this compound. The key Suzuki-Miyaura coupling reaction provides a robust and efficient method for introducing the necessary aryl moiety for potential COX-2 selectivity.
Future work could involve:
-
Library Synthesis: Expanding the scope of the Suzuki coupling by using a variety of aryl and heteroaryl boronic acids to generate a library of analogues for Structure-Activity Relationship (SAR) studies.
-
Further Functionalization: Exploring reactions at the 2-methyl group, such as oxidation to a carboxylic acid, which could provide an additional interaction point within the enzyme's active site.
-
In-Vivo Studies: Promising candidates from in-vitro screening should be advanced to in-vivo models of inflammation and pain to assess their efficacy and pharmacokinetic properties.
By leveraging the principles of modern synthetic and medicinal chemistry, the pathway described herein offers a solid foundation for the discovery of new and effective anti-inflammatory agents.
References
-
Title: The 2-Methyl-4-(4-sulfamoylphenyl)aminomethyl-1,3-thiazole Moiety as a New Scaffold for the Design of Potent and Selective Cyclooxygenase-2 Inhibitors Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Design, Synthesis, and Biological Evaluation of Novel Benzothiazole Derivatives as Potent and Selective COX-2 Inhibitors Source: Bioorganic & Medicinal Chemistry URL: [Link]
-
Title: Suzuki-Miyaura Cross-Coupling Source: Organic Chemistry Portal URL: [Link]
-
Title: Benzothiazole: The Molecule of Diverse Biological Activities Source: Mini-Reviews in Medicinal Chemistry URL: [Link]
Troubleshooting & Optimization
Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling with Iodo-heterocycles
Welcome to the Technical Support Center for optimizing catalyst loading in cross-coupling reactions involving iodo-heterocycles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful synthetic transformations. Here, we move beyond simple protocols to explain the underlying principles that govern success, helping you to troubleshoot effectively and innovate in your own work.
I. Frequently Asked Questions (FAQs)
Q1: Why is catalyst loading a critical parameter to optimize for iodo-heterocycles?
A1: While iodo-heterocycles are generally more reactive than their bromo or chloro counterparts, optimizing catalyst loading is crucial for several reasons:
-
Cost-Effectiveness: Palladium catalysts and their associated ligands can be expensive. Minimizing the catalyst loading directly reduces the cost of synthesis, a significant factor in drug development and large-scale production.[1]
-
Product Purity: High catalyst loading can lead to challenges in purifying the final product, as residual palladium must be removed to meet regulatory standards for active pharmaceutical ingredients (APIs).[1]
-
Side Reaction Minimization: Excessive catalyst can sometimes promote undesired side reactions, such as homocoupling of the starting materials or decomposition of sensitive functional groups.[2]
Q2: My reaction with an iodo-heterocycle is sluggish or failing, even at standard catalyst loadings. What are the primary suspects?
A2: The primary challenge with many heterocycles is the presence of a Lewis basic heteroatom (like nitrogen in pyridine or imidazole) that can coordinate to the palladium center.[3][4] This coordination can "poison" the catalyst by forming stable, inactive complexes, effectively halting the catalytic cycle.[3] Other common issues include inactive catalyst, poor quality reagents, or suboptimal reaction conditions.[5][6]
Q3: How do I begin to optimize the catalyst loading for a novel cross-coupling with an iodo-heterocycle?
A3: A good starting point is to use a standard catalyst loading, typically between 1-5 mol% for the palladium source, with a palladium-to-ligand ratio of 1:1 to 1:2.[3] It's often more efficient to first screen different ligands and bases to identify a promising set of conditions before attempting to drastically lower the catalyst loading.[3]
Q4: What is "palladium black" and what should I do if I see it in my reaction?
A4: The formation of a black precipitate, known as "palladium black," is an indication of catalyst decomposition.[6][7] This can be caused by several factors including high reaction temperatures, the presence of oxygen, or an inappropriate solvent choice.[3][6] If you observe this, it is a sign that your catalytic system is not stable under the current conditions. Consider using a more robust ligand, lowering the reaction temperature, or ensuring your reaction is performed under a strictly inert atmosphere.[3][6]
II. Troubleshooting Guide: From Low Yields to No Reaction
This section provides a structured approach to troubleshooting common issues encountered when optimizing catalyst loading for cross-coupling reactions with iodo-heterocycles.
Problem 1: Low to No Product Yield
A low or non-existent yield is a common frustration. A systematic investigation of the potential causes is the most effective approach to solving the problem.
Visual Troubleshooting Workflow
Caption: A decision tree for troubleshooting low-yield cross-coupling reactions.
Detailed Causality and Solutions
| Potential Cause | Explanation | Recommended Actions |
| Inactive Catalyst | The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or the catalyst may have decomposed due to exposure to air or moisture.[2][7] | Use a fresh batch of a well-defined precatalyst (e.g., a palladacycle) to ensure reliable generation of the active Pd(0) species.[2] Always handle catalysts under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[8] |
| Catalyst Poisoning by Heterocycle | The Lewis basic nitrogen of the heterocycle can coordinate to the palladium center, forming an off-cycle, inactive complex.[3][4] This is a very common issue with nitrogen-containing heterocycles. | Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos or SPhos) or N-heterocyclic carbene (NHC) ligands.[3][9] These ligands can sterically shield the palladium center, hindering coordination of the heterocycle.[3] Alternatively, try a slow addition of the iodo-heterocycle to the reaction mixture to maintain a low concentration.[3] |
| Inappropriate Ligand or Base | The ligand is crucial for stabilizing the catalyst and facilitating the catalytic cycle.[2] The base is necessary to activate the coupling partner and regenerate the catalyst, but an incorrect choice can be detrimental.[10] | Screen a variety of ligands with different steric and electronic properties. For challenging couplings, bulky, electron-rich biarylphosphine ligands are often a good starting point.[9] The choice of base is highly substrate-dependent; common options include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[8] For base-sensitive substrates, weaker bases may be necessary.[2] |
| Poor Reagent Quality | Impurities in starting materials or solvents can poison the catalyst.[7] Boronic acids, in particular, can degrade over time, especially when exposed to moisture.[8] | Use freshly purchased or purified reagents. Ensure all solvents are anhydrous and have been thoroughly degassed to remove oxygen, which can deactivate the catalyst.[5][6] |
| Insufficient Temperature | While iodo-heterocycles are generally reactive, some sterically hindered or electronically deactivated substrates may require higher temperatures to react efficiently.[8] | Gradually increase the reaction temperature in 10-20 °C increments, while carefully monitoring for any signs of decomposition of the starting materials or product.[3] |
Problem 2: Formation of Significant Side Products
The appearance of unexpected products can complicate purification and significantly lower the yield of your desired compound.
Common Side Products and Mitigation Strategies
| Side Product | Plausible Cause | Mitigation Strategy |
| Hydrodehalogenation | The iodo-heterocycle is reduced, replacing the iodine with a hydrogen atom. This can be promoted by certain ligands, bases, or the presence of a hydride source (e.g., an alcohol solvent).[6][11] | Screen different phosphine ligands, as this side reaction can be ligand-dependent.[3] If using an alcohol as a solvent or co-solvent, switch to an aprotic solvent like toluene, dioxane, or DMF.[6] |
| Homocoupling | Dimerization of the iodo-heterocycle or the other coupling partner. This is often promoted by the presence of oxygen or high concentrations of one of the coupling partners.[2][12] | Ensure rigorous degassing of all solvents and reagents and maintain a strict inert atmosphere throughout the reaction.[3] Consider a slower addition of the more reactive coupling partner.[3] |
| Glaser Coupling (for Sonogashira Reactions) | Homocoupling of the terminal alkyne. This is a common side reaction in copper-catalyzed Sonogashira couplings and is primarily caused by the presence of oxygen.[6][7] | Implement strictly anaerobic conditions by using rigorous degassing techniques like freeze-pump-thaw cycles.[6] Alternatively, consider a copper-free Sonogashira protocol.[7] |
III. Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with an Iodo-heterocycle
This protocol provides a starting point for the Suzuki-Miyaura coupling of an iodo-heterocycle with a boronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
-
To an oven-dried reaction vial, add the iodo-heterocycle (1.0 eq.), the boronic acid (1.1-1.5 eq.), the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%), the ligand (e.g., SPhos, 1-5 mol%), and the base (e.g., K₂CO₃, 2-3 eq.) under an inert atmosphere.[8]
-
Seal the vial with a cap containing a PTFE septum.
-
If not in a glovebox, purge the vial with argon or nitrogen for 5-10 minutes.
-
Add the anhydrous, degassed solvent (e.g., dioxane, toluene, or a mixture with water) via syringe.
-
Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 80-110 °C).
-
Stir the reaction for the desired amount of time (e.g., 4-24 hours), monitoring the progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Catalyst and Ligand Screening
A parallel screening approach is often the most efficient way to identify optimal reaction conditions.
Caption: A workflow for parallel screening of catalysts and ligands.
IV. The Catalytic Cycle: A Deeper Look
Understanding the fundamental steps of the cross-coupling catalytic cycle can provide valuable insights for troubleshooting and optimization.
Caption: A simplified catalytic cycle for a generic cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the iodo-heterocycle to form a Pd(II) complex. This is often the rate-determining step, and its efficiency can be influenced by the electron richness of the heterocycle and the steric and electronic properties of the ligand.[12][13]
-
Transmetalation: The organic group from the coupling partner (e.g., the boronic acid in a Suzuki reaction) is transferred to the palladium center, displacing the iodide. The base plays a critical role in this step.[13]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst. Bulky ligands often promote this step.[12][13]
By understanding which step is likely being inhibited, you can make more informed decisions about how to modify your reaction conditions. For example, if oxidative addition is slow, a more electron-rich ligand might be beneficial.[12] If reductive elimination is the bottleneck, a bulkier ligand could be the solution.[12]
V. References
-
Benchchem. (n.d.). Troubleshooting failed reactions with 4-Iodo-3-methyl-1H-indazole. Retrieved from
-
Benchchem. (n.d.). Optimization of Buchwald-Hartwig amination conditions. Retrieved from
-
Benchchem. (n.d.). Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions with 6-Iodoisoquinolin-3-amine. Retrieved from
-
Macmillan, D. W. C., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Retrieved from
-
Elsevier. (n.d.). CHAPTER 14: Greener Approaches to Cross-Coupling. Retrieved from
-
Benchchem. (n.d.). Troubleshooting low reactivity in Sonogashira coupling reactions. Retrieved from
-
Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Retrieved from
-
ChemTalk. (n.d.). Metal-Catalyzed Cross-Coupling Reactions. Retrieved from
-
National Institutes of Health. (2023). Catalytic System for Cross-Coupling of Heteroaryl Iodides with a Nitronyl Nitroxide Gold Derivative at Room Temperature. PMC. Retrieved from
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from
-
Organic Chemistry Portal. (2012). Efficient Palladium-Catalyzed Cross-Coupling Reaction of Alkynyl Halides with Organoboronic Acids under Aerobic Conditions. Synthesis. Retrieved from
-
University of Nottingham. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved from
-
National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from
-
WuXi AppTec. (2025). Condition Optimization for Buchwald-Hartwig Reactions. Retrieved from
-
Benchchem. (n.d.). Technical Support Center: Troubleshooting Suzuki Couplings of 2-Iodothiophenol. Retrieved from
-
Benchchem. (n.d.). Technical Support Center: Sonogashira Coupling of Iodopyrazoles. Retrieved from
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from
-
Benchchem. (n.d.). Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions of Isoquinoline Derivatives. Retrieved from
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from
-
ACS Publications. (n.d.). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Retrieved from
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 5. benchchem.com [benchchem.com]
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- 9. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metal-Catalyzed Cross-Coupling Reactions | ChemTalk [chemistrytalk.org]
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- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Ligand Selection for Suzuki Coupling of Electron-Rich Benzothiazoles
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are navigating the complexities of coupling electron-rich benzothiazole scaffolds. The inherent electronic properties of these heterocycles present unique challenges to the standard Suzuki protocol, making judicious ligand selection paramount for success. This document provides in-depth, experience-driven advice in a question-and-answer format to troubleshoot common issues and demystify the ligand selection process.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems you might encounter during the Suzuki coupling of electron-rich benzothiazoles. Each issue is followed by an analysis of its probable causes, with a focus on the ligand's role, and a step-by-step protocol for resolution.
Issue 1: Low to No Product Formation (Poor Conversion)
Question: I am attempting a Suzuki coupling with a 2-aminobenzothiazole derivative and an arylboronic acid, but I'm observing very low conversion of my starting material, even after extended reaction times and elevated temperatures. What's going wrong?
Probable Causes & Solutions:
The primary suspect in low conversion with electron-rich benzothiazoles is inefficient oxidative addition, the rate-limiting step of the catalytic cycle.[1] The electron-donating nature of the benzothiazole ring, particularly with substituents like an amino group at the 2-position, deactivates the aryl halide C-X bond towards the Pd(0) catalyst. Furthermore, the nitrogen and sulfur heteroatoms can act as catalyst poisons by coordinating to the palladium center, thereby inhibiting its catalytic activity.[2]
Your choice of ligand is critical to overcome these hurdles. Standard ligands like triphenylphosphine (PPh₃) often fail in these scenarios as they are not sufficiently electron-rich or sterically bulky to promote the challenging oxidative addition step.[2]
Experimental Protocol for Optimization:
-
Ligand Screening: The most effective approach is to screen a panel of bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands.[3] These ligands are designed to enhance the electron density on the palladium center, which facilitates the oxidative addition of electron-rich aryl halides.[4]
-
Primary Recommendation: Start with ligands like XPhos or SPhos.[5] They have a proven track record for coupling challenging heteroaryl halides.
-
Alternative Options: If initial results are still suboptimal, consider even more sterically demanding or electron-rich ligands such as RuPhos or BrettPhos. For particularly hindered substrates, AntPhos has shown excellent reactivity.[6][7]
-
-
Precatalyst Selection: Utilize a modern palladium precatalyst. G3 or G4 Buchwald precatalysts (e.g., XPhos Pd G3) or PEPPSI-type catalysts are often more active and stable, leading to better results under milder conditions.[8]
-
Base and Solvent Re-evaluation:
-
Base: A strong, non-nucleophilic base is crucial. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are generally superior choices for difficult couplings.[8]
-
Solvent: Aprotic polar solvents like 1,4-dioxane or toluene, often with a small amount of water (e.g., 10:1 ratio), are standard. The water aids in dissolving the inorganic base and facilitates the transmetalation step.[8]
-
-
Temperature Adjustment: While higher temperatures can sometimes drive the reaction, they can also lead to catalyst decomposition. With a more active ligand/precatalyst system, you may be able to achieve higher yields at lower temperatures (e.g., 80-100 °C).
Issue 2: Significant Homocoupling of the Boronic Acid
Question: My reaction is producing a significant amount of the boronic acid homocoupling byproduct, which is complicating my purification. How can I suppress this side reaction?
Probable Causes & Solutions:
Homocoupling of the boronic acid is often indicative of issues with the relative rates of the catalytic cycle steps or catalyst instability. If the transmetalation or reductive elimination steps are slow relative to the oxidative addition, it can lead to side reactions. The choice of ligand plays a key role in modulating these rates.
Experimental Protocol for Minimization:
-
Employ Bulky Ligands: Sterically hindered ligands can disfavor the formation of palladium species that lead to homocoupling.[9] Ligands like XPhos, SPhos, or other biaryl phosphines create a sterically crowded environment around the palladium center, which can promote the desired cross-coupling pathway over side reactions.[10]
-
Control Stoichiometry: Ensure you are using a slight excess of the boronic acid (typically 1.1-1.5 equivalents). A large excess can increase the rate of homocoupling.
-
Method of Addition: For particularly problematic cases, slow addition of the boronic acid via a syringe pump can help to maintain a low concentration in the reaction mixture, thereby minimizing homocoupling.
-
Degassing: Ensure thorough degassing of your reaction mixture. The presence of oxygen can lead to oxidative degradation of the catalyst and promote homocoupling.[11]
Issue 3: Protodeborylation of the Boronic Acid
Question: I am observing a significant amount of the arene byproduct corresponding to my boronic acid, suggesting protodeborylation is a major issue. What conditions can I change to prevent this?
Probable Causes & Solutions:
Protodeborylation is the cleavage of the C-B bond by a proton source, and it can be a significant competing pathway, especially with electron-rich or heteroaromatic boronic acids. This side reaction is often exacerbated by the presence of water and the choice of base.
Experimental Protocol for Prevention:
-
Anhydrous Conditions: If possible, switch to strictly anhydrous conditions. Use anhydrous solvents and a base like potassium phosphate (K₃PO₄) that has been flame-dried or purchased as an anhydrous grade.
-
Use of Boronic Esters: Boronic esters (e.g., pinacol esters) are generally more stable towards protodeborylation than their corresponding boronic acids.[12] If you are using a boronic acid, consider converting it to the pinacol ester before the coupling reaction.
-
Base Selection: While strong bases are often necessary, an overly strong or nucleophilic base in the presence of water can accelerate protodeborylation. Screening bases like KF or CsF, which are less basic but can still activate the boronic acid, may be beneficial.[13]
-
Ligand Choice for Faster Coupling: A highly active ligand that promotes a rapid catalytic turnover can help the desired cross-coupling reaction outcompete the slower protodeborylation side reaction. Buchwald-type ligands are again recommended here.[3]
Frequently Asked Questions (FAQs)
This section provides answers to broader, more conceptual questions about ligand selection for the Suzuki coupling of electron-rich benzothiazoles.
Q1: Why are bulky, electron-rich phosphine ligands so effective for the Suzuki coupling of electron-rich benzothiazoles?
A1: The effectiveness of these ligands, such as the Buchwald biaryl phosphines, stems from their ability to address the key challenges of this specific coupling.[3]
-
Electron-Richness: The electron-donating character of the ligand increases the electron density on the palladium(0) center.[4] This makes the palladium more nucleophilic and better able to undergo oxidative addition with the electron-rich (and thus less reactive) C-X bond of the benzothiazole.[4]
-
Steric Bulk: The large size of these ligands promotes the formation of a monoligated palladium species, which is highly catalytically active.[5] This steric hindrance also accelerates the final reductive elimination step to release the product and regenerate the active catalyst.[4]
Q2: Are N-Heterocyclic Carbene (NHC) ligands a good alternative to phosphine ligands for this type of coupling?
A2: Yes, N-heterocyclic carbene (NHC) ligands can be excellent alternatives.[2] NHCs are strong σ-donors, even more so than many electron-rich phosphines, which can be highly beneficial for activating challenging substrates.[14] They form very stable palladium complexes, which can lead to longer catalyst lifetimes. For particularly unreactive aryl chlorides, NHC-ligated palladium catalysts like PEPPSI-IPr can be very effective.[8] The choice between a bulky phosphine and an NHC ligand may ultimately come down to empirical screening for a specific substrate combination.
Q3: Can I perform this coupling without a ligand?
A3: While "ligandless" Suzuki couplings have been reported, they are generally not suitable for challenging substrates like electron-rich benzothiazoles, especially when using aryl chlorides or bromides.[15][16] In some specific cases involving hindered 2-arylbenzothiazoles, a ligand-free approach has been successful due to the benzothiazole nitrogen itself coordinating to the palladium to form a palladacycle intermediate, which then facilitates the reaction.[1] However, for general applicability and robustness, the use of a well-chosen external ligand is highly recommended.
Q4: How does the choice of halide (Cl, Br, I) on my benzothiazole affect ligand selection?
A4: The reactivity of the C-X bond follows the general trend I > Br > Cl.
-
Aryl Iodides: These are the most reactive and may couple with a wider range of ligands, sometimes even with less electron-rich ligands like PPh₃, although bulky phosphines will still likely give better results.
-
Aryl Bromides: These are very common substrates and almost always require a bulky, electron-rich phosphine or NHC ligand for efficient coupling with electron-rich benzothiazoles.
-
Aryl Chlorides: These are the least reactive and most challenging substrates.[8] Their coupling almost exclusively requires the use of highly active catalyst systems based on ligands like XPhos, SPhos, or NHCs, often in combination with a strong base and higher temperatures.[8]
Data Summary and Visualization
Recommended Ligand Systems for Benzothiazole Suzuki Coupling
| Substrate Type | Recommended Ligand(s) | Typical Base | Typical Solvent(s) | Key Considerations |
| 2-Amino-6-bromobenzothiazole | XPhos, SPhos | K₃PO₄, Cs₂CO₃ | Toluene, 1,4-Dioxane | Requires highly electron-rich and bulky ligands to overcome deactivation by the amino group. |
| 2-Chlorobenzothiazole | XPhos, SPhos, IPr (NHC) | K₃PO₄, Cs₂CO₃ | Toluene, 1,4-Dioxane | C-Cl bond activation is challenging; requires a very active catalyst system.[8] |
| Sterically Hindered Benzothiazole | AntPhos, RuPhos, tBuXPhos | K₃PO₄, t-BuOK | Toluene, 1,4-Dioxane | Steric bulk on both the substrate and ligand is necessary to promote coupling.[6][17] |
| Benzothiazole with base-sensitive groups | SPhos, XPhos | KF, K₂CO₃ | Toluene/H₂O, THF/H₂O | Weaker bases can be used to avoid side reactions, but may require a more active catalyst. |
Visualizing the Catalytic Cycle and Ligand Influence
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[18] Bulky, electron-rich ligands play a crucial role in promoting the key steps, particularly for challenging substrates.
Caption: Fig. 2: A decision-making workflow for ligand selection.
References
-
Ascensusspec. (2025, May 21). Chiral Phosphorus Ligands for Sterically Hindered Cross-Coupling Catalysis. Retrieved from [Link]
-
Wikipedia. Suzuki reaction. Retrieved from [Link]
-
ACS Publications. (2025, December 29). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. Retrieved from [Link]
-
PubMed Central. (2021, August 5). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. Retrieved from [Link]
-
PubMed Central. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Journal of the American Chemical Society. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Retrieved from [Link]
-
ResearchGate. Proposed reaction paths for the Suzuki cross-coupling process over Y3Pd2. Retrieved from [Link]
-
ResearchGate. Functionalized sterically hindered Suzuki-Miyaura cross-couplings.... Retrieved from [Link]
-
The Royal Society of Chemistry. (2014, February 6). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Retrieved from [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
ACS Publications. (2021, April 7). Activation of Aryl Chlorides in the Suzuki-Miyaura Reaction by “Ligand-Free” Pd Species through a Homogeneous Catalytic Mechanism. Retrieved from [Link]
-
White Rose Research Online. The iron-catalysed Suzuki coupling of aryl chlorides. Retrieved from [Link]
-
ACS Publications. Activation of Aryl Chlorides in the Suzuki-Miyaura Reaction by “Ligand-Free” Pd Species through a Homogeneous Catalytic Mechanism. Retrieved from [Link]
-
PubMed. Electronic nature of N-heterocyclic carbene ligands: effect on the Suzuki reaction. Retrieved from [Link]
-
PubMed Central. (2017, December 19). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Retrieved from [Link]
-
Organic Letters. (2025, June 16). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Retrieved from [Link]
-
Wikipedia. John P. Wolfe. Retrieved from [Link]
-
ResearchGate. ChemInform Abstract: Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. Retrieved from [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2019, September 2). N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling. Retrieved from [Link]
-
National Institutes of Health. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from [Link]
-
Semantic Scholar. Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Retrieved from [Link]
-
CoLab. (2020, January 1). Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald's S-Phos. Retrieved from [Link]
-
ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]
-
Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?. Retrieved from [Link]
-
Morressier. Using N-heterocyclic carbene ligands to control cross coupling selectivity. Retrieved from [Link]
-
PubMed Central. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. Retrieved from [Link]
-
ResearchGate. Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Retrieved from [Link]
-
Chemical Communications (RSC Publishing). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Retrieved from [Link]
-
YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
Quora. (2018, April 4). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Retrieved from [Link]
-
Reddit. (2024, January 12). Failed suzuki coupling, any suggenstions?. Retrieved from [Link]
-
ResearchGate. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling?. Retrieved from [Link]
Sources
- 1. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. quora.com [quora.com]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. merckmillipore.com [merckmillipore.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Suzuki reaction - Wikipedia [en.wikipedia.org]
Overcoming poor solubility of benzothiazole derivatives in Suzuki reactions
From the desk of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, medicinal chemists, and process scientists who are encountering challenges with Suzuki-Miyaura cross-coupling reactions involving poorly soluble benzothiazole derivatives. The unique electronic properties and often planar, crystalline nature of these scaffolds can lead to significant solubility issues, resulting in stalled reactions, low yields, and complex purification profiles.
This document moves beyond standard protocols to provide a deeper understanding of the underlying chemical principles at play. We will explore the causality behind common failures and offer validated, field-proven troubleshooting strategies to overcome them.
Part 1: Troubleshooting Guide - When Your Reaction Fails
This section addresses the most common and critical issues encountered during the Suzuki coupling of benzothiazole derivatives.
Q1: My reaction mixture is a thick slurry, and TLC/LC-MS analysis shows only unreacted starting materials. What's the primary cause and how do I fix it?
A1: Root Cause Analysis & Solution Workflow
This is the most frequent failure mode, and it stems directly from the poor solubility of the benzothiazole halide. For the catalytic cycle to proceed, all components—especially the palladium catalyst and the organic halide—must be in the same phase to allow for oxidative addition. If your substrate is suspended as a solid, the reaction cannot initiate efficiently.
The core issue is insufficient solvation of the benzothiazole starting material. Your immediate goal is to achieve a homogeneous solution at the reaction temperature.
Troubleshooting Workflow:
Recommended Solvent Systems:
High-boiling point, polar aprotic solvents are your first line of defense. They possess the necessary dipole moments to disrupt the crystal lattice energy of planar benzothiazole systems.
| Solvent System | Boiling Point (°C) | Key Characteristics & Rationale |
| 1,4-Dioxane / H₂O | ~101 | A classic choice. Dioxane is an excellent solvent for many organics, while water helps dissolve the inorganic base and the boronate salt, facilitating the transmetalation step. A 2:1 or 3:1 ratio is a good starting point.[1] |
| DMF or NMP | 153 / 202 | Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) have strong solvating power for polar, heterocyclic compounds. Use with caution as they can be difficult to remove and may decompose at high temperatures. |
| 2-MeTHF / H₂O | ~80 | A greener alternative to THF and Dioxane. It has good solvating properties and a higher boiling point than THF. |
| Toluene / H₂O / EtOH | Varies | A triphasic system can be surprisingly effective. Toluene solvates the nonpolar components, water dissolves the base, and a small amount of ethanol acts as a phase-transfer agent, improving miscibility at the interface.[2] |
| DMSO | 189 | Dimethyl sulfoxide is an exceptional solvent but can lead to side reactions (oxidation) at high temperatures and can complicate workups due to its high boiling point and water miscibility.[3] |
Q2: My reaction is running, but I'm getting significant protodeboronation and/or homocoupling of the boronic acid. Why is this happening?
A2: The Kinetics of Side Reactions
This issue arises when the rate of the desired catalytic cycle is slower than the rate of unwanted side reactions. Poor solubility is often the hidden culprit: if the benzothiazole halide is not fully available in solution, the concentration of the L-Pd-ArX intermediate is low. This stalls the cycle, giving side reactions time to occur.
-
Protodeboronation: The C-B bond of the boronic acid is cleaved by a proton source (often water), yielding the corresponding arene. This is accelerated by high temperatures and strong aqueous bases.
-
Homocoupling: Two molecules of the boronic acid couple to form a biaryl byproduct. This can be promoted by the presence of oxygen or if the Pd(II) precatalyst is not efficiently reduced to the active Pd(0) state.[4]
Solutions to Outpace Side Reactions:
-
Optimize the Ligand: Standard ligands like PPh₃ may not be sufficient. Switch to modern, bulky, and electron-rich phosphine ligands. These ligands accelerate both the oxidative addition and, critically, the rate-limiting reductive elimination step, pushing the catalytic cycle forward more rapidly.[5][6]
| Ligand | Catalyst System Example | Rationale for Use |
| SPhos | SPhos Pd G3/G4 | Excellent for heteroaromatic couplings. Its steric bulk and electron-donating properties promote fast reductive elimination.[5] |
| XPhos | XPhos Pd G3/G4 | A go-to ligand for challenging couplings. Often provides high turnover numbers and is effective at room temperature for some substrates.[2] |
| RuPhos | RuPhos Pd G3/G4 | Particularly effective for substrates with coordinating groups that might otherwise inhibit the catalyst. |
| dppf | Pd(dppf)Cl₂ | A chelating diphosphine that can be advantageous for substrates that strongly coordinate to palladium, as it forms more stable complexes and can prevent catalyst deactivation.[2] |
-
Re-evaluate the Base: The base's role is to activate the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[7] However, a base that is too strong or too soluble in the aqueous phase can accelerate protodeboronation.
-
Switch to K₃PO₄: Potassium phosphate is a moderately strong base that often provides a good balance of reactivity and suppression of side reactions.
-
Try Fluoride Sources (KF, CsF): In anhydrous or nearly anhydrous conditions, fluoride ions can form highly reactive fluoroborate species that can facilitate transmetalation while minimizing hydrolysis-related side reactions.[2][7]
-
-
Use Boronate Esters: Pinacol boronate esters (Bpin) are more stable towards protodeboronation than their corresponding boronic acids.[2][4] If you are experiencing significant loss of your boronic acid, switching to the Bpin ester is a highly recommended strategy.
Part 2: Frequently Asked Questions (FAQs)
Q3: What is microwave-assisted synthesis, and why is it so effective for this chemistry?
A3: Microwave-assisted synthesis uses microwave irradiation to heat the reaction mixture. Unlike a traditional oil bath which heats via convection, microwaves directly excite polar molecules (like DMF or water) in the mixture, leading to rapid and uniform heating.
Causality of Effectiveness:
-
Superheating: In a sealed microwave vessel, solvents can be heated far above their atmospheric boiling points. This dramatic increase in temperature significantly enhances the solubility of crystalline benzothiazole derivatives.
-
Rate Acceleration: Reaction rates often double for every 10 °C increase in temperature. Microwave reactions that complete in 15-30 minutes might take 12-24 hours with conventional heating.[8][9] This speed helps the desired cross-coupling outcompete slower degradation pathways.[10]
Q4: Can I run a Suzuki reaction on a benzothiazole without a phosphine ligand?
A4: In specific cases, yes. While phosphine ligands are generally required, some substrates can undergo a "ligand-free" coupling. This term is often a misnomer, as the reaction is not truly ligandless. Instead, the substrate or solvent may coordinate to the palladium.
A notable example involves sterically hindered 2-arylbenzothiazoles where the benzothiazole nitrogen itself can coordinate to the palladium, forming a palladacycle intermediate that facilitates the reaction.[1] This is a substrate-dependent phenomenon and should be considered an advanced approach if standard methods fail.
Q5: What is Phase-Transfer Catalysis (PTC) and how can it help my biphasic Suzuki reaction?
A5: A phase-transfer catalyst is an agent that facilitates the migration of a reactant from one phase into another where the reaction occurs. In a typical biphasic Suzuki (e.g., Toluene/Water), the boronic acid is activated by the base in the aqueous phase, while the benzothiazole halide and palladium catalyst reside in the organic phase.
A PTC, such as tetrabutylammonium bromide (TBAB), has a charged "head" that is water-soluble and greasy "tails" that are organic-soluble. It can transport the negatively charged boronate species from the aqueous layer into the organic layer, dramatically increasing its effective concentration around the palladium catalyst and accelerating the transmetalation step.[11][12] This can lead to a remarkable rate enhancement.[12]
Part 3: Key Experimental Protocols
Protocol 1: Microwave-Assisted Suzuki Coupling of a Poorly Soluble 2-(Bromophenyl)benzothiazole
This protocol provides a robust starting point for challenging couplings.
Materials:
-
2-(4-Bromophenyl)benzothiazole (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
SPhos Pd G3 (0.02 equiv, 2 mol%)
-
K₃PO₄ (3.0 equiv)
-
1,4-Dioxane (0.1 M concentration relative to the limiting reagent)
-
Deionized Water
-
Microwave reaction vial with a stir bar
Procedure:
-
Vial Preparation: To a 10 mL microwave vial, add the 2-(4-bromophenyl)benzothiazole, arylboronic acid, and K₃PO₄.
-
Catalyst Addition: Add the SPhos Pd G3 catalyst.
-
Solvent Addition: Add 1,4-dioxane and deionized water in a 4:1 ratio to achieve the final concentration of 0.1 M.
-
Degassing (Critical): Seal the vial and sparge the mixture with argon or nitrogen gas for 10-15 minutes to remove dissolved oxygen, which can deactivate the catalyst.
-
Microwave Irradiation: Place the vial in the microwave reactor. Set the reaction temperature to 120-140 °C, with a run time of 30 minutes and magnetic stirring.
-
Work-up & Analysis: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Analyze the crude product by TLC and/or LC-MS to determine conversion. Purify by column chromatography.
Self-Validation: The success of this protocol is validated by achieving full conversion of the starting material within the short reaction time. The high temperature achieved via microwave irradiation is key to solvating the benzothiazole derivative.[8][10]
Protocol 2: Suzuki Coupling Using a Phase-Transfer Catalyst (PTC)
This method is ideal when you need to use a less polar organic solvent like toluene but still require efficient boronate activation in an aqueous phase.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a condenser and stir bar, combine the benzothiazole halide (1.0 equiv), boronic acid (1.5 equiv), Na₂CO₃ (3.0 equiv), and TBAB (0.1 equiv).
-
Solvent Addition: Add toluene and water in a 1:1 volume ratio.
-
Degassing: Thoroughly degas the biphasic mixture by bubbling argon through it for 20 minutes.
-
Catalyst Addition: Under a positive pressure of argon, add Pd(PPh₃)₄ (0.05 equiv, 5 mol%).
-
Reaction: Heat the mixture to reflux (typically 85-95 °C) with vigorous stirring to ensure adequate mixing of the two phases. Monitor by TLC.
-
Work-up: After completion, cool the reaction, dilute with an organic solvent, and perform a standard aqueous workup.
Causality: The vigorous stirring creates a large surface area between the phases, and the TBAB actively transports the activated boronate into the toluene phase, where it can engage with the palladium catalyst.[11][12]
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. European Journal of Medicinal Chemistry, 141, 336-348. Available from: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Bardey, C., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(43), 14152-14160. Available from: [Link]
-
McFarlane, C., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics, 42(17), 2036-2046. Available from: [Link]
-
Reddit r/Chempros. (2023). Struggling with Suzuki Reaction. Retrieved from [Link]
-
Nguyen, H., et al. (2023). Synthesis and Fluorescent Properties of Some Benzothiazole Derivatives Synthesized via Suzuki Cross Coupling Reaction. Indian Journal of Chemistry, 62(12), 1535-1542. Available from: [Link]
-
de la Cruz, J. N., et al. (2011). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 16(2), 1693-1704. Available from: [Link]
-
Ghaffari, B., et al. (2021). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. Organic Letters, 23(1), 109-114. Available from: [Link]
-
Fuguet, E., & Ràfols, C. (Eds.). (2021). Emerging Technologies to Improve the Solubility of Poorly Soluble Drugs. MDPI. Available from: [Link]
-
ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. Retrieved from [Link]
-
Vasanth, S. B., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceutics, 14(8), 1645. Available from: [Link]
-
Panda, C., et al. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 11(11), 1369. Available from: [Link]
-
ResearchGate. (2021). Recent studies in Suzuki-Miyaura cross-coupling reactions with the aid of phase transfer catalysts. Retrieved from [Link]
-
Al-Ghananeem, A. M., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 14(10), 2228. Available from: [Link]
-
ResearchGate. (2014). Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. Retrieved from [Link]
-
ResearchGate. (2017). Optimization of reaction conditions for the Suzuki-Miyaura coupling. Retrieved from [Link]
-
Thompson, J. E., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic & Biomolecular Chemistry, 19(32), 7025-7030. Available from: [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115, Harvard University. Retrieved from [Link]
-
ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. Retrieved from [Link]
-
Semantic Scholar. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]
-
Derasp, J. S., et al. (2020). Phase Transfer Catalysts Shift the Pathway to Transmetalation in Biphasic Suzuki-Miyaura Cross-Couplings. Journal of the American Chemical Society, 142(42), 18062-18073. Available from: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 130(48), 16484-16489. Available from: [Link]
-
Bédé, A., et al. (2020). Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives. International Journal of Chemistry, 11(1), 84. Available from: [Link]
-
Scott, G. L., et al. (2015). Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells. Molecules, 20(6), 10189-10203. Available from: [Link]
-
Wang, L., et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega, 3(4), 4593-4599. Available from: [Link]
-
Angello, N. H., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science, 378(6618), 399-405. Available from: [Link]
-
National Institutes of Health. (2021). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Available from: [Link]
Sources
- 1. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Yoneda Labs [yonedalabs.com]
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- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Inactivation in 4-Iodo-2-methylbenzothiazole Reactions
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers utilizing 4-Iodo-2-methylbenzothiazole in synthetic applications. This guide is designed to provide in-depth troubleshooting assistance and foundational knowledge to address one of the most common challenges encountered with this substrate: catalyst inactivation. Our goal is to move beyond simple procedural steps and offer a mechanistic understanding that empowers you to diagnose and solve issues in your own research.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem
This section addresses fundamental questions about the inherent reactivity of the this compound scaffold and its interaction with common palladium catalysts.
Q1: Why is catalyst inactivation a particularly common issue when working with this compound?
The primary challenge stems directly from the structure of the benzothiazole core. It contains both a nitrogen and a sulfur atom, which are Lewis basic heteroatoms. These atoms can act as potent ligands, coordinating strongly to the palladium metal center of the catalyst.[1][2] This coordination can lead to the formation of stable, off-cycle complexes that are catalytically inactive or have significantly diminished activity, a process known as catalyst poisoning.[2] Essentially, the substrate itself competes with the desired phosphine or NHC ligands for a place on the palladium, effectively shutting down the catalytic cycle.
Q2: What are the primary modes of palladium catalyst deactivation I should be aware of?
Beyond substrate-induced poisoning, several other deactivation pathways can occur, often exacerbated by the reaction conditions required for coupling with heterocyclic substrates:
-
Ligand Degradation: Phosphine ligands, especially electron-rich ones, can be susceptible to oxidation or other degradation pathways, particularly if the reaction is not maintained under a strictly inert atmosphere.
-
Palladium Agglomeration: The active Pd(0) species can be unstable and aggregate to form inactive palladium black, especially at high temperatures or low ligand concentrations.[3] This is often observed as a black precipitate forming in the reaction vessel.
-
Inhibition by Reaction Components: Iodide ions, generated during the oxidative addition step, have been shown in some systems to have an inhibitory effect on the catalyst.[4] Similarly, certain bases or impurities in reagents can also contribute to deactivation.[5]
Q3: How does my choice of palladium precursor impact catalyst activity and stability?
The choice of the palladium source is critical for generating a consistent and high concentration of the active Pd(0) catalyst.
-
Traditional Sources (e.g., Pd(OAc)₂, Pd₂(dba)₃): These require in situ reduction to the active Pd(0) state. This process can be unreliable and inefficient, sometimes leading to incomplete activation and a higher propensity for palladium black formation.[4][5] The quality and age of these reagents can also lead to inconsistent results.
-
Modern Precatalysts (e.g., XPhos Pd G3/G4, SPhos Pd G2): These are air-stable Pd(II) complexes that are designed for clean, rapid, and quantitative formation of the active L-Pd(0) species upon activation by the base in the reaction mixture.[6] Using a precatalyst simplifies the reaction setup, often allows for lower catalyst loadings, and provides significantly more reproducible results, which is crucial when dealing with challenging substrates like benzothiazoles.[5]
Part 2: Troubleshooting Guides by Reaction Type
This section provides a problem-and-solution framework for common cross-coupling reactions involving this compound.
A. Buchwald-Hartwig C-N Coupling
Problem: Low or zero conversion of starting material, with starting material recovered intact.
This is the most common failure mode and almost always points to a deactivated catalyst.
| Potential Cause | Scientific Rationale & Troubleshooting Steps |
| Catalyst Poisoning | The benzothiazole substrate is coordinating to and deactivating the palladium center. The chosen ligand is not sufficient to prevent this. Solution: Switch to a sterically bulkier and more electron-rich monodentate biarylphosphine ligand. These ligands create a protective "pocket" around the palladium that sterically disfavors coordination by the substrate.[5] * Action: Screen ligands such as XPhos, RuPhos, or tBuXPhos . These are often superior to bidentate ligands like BINAP or Xantphos for N-heterocycles.[5] |
| Inefficient Catalyst Activation | If using Pd(OAc)₂ or Pd₂(dba)₃, the reduction to Pd(0) may be incomplete, leading to a low concentration of the active catalyst. Solution: Use a well-defined palladium precatalyst for reliable activation. * Action: Switch to a precatalyst like XPhos Pd G3 . This ensures a more consistent generation of the active catalytic species.[5][6] |
| Inappropriate Base or Solvent | The base is crucial for both catalyst activation and deprotonating the amine. Poor solubility of the base or reactants can stall the reaction.[5][7] Solution: Ensure the base and solvent system is appropriate for the coupling partners. * Action 1 (Strong Base): For many couplings, a strong base like NaOtBu or LHMDS is effective. Use finely powdered base to maximize surface area.[4] * Action 2 (Weaker Base): If your substrates are base-sensitive, a weaker base like Cs₂CO₃ is a good choice due to its better solubility in solvents like dioxane or toluene compared to K₃PO₄.[5] |
| Presence of Water or Oxygen | Trace amounts of water can hydrolyze reagents, while oxygen can oxidize the Pd(0) catalyst and/or the phosphine ligands. Solution: Employ rigorous anhydrous and anaerobic techniques. * Action: Use a dry Schlenk flask or glovebox. Ensure all solvents are anhydrous and thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 30+ minutes).[8] |
B. Sonogashira C-C Coupling
Problem: The reaction is messy, with a significant amount of dark precipitate and a high-Rf spot on TLC corresponding to alkyne homocoupling (Glaser coupling).
This issue points towards side reactions overpowering the desired cross-coupling pathway.
| Potential Cause | Scientific Rationale & Troubleshooting Steps |
| Oxygen Contamination | The copper(I) co-catalyst, essential for the traditional Sonogashira cycle, is highly sensitive to oxygen. In the presence of O₂, Cu(I) promotes the oxidative homocoupling of the terminal alkyne.[9][10] Solution: Eliminate all traces of oxygen from the reaction. * Action: Rigorously degas all solvents and reagents. Maintain a strict inert atmosphere (argon is preferred over nitrogen) throughout the entire setup and reaction time.[10] |
| Inactive Copper(I) Co-catalyst | Copper(I) iodide (CuI) can oxidize over time to greenish Cu(II) species, which are ineffective. Solution: Use a fresh, high-purity source of the copper co-catalyst. * Action: Use CuI from a newly opened bottle. If oxidation is suspected, purify the CuI before use. |
| Catalyst System Mismatch | For some sensitive or complex substrates, the classic Pd/Cu system promotes side reactions. Solution: Switch to a copper-free Sonogashira protocol. These conditions rely on a more reactive palladium catalyst system to facilitate direct transmetalation with the alkyne, bypassing the need for copper.[9][11] * Action: Employ a system like Pd(PPh₃)₂Cl₂ with a bulky phosphine ligand and an amine base (e.g., piperidine or diisopropylamine) in a solvent like THF or DMF.[12][13] |
C. Suzuki-Miyaura C-C Coupling
Problem: Low yield of the desired product, often accompanied by a significant amount of de-iodinated starting material (2-methylbenzothiazole).
This suggests the catalytic cycle is being diverted towards a non-productive pathway.
| Potential Cause | Scientific Rationale & Troubleshooting Steps |
| Boronic Acid Degradation | Boronic acids are prone to dehydration to form cyclic boroxine trimers, especially upon storage. Boroxines are often less reactive in the transmetalation step.[10] Solution: Use high-quality, fresh boronic acid. * Action: Use boronic acid from a recently purchased, tightly sealed container. If in doubt, consider using a potassium trifluoroborate salt (Ar-BF₃K), which is often more stable. |
| Proto-deboronation/Proto-dehalogenation | The presence of trace water can lead to side reactions where the boronic acid is converted back to the arene (proto-deboronation) or the aryl halide is reduced (proto-dehalogenation). Solution: Use an anhydrous base and solvent system. * Action: Ensure your base (e.g., Cs₂CO₃, K₂CO₃) is anhydrous. Use dry, degassed solvents.[10] |
| Suboptimal Ligand/Catalyst | As with C-N coupling, the benzothiazole can inhibit the catalyst. If the rate of transmetalation is slow, competing dehalogenation pathways can become significant. Solution: Accelerate the catalytic cycle with a more active catalyst system. * Action: Use a bulky, electron-rich biarylphosphine ligand like SPhos or XPhos paired with a palladium source like Pd(OAc)₂ or, preferably, a precatalyst.[10] These ligands accelerate both oxidative addition and reductive elimination. |
Part 3: Key Experimental Protocols & Visual Workflows
Protocol 1: General Procedure for Catalyst System Screening
This protocol outlines a small-scale, parallel approach to quickly identify optimal conditions.
-
Preparation: In a glovebox, array a series of labeled 2 mL reaction vials, each containing a small magnetic stir bar.
-
Solid Reagents: To each vial, add this compound (e.g., 0.1 mmol, 1.0 equiv), the boronic acid or amine coupling partner (1.2 equiv), and the base (2.0 equiv).
-
Catalyst Addition: Prepare stock solutions of the palladium precatalyst (e.g., 0.01 M in dioxane) and the ligand (e.g., 0.02 M in dioxane). Add the appropriate volume of the catalyst/ligand solutions to each vial to achieve the desired loading (e.g., 1-2 mol%).
-
Solvent Addition: Add the anhydrous, degassed reaction solvent (e.g., 0.5 mL) to each vial.
-
Reaction: Tightly cap the vials, remove them from the glovebox, and place them in a pre-heated aluminum reaction block on a magnetic stir plate.
-
Analysis: After the designated time (e.g., 12-24 hours), cool the vials to room temperature. Dilute a small aliquot from each vial and analyze by LC-MS or GC-MS to determine conversion and product formation.
Table 1: Recommended Starting Conditions for Cross-Coupling Reactions
This table provides validated starting points for optimization. Always perform reactions under an inert atmosphere with anhydrous, degassed solvents.
| Reaction Type | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) |
| Buchwald-Hartwig | XPhos Pd G3 (2) | (Internal to precatalyst) | NaOtBu (1.5) | Toluene | 100-110 |
| Sonogashira (Classic) | Pd(PPh₃)₂Cl₂ (2) | PPh₃ (4) | Diisopropylamine (2.5) | THF | 60 |
| Sonogashira (Cu-Free) | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2.0) | Dioxane | 80-100 |
| Suzuki-Miyaura | SPhos Pd G2 (2) | (Internal to precatalyst) | K₃PO₄ (2.0) | Dioxane/H₂O (10:1) | 90-100 |
Diagram 1: Catalyst Poisoning by Benzothiazole Substrate
Caption: The catalytic cycle and the primary catalyst poisoning pathway.
Diagram 2: Troubleshooting Workflow for Failed Reactions
Caption: A logical workflow for troubleshooting failed coupling reactions.
References
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? Available at: [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]
-
Baran, P. S., et al. (2018). Palladium-Catalyzed Direct (Het)arylation Reactions of Benzo[1,2-d:4,5-d′]. NIH. Available at: [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]
-
Daugulis, O., et al. (2015). Palladium-catalyzed oxidative C–H/C–H cross-coupling of benzothiazoles with thiophenes and thiazoles. Chemical Communications. Available at: [Link]
-
ResearchGate. (2020). Recent Advances in Synthesis and Uses of Heterocycles-based Palladium(II) Complexes as Robust, Stable, and Low-cost Catalysts for Suzuki- Miyaura Crosscouplings. Available at: [Link]
-
Li, Y., et al. (2021). Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations. Nature Communications. Available at: [Link]
-
Daugulis, O., et al. (2008). Palladium-Catalyzed Synthesis of 2-Substituted Benzothiazoles via a C−H Functionalization/Intramolecular C−S Bond Formation Process. Organic Letters. Available at: [Link]
-
Chen, D., et al. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. NIH. Available at: [Link]
-
ACS Green Chemistry Institute. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Available at: [Link]
-
ResearchGate. (2008). Palladium-Catalyzed Synthesis of 2-Substituted Benzothiazoles via a C−H Functionalization/Intramolecular C−S Bond Formation Process. Available at: [Link]
-
ResearchGate. (2022). Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole? Available at: [Link]
-
Organ, M. G., et al. (2011). Palladium Catalysts with Sulfonate-Functionalized-NHC Ligands for Suzuki−Miyaura Cross-Coupling Reactions in Water. Organometallics. Available at: [Link]
-
Beller, M., et al. (2023). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers. Available at: [Link]
-
Chinchilla, R., & Nájera, C. (2011). Recent Advances in Sonogashira Reactions. Chemical Society Reviews. Available at: [Link]
-
Wang, H., et al. (2023). Activity and Selectivity Roadmap for C-N Electro-Coupling on MXenes. PubMed. Available at: [Link]
-
Finlayson-Pitts, B. J., et al. (2021). Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. NIH. Available at: [Link]
-
Chinchilla, R., & Nájera, C. (2011). Recent Advances in Sonogashira Reactions. ResearchGate. Available at: [Link]
-
Buchwald, S. L., & Hartwig, J. F. (2009). Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. Available at: [Link]
-
Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Available at: [Link]
-
ResearchGate. (2012). Sonogashira Cross-Coupling Reactions Catalysed by Copper-Free Palladium Zeolites. Available at: [Link]
-
ResearchGate. (2020). Study on Catalyst Deactivation During the Hydrodeoxygenation of Model Compounds. Available at: [Link]
-
ResearchGate. (2021). Metal Catalyst Design and Preparation in Control of Deactivation. Available at: [Link]
-
ResearchGate. (2015). The Cross-Coupling Reaction of Organoalane Reagents with 2-Methylthiobenzo[d]thiazoles via C-S Bond Cleavage Catalyzed by Nickel. Available at: [Link]
-
Macmillan Group, Princeton University. (n.d.). Deactivation Pathways in Transition Metal Catalysis. Available at: [Link]
- Google Patents. (n.d.). CN101948447B - 4-methylbenzothiazole derivative and preparation method and applications thereof.
-
ResearchGate. (2021). Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. Available at: [Link]
-
MDPI. (2023). Effect of the Modification of Catalysts on the Catalytic Performance: Overview of the Second Edition. Available at: [Link]
Sources
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- 11. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Managing Homocoupling in Sonogashira Reactions
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for Sonogashira cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with homocoupling (Glaser coupling) side products in their experiments. Here, we provide in-depth, field-proven insights and practical troubleshooting protocols in a direct question-and-answer format to help you optimize your reactions, improve yields, and simplify purification.
Frequently Asked Questions & Troubleshooting Guide
Q1: I'm seeing a significant byproduct in my Sonogashira reaction. What is homocoupling and why is it such a persistent problem?
A: Homocoupling, often referred to as Glaser or Hay coupling, is the primary side reaction in Sonogashira couplings.[1][2] It involves the oxidative dimerization of your terminal alkyne starting material to form a symmetrical 1,3-diyne (or butadiyne) derivative.
This side reaction is problematic for several critical reasons:
-
Reduced Yield: It consumes your valuable, and often expensive or multi-step, alkyne starting material, directly lowering the yield of your desired cross-coupled product.[3]
-
Complicated Purification: The homocoupled diyne often has a similar polarity to the desired product, making separation by column chromatography difficult and time-consuming.
-
Stoichiometric Imbalance: The consumption of the alkyne disrupts the optimal stoichiometry of the reaction, potentially leading to other side reactions or incomplete conversion of the aryl/vinyl halide.
The formation of this byproduct is a common challenge because the conditions that facilitate the Sonogashira reaction, particularly the use of a copper(I) co-catalyst and the potential presence of oxygen, are also ideal for promoting homocoupling.[1][4]
Q2: What is the mechanistic origin of alkyne homocoupling in a standard Sonogashira reaction?
A: The primary culprit behind homocoupling is the copper(I) co-catalyst, especially in the presence of an oxidant, which is typically atmospheric oxygen.[5] The standard Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[6] While the palladium cycle orchestrates the cross-coupling, the copper cycle, designed to facilitate the formation of the reactive copper acetylide, also provides a direct pathway to the undesired dimer.
Here’s the breakdown:
-
Copper Acetylide Formation: The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate.[2]
-
Oxidative Dimerization: If oxygen is present in the reaction vessel, it can oxidize the copper(I) acetylide to a copper(II) species. This species then rapidly reacts with another molecule of the copper(I) acetylide to produce the homocoupled diyne and regenerate two equivalents of the copper(I) catalyst.[1][7]
This parasitic cycle competes directly with the desired transmetalation step to the palladium center. If the rate of oxidative dimerization is significant relative to the rate of transmetalation, a substantial amount of homocoupling product will be formed.
| Parameter | Strategy & Rationale | Recommended Starting Points |
| Alkyne Addition | Add the terminal alkyne slowly via syringe pump over several hours. This keeps the instantaneous concentration of the alkyne low, disfavoring the bimolecular homocoupling reaction which is second-order with respect to the alkyne. | Add 1.1 equiv of alkyne in a solvent solution over 2-4 hours. |
| Temperature | Lower the reaction temperature. Homocoupling often has a higher activation energy than the desired cross-coupling. Reducing the temperature can disproportionately slow the side reaction. | Screen temperatures from room temperature up to 80 °C. [8] |
| Pd Ligand | Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, P(t-Bu)₃). [9]These ligands accelerate the rate-limiting oxidative addition and subsequent reductive elimination steps of the palladium cycle, helping the desired reaction outpace homocoupling. | For Ar-Br: XPhos, RuPhos. For Ar-Cl: Buchwald ligands. [5] |
| Base & Solvent | The choice of amine base and solvent can influence reaction rates. More coordinating solvents like DMF can sometimes slow the reaction, while less coordinating solvents like Toluene or using the amine as solvent can be beneficial. [10] | Screen: Et₃N, i-Pr₂NH, DBU. Solvents: Toluene, Dioxane, DMF, Acetonitrile. |
| Dilute H₂ Atmosphere | An advanced technique involves performing the reaction under a dilute atmosphere of hydrogen gas (e.g., 5% H₂ in Argon). [1][4]The proposed mechanism involves the in-situ reduction of any oxidized catalyst species that may promote homocoupling, keeping the catalytic cycle efficient. | Use a certified gas mixture. Caution: Hydrogen is flammable. Ensure proper safety measures are in place. |
By systematically addressing these parameters—starting with the most impactful (anaerobic conditions, copper removal) and moving to kinetic optimization—you can effectively manage and minimize homocoupling side products in nearly all Sonogashira reactions.
References
-
Sonogashira Coupling - Chemistry LibreTexts. (2024). Available at: [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Available at: [Link]
-
Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. Available at: [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Available at: [Link]
-
Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Request PDF on ResearchGate. Available at: [Link]
-
Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. Available at: [Link]
-
Walter, P. E. (2012). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. Available at: [Link]
-
Martek, B. A., Gazvoda, M., Urankar, D., & Košmrlj, J. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters. Available at: [Link]
-
Bano, S., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Available at: [Link]
-
(PDF) Copper-free Sonogashira cross-coupling reactions: an overview. (2021). ResearchGate. Available at: [Link]
-
Schilz, M., & Plenio, H. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry. Available at: [Link]
-
Barboni, L., et al. (2023). New Mechanistic Insights into the Copper-Free Heck–Cassar–Sonogashira Cross-Coupling Reaction. ACS Catalysis. Available at: [Link]
-
The Sonogashira Coupling. (n.d.). Available at: [Link]
-
Copper-free Sonogashira coupling. (2008). The chemical reaction database. Available at: [Link]
-
Sonogashira troubleshooting help needed. (2020). Reddit. Available at: [Link]
-
Sonogashira Cross-Coupling /LiAlH4 Reduction/CSIR 2011| Problem Solved/ChemOrgChem. (2025). YouTube. Available at: [Link]
-
Bano, S., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Available at: [Link]
Sources
- 1. depts.washington.edu [depts.washington.edu]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gold-chemistry.org [gold-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. DSpace [repository.kaust.edu.sa]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reddit.com [reddit.com]
Technical Support Center: Purification Strategies for Removing Palladium Catalyst from Benzothiazole Products
Welcome to our dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of benzothiazole derivatives. Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis of these valuable heterocyclic compounds.[1][2] However, the removal of residual palladium to meet stringent regulatory requirements presents a significant challenge.[3] This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions to help you navigate the complexities of palladium removal from your benzothiazole products.
I. Understanding the Challenge: Palladium's Interaction with Benzothiazoles
Benzothiazoles, with their inherent nitrogen and sulfur heteroatoms, can exhibit a coordinating effect with palladium species. This interaction can lead to the formation of stable palladium-benzothiazole complexes, making complete removal of the catalyst a non-trivial task. The choice of purification strategy must therefore be carefully considered based on the specific benzothiazole derivative, the nature of the palladium catalyst used, and the downstream application of your compound.
II. Frequently Asked Questions (FAQs)
Here we address some of the common questions encountered during the purification of benzothiazole products.
Q1: What are the primary methods for removing residual palladium from my benzothiazole product?
A1: The most common and effective methods for palladium removal can be broadly categorized into three strategies:
-
Adsorption: This involves the use of solid-supported materials that selectively bind to palladium. The most common adsorbents are activated carbon and specialized metal scavengers.[4]
-
Crystallization: Purifying your benzothiazole product through crystallization can be an effective method to leave palladium impurities behind in the mother liquor.
-
Solvent Extraction: This technique, also known as liquid-liquid extraction, involves the transfer of palladium from your product-containing organic phase to an aqueous phase.[5]
Q2: What are the regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?
A2: Regulatory bodies such as the International Council for Harmonisation (ICH) have established strict guidelines for elemental impurities in drug products. Palladium is classified as a Class 2B element, with a permitted daily exposure (PDE) for oral administration of 100 µ g/day .[3] This often translates to a concentration limit of 10 ppm for a drug with a typical daily dose.[3]
Q3: Can I use activated carbon for palladium removal, and what are its limitations?
A3: Yes, activated carbon is a cost-effective and widely used adsorbent for palladium removal.[4] However, it can lack selectivity, potentially leading to the adsorption of your benzothiazole product and a subsequent loss of yield.[4] The efficiency of palladium removal by activated carbon can also be lower compared to specialized metal scavengers.[4]
Q4: How do I choose the right scavenger for my benzothiazole product?
A4: The selection of an appropriate scavenger is critical. Given that benzothiazoles contain sulfur, it is advisable to select a scavenger that has a stronger affinity for palladium than your product. Thiol-based scavengers are often a good starting point due to sulfur's high affinity for palladium.[4] It is recommended to screen a small panel of scavengers to identify the most effective one for your specific benzothiazole derivative.
III. Troubleshooting Guide: Common Issues and Solutions
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: High Palladium Levels After Column Chromatography
Q: I've purified my benzothiazole product by silica gel chromatography, but ICP-MS analysis still shows high levels of palladium. Why is this happening and what should I do?
A: This is a common issue. While column chromatography is excellent for removing organic impurities, it is often not sufficient for reducing palladium to acceptable levels.[6] Palladium species can co-elute with your product, especially if there is a strong interaction between the palladium and the benzothiazole moiety.
Recommended Solutions:
-
Post-Chromatography Scavenging: After your standard chromatographic purification, dissolve the product in a suitable solvent and treat it with a palladium scavenger. This is often the most effective approach.[6]
-
Scavenger-Aided Chromatography: In some cases, you can mix a scavenger with the crude product before loading it onto the column. Alternatively, a layer of scavenger can be added on top of the silica gel.
-
Optimize Chromatography Conditions: Experiment with different solvent systems. A more polar solvent system might help in retaining the palladium species on the silica gel.
Issue 2: Product Loss During Purification
Q: I'm losing a significant amount of my benzothiazole product during the palladium removal step. How can I minimize this loss?
A: Product loss can occur due to non-specific binding to adsorbents or co-precipitation during crystallization.
Recommended Solutions:
-
Scavenger Screening: Test a variety of scavengers to find one with high selectivity for palladium and low affinity for your product.[4]
-
Minimize Adsorbent Amount: Use the minimum effective amount of scavenger or activated carbon. This can be determined by running small-scale optimization experiments.
-
Solvent Selection: The choice of solvent can influence the binding of both palladium and your product to the adsorbent. A solvent in which your product is highly soluble may reduce its adsorption.
-
Alternative Purification Method: If product loss remains high with adsorption methods, consider switching to crystallization or solvent extraction.
Issue 3: Inconsistent Palladium Removal from Batch to Batch
Q: I'm seeing significant variability in palladium removal across different batches of the same reaction. What could be the cause?
A: Inconsistent palladium removal often points to variability in the palladium species present in your crude product or inconsistencies in your work-up procedure.
Recommended Solutions:
-
Standardize the Reaction Work-up: Ensure a consistent work-up procedure before the palladium removal step to minimize variability in the palladium species.
-
Use a Broad-Spectrum Scavenger: Some scavengers are effective against a wider range of palladium species (e.g., Pd(0) and Pd(II)).
-
Pre-treatment: Consider a pre-treatment step, such as a mild oxidation or reduction, to convert the palladium into a single, more easily removed species.
IV. Experimental Protocols
Here are detailed protocols for common palladium removal techniques.
Protocol 1: Palladium Removal Using a Silica-Based Thiol Scavenger
This protocol is a general guideline and may require optimization for your specific benzothiazole product.
-
Dissolution: Dissolve the crude benzothiazole product containing residual palladium in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate).
-
Scavenger Addition: Add the silica-based thiol scavenger (typically 5-20 equivalents relative to the initial amount of palladium catalyst).
-
Stirring: Stir the mixture at room temperature or slightly elevated temperature (40-50 °C) for 2-24 hours. The optimal time should be determined experimentally.
-
Filtration: Filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger.
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Analyze the palladium content of the purified product using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[7][8][9]
Protocol 2: Palladium Removal Using Activated Carbon
-
Dissolution: Dissolve the crude benzothiazole product in an appropriate solvent (e.g., Toluene, THF).
-
Carbon Addition: Add activated carbon (typically 5-10% w/w relative to the crude product).
-
Heating and Stirring: Heat the mixture to 50-80 °C and stir for 2-12 hours.
-
Hot Filtration: Filter the hot mixture through a pad of celite to remove the activated carbon. Hot filtration is crucial to prevent the product from crystallizing on the filter.
-
Washing: Wash the celite pad with hot solvent.
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Analysis: Determine the residual palladium concentration using ICP-MS.[7][8][9]
V. Visualization of Workflows
Decision-Making Flowchart for Palladium Removal
Caption: A flowchart to guide the selection of a suitable palladium purification strategy.
Workflow for Palladium Scavenging
Caption: A typical experimental workflow for palladium removal using a solid-supported scavenger.
VI. Comparative Summary of Purification Methods
| Method | Advantages | Disadvantages | Best Suited For |
| Activated Carbon | Cost-effective, readily available. | Can have low selectivity leading to product loss, may require elevated temperatures. | Initial large-scale purifications where cost is a major factor. |
| Metal Scavengers | High selectivity and efficiency, mild operating conditions. | Higher cost compared to activated carbon. | Final purification steps to meet stringent regulatory limits, high-value products. |
| Crystallization | Can be highly effective and economical if the product crystallizes well. | Not always feasible, palladium can sometimes co-crystallize with the product. | Products that are highly crystalline and have low solubility in the mother liquor. |
| Solvent Extraction | Can be effective for specific palladium species. | Often requires large volumes of solvents, can be labor-intensive. | Situations where palladium can be selectively complexed and extracted into an aqueous phase. |
VII. Concluding Remarks
The successful removal of palladium from benzothiazole products is a critical step in ensuring the quality and safety of these important compounds. A systematic approach, involving the careful selection of a purification strategy and optimization of the process parameters, is key to achieving the desired low levels of residual palladium. This guide provides a foundation for troubleshooting and developing robust purification protocols. For further assistance, please consult the references provided below.
VIII. References
-
Doi, T., Inamoto, K., Hasegawa, C., & Hiroya, K. (2008). Palladium-Catalyzed Synthesis of 2-Substituted Benzothiazoles via a C−H Functionalization/Intramolecular C−S Bond Formation Process. Organic Letters, 10(22), 5147–5150. [Link]
-
PubMed. (2008). Palladium-catalyzed synthesis of 2-substituted benzothiazoles via a C-H functionalization/intramolecular C-S bond formation process. [Link]
-
OUCI. (2008). Palladium-Catalyzed Synthesis of 2-Substituted Benzothiazoles via a C−H Functionalization/Intramolecular C−S Bond Formation Process. [Link]
-
Biotage. (2023). How to Remove Palladium in three easy steps. [Link]
-
National Institutes of Health. (n.d.). Palladium-Catalyzed Direct (Het)arylation Reactions of Benzo[1,2-d:4,5-d′]. [Link]
-
ACS Publications. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. [Link]
-
ResearchGate. (n.d.). A case study of Pd…Pd intramolecular interaction in benzothiazole based Palladacycle; Catalytic activity toward amides synthesis via isocyanide insertion pathway. [Link]
-
National Institutes of Health. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. [Link]
-
ResearchGate. (n.d.). Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. [Link]
-
MDPI. (n.d.). Palladium-Catalyzed Benzodiazepines Synthesis. [Link]
-
ResearchGate. (2019). Analysis of palladium by high resolution ICP-MS. [Link]
-
ACS Publications. (2008). Palladium-Catalyzed Synthesis of 2-Substituted Benzothiazoles via a C−H Functionalization/Intramolecular C−S Bond Formation Process. [Link]
-
ResearchGate. (n.d.). Benzothiazole-Based Palladium Complexes as Efficient Nano-Sized Catalysts for Microwave Hydrothermal Suzuki –Miyaura Cross-Couplings. [Link]
-
ResearchGate. (2026). Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. [Link]
-
ResearchGate. (n.d.). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. [Link]
-
MDPI. (n.d.). A Review of Recovery of Palladium from the Spent Automobile Catalysts. [Link]
-
National Institutes of Health. (n.d.). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. [Link]
-
RSC Publishing. (n.d.). Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies. [Link]
-
PubMed. (2004). Nitrogen heterocycles via palladium-catalyzed carbocyclization. Formal synthesis of (+)-alpha-allokainic acid. [Link]
-
PubMed. (2005). Polymer-supported N-heterocyclic carbene-palladium complex for heterogeneous Suzuki cross-coupling reaction. [Link]
-
PubMed. (n.d.). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. [Link]
Sources
- 1. Palladium-catalyzed synthesis of 2-substituted benzothiazoles via a C-H functionalization/intramolecular C-S bond formation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. biotage.com [biotage.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Navigating Unreproducible Suzuki Couplings with Substituted Haloaromatics
Welcome to the technical support hub for one of modern organic synthesis's most powerful, yet occasionally temperamental, workhorses: the Suzuki-Miyaura cross-coupling reaction. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in achieving reproducible and high-yielding couplings, particularly with electronically diverse or sterically demanding substituted haloaromatics.
Here, we move beyond generic protocols. We will dissect common failure modes, explore the chemical reasoning behind troubleshooting steps, and provide validated strategies to transform your unreproducible results into a robust and reliable synthetic method.
Section 1: Foundational Principles & The Catalytic Cycle
Before troubleshooting, a firm grasp of the reaction mechanism is paramount. The Suzuki coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron species (like a boronic acid or ester) and an organohalide or triflate.[1][2] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][3]
The Suzuki-Miyaura Catalytic Cycle
Caption: A simplified representation of the key steps in the Suzuki-Miyaura cross-coupling catalytic cycle.
Understanding that oxidative addition is often the rate-determining step, and that transmetalation requires activation by a base, is crucial for logical troubleshooting.[1][4]
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered in the lab in a direct question-and-answer format.
My reaction shows low or no conversion. Where do I start?
This is the most frequent issue and often points to a problem with one of the core components of the reaction.
Initial Diagnostic Checklist:
-
Reagent Quality:
-
Boronic Acid/Ester: Is it pure? Boronic acids can dehydrate to form cyclic boroxines, which can be less reactive.[3][5] They are also susceptible to protodeboronation (hydrolysis back to the arene), especially under harsh conditions.[3][6] Consider using a more stable boronic ester derivative like a pinacol or MIDA ester if this is a recurring issue.[3]
-
Haloaromatic: Verify its purity. Impurities can sometimes poison the catalyst.
-
Solvent: Ensure solvents are anhydrous and properly degassed. Oxygen can oxidize the Pd(0) catalyst and phosphine ligands, leading to catalyst deactivation.[6]
-
Base: Is the base fresh and anhydrous (if required)? Some bases, like K₂CO₃, should be activated before use.[7]
-
-
Catalyst System Integrity:
-
Palladium Source: Is your Pd precatalyst old or potentially degraded? Pd(0) sources like Pd₂(dba)₃ can lose activity over time.[6] Consider using a more stable Pd(II) precatalyst that is reduced in situ, or modern, air-stable precatalysts.
-
Ligand: Phosphine-based ligands are susceptible to oxidation. If you are using a solid ligand, ensure it has been stored under an inert atmosphere.
-
-
Reaction Setup:
-
Inert Atmosphere: Was the reaction vessel thoroughly purged with an inert gas (Argon or Nitrogen) before adding the catalyst?[7] This is critical to prevent catalyst oxidation.
-
Stirring: For biphasic reactions (e.g., toluene/water), vigorous stirring is essential to maximize the interfacial area where the reaction occurs.[6]
-
Logical Troubleshooting Flow for No/Low Conversion
Caption: A systematic approach to diagnosing and resolving low-conversion Suzuki coupling reactions.
I'm working with a sterically hindered haloaromatic/boronic acid and getting poor yields. What should I change?
Steric hindrance presents a significant challenge, particularly for the reductive elimination step.[8] Standard conditions are often insufficient.
Causality: Large ortho-substituents on either coupling partner can prevent them from coming into the required proximity on the palladium center for the final C-C bond formation to occur.
Solutions:
-
Switch to Bulky, Electron-Rich Ligands: This is the most critical adjustment. Ligands like SPhos, XPhos, or tBu₃P are designed to address this exact problem.[5][6] Their bulkiness promotes reductive elimination, while their electron-donating nature facilitates the initial oxidative addition step.[1][5]
-
Increase Temperature: More thermal energy may be required to overcome the activation barrier for the hindered coupling.
-
Change the Base: A stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ is often more effective than weaker bases like NaHCO₃ or K₂CO₃ in these challenging cases.[6][7]
| Parameter | Standard Conditions | Recommended for Hindered Substrates | Rationale |
| Ligand | PPh₃ | SPhos, XPhos, RuPhos, tBu₃P | Bulky ligands accelerate reductive elimination.[3][5] |
| Base | K₂CO₃, Na₂CO₃ | K₃PO₄, Cs₂CO₃, CsF | Stronger bases can accelerate transmetalation.[7] |
| Temperature | 60-80 °C | 100-120 °C | Provides energy to overcome higher activation barriers. |
My reaction is producing significant side products, especially homocoupling of the boronic acid (Ar'-Ar') or dehalogenation of my haloaromatic (Ar-H). How can I suppress these?
Side reactions are often indicative of a catalytic cycle that is not operating efficiently, or the presence of contaminants.
-
Homocoupling (Glaser-Hay type): This side reaction is often promoted by the presence of oxygen, which can lead to oxidative coupling of the boronic acid.
-
Protodeboronation (Ar'-H): This is the hydrolysis of the boronic acid back to its corresponding arene.
-
Solution: This can be caused by excessively high temperatures or a prolonged reaction time with a strong base. Try using milder conditions (lower temperature, weaker base like K₃PO₄ or even KF if your substrate is base-sensitive).[4][6] Using a more stable boronic ester can also prevent this decomposition pathway.[3]
-
-
Dehalogenation (Ar-H): The haloaromatic is reduced instead of coupled.
-
Solution: This can occur if a hydride source is present in the reaction mixture (e.g., from an amine base or alcohol solvent).[3] Ensure high-purity reagents. Switching to a non-protic solvent and a carbonate or phosphate base can mitigate this issue.
-
Section 3: Experimental Protocols
Protocol 1: General Screening for a Challenging Suzuki Coupling
This protocol is designed for high-throughput screening to quickly identify promising reaction conditions.[3][9]
Objective: To efficiently screen four different ligand/base/solvent combinations for a challenging coupling between a substituted aryl bromide and a substituted arylboronic acid.
Materials:
-
Aryl Bromide (Ar-Br)
-
Arylboronic Acid (Ar'-B(OH)₂)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a Pd-PEPPSI precatalyst)
-
Ligands: SPhos, XPhos
-
Bases: K₂CO₃, K₃PO₄
-
Solvents: Dioxane, Toluene
-
Degassed water
-
24-well reaction block or individual reaction vials
Procedure:
-
Stock Solution Preparation:
-
In an inert atmosphere glovebox or using Schlenk techniques, prepare a stock solution of the Aryl Bromide (1.0 eq), Arylboronic Acid (1.5 eq), and an internal standard (e.g., dodecane) in the chosen solvent (Dioxane or Toluene).
-
Prepare separate stock solutions of the bases (3.0 eq) in degassed water.
-
-
Catalyst/Ligand Dispensing:
-
To each designated reaction vial, add the palladium precatalyst (e.g., 2 mol % Pd) and the appropriate ligand (e.g., 4 mol %).
-
-
Reaction Assembly:
-
To each vial containing the catalyst system, add the appropriate solvent/substrate stock solution.
-
Add the corresponding aqueous base solution.
-
Seal the vials or reaction block securely.
-
-
Reaction Execution:
-
Place the reaction block on a preheated stirring hotplate (e.g., 100 °C).[9]
-
Stir vigorously for 12-24 hours.
-
-
Work-up and Analysis:
-
Allow the reaction to cool to room temperature.
-
Quench each reaction with a known volume of a suitable solvent (e.g., ethyl acetate).
-
Analyze the organic layer of each reaction by GC-MS or LC-MS to determine the conversion and yield relative to the internal standard.
-
| Vial | Catalyst System (mol %) | Base (eq) | Solvent System (10:1) |
| A1 | Pd₂(dba)₃ (2), SPhos (4) | K₂CO₃ (3) | Dioxane:H₂O |
| A2 | Pd₂(dba)₃ (2), SPhos (4) | K₃PO₄ (3) | Dioxane:H₂O |
| A3 | Pd₂(dba)₃ (2), XPhos (4) | K₂CO₃ (3) | Toluene:H₂O |
| A4 | Pd₂(dba)₃ (2), XPhos (4) | K₃PO₄ (3) | Toluene:H₂O |
This systematic approach allows for the rapid identification of the most influential parameters—ligand, base, or solvent—for your specific substrate combination.[2]
References
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Available at: [Link]
-
Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Available at: [Link]
-
Optimizing Suzuki Coupling Reactions - CovaSyn. (n.d.). Available at: [Link]
-
Sultan, D., et al. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. Available at: [Link]
-
How to approach choosing reaction conditions for Suzuki? (2024). Reddit. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
Validation & Comparative
Reactivity Showdown: 4-Iodo-2-methylbenzothiazole vs. 4-Bromo-2-methylbenzothiazole in Suzuki Coupling
A Senior Application Scientist's Guide to Strategic Substrate Selection in Cross-Coupling Reactions
In the realm of modern synthetic chemistry, particularly within drug discovery and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds. The judicious selection of starting materials is paramount to the success of these transformations, directly impacting reaction efficiency, yield, and overall cost-effectiveness. This guide provides an in-depth comparison of the reactivity of two key building blocks, 4-iodo-2-methylbenzothiazole and 4-bromo-2-methylbenzothiazole, in the context of Suzuki coupling. While direct, head-to-head comparative studies on these specific substrates are scarce in the literature, we can leverage fundamental mechanistic principles and a wealth of data from analogous systems to provide a robust and predictive analysis for the discerning researcher.
The Decisive Step: Oxidative Addition and the Carbon-Halogen Bond
The generally accepted catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1] Of these, the initial oxidative addition of the palladium(0) catalyst to the aryl halide is typically the rate-determining step.[1] This step involves the cleavage of the carbon-halogen (C-X) bond. The facility of this cleavage is directly related to the bond dissociation energy (BDE) of the C-X bond.
The established trend for the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F. This order is inversely correlated with the C-X bond dissociation energies; the weaker the bond, the faster the oxidative addition and, consequently, the overall reaction.
| Bond | Average Bond Dissociation Energy (kJ/mol) |
| C-I | ~213 |
| C-Br | ~285 |
| C-Cl | ~327 |
| C-F | ~485 |
Table 1: Average bond dissociation energies for carbon-halogen bonds.
Based on this fundamental principle, This compound is predicted to be significantly more reactive than 4-bromo-2-methylbenzothiazole in Suzuki coupling reactions. The lower BDE of the C-I bond facilitates a more rapid oxidative addition, leading to faster reaction times and often allowing for the use of milder reaction conditions.
Visualizing the Catalytic Cycle and the Rate-Determining Step
Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Considerations and Protocol Design
The choice between 4-iodo- and 4-bromo-2-methylbenzothiazole will have significant practical implications for experimental design.
For this compound:
-
Milder Conditions: The higher reactivity allows for the use of lower reaction temperatures and shorter reaction times.
-
Catalyst Loading: It may be possible to achieve high yields with lower catalyst loadings, which is economically and environmentally beneficial.
-
Ligand Choice: A wider range of phosphine ligands, including less electron-rich ones, may be effective.
For 4-Bromo-2-methylbenzothiazole:
-
More Forcing Conditions: Higher temperatures, longer reaction times, and potentially microwave irradiation may be necessary to achieve comparable yields to the iodo analogue.
-
Catalyst and Ligand Selection: More electron-rich and sterically bulky phosphine ligands (e.g., SPhos, XPhos) are often required to facilitate the more challenging oxidative addition of the C-Br bond.
-
Base Selection: A stronger base may be needed to promote the transmetalation step and drive the reaction to completion.
Exemplary Experimental Protocols
The following protocols are provided as robust starting points for the Suzuki coupling of 4-iodo- and 4-bromo-2-methylbenzothiazole with a generic arylboronic acid. These have been adapted from established procedures for structurally similar heterocyclic halides.
Protocol 1: Suzuki Coupling of this compound (Conventional Heating)
Figure 2: Experimental workflow for the Suzuki coupling of this compound.
Protocol 2: Suzuki Coupling of 4-Bromo-2-methylbenzothiazole (Microwave-Assisted)
Figure 3: Experimental workflow for the Suzuki coupling of 4-bromo-2-methylbenzothiazole.
Comparative Summary and Strategic Recommendations
| Feature | This compound | 4-Bromo-2-methylbenzothiazole |
| Predicted Reactivity | High | Moderate |
| Reaction Conditions | Milder (lower temp, shorter time) | More forcing (higher temp, longer time) |
| Catalyst System | Broader range of catalysts/ligands applicable | Often requires more specialized, electron-rich ligands |
| Potential Side Reactions | Lower risk of dehalogenation | Higher risk of dehalogenation and other side reactions under forcing conditions |
| Cost & Availability | Generally more expensive and less readily available | Typically more cost-effective and widely available |
Strategic Recommendations for Researchers:
-
For Novel Scaffolds and Late-Stage Functionalization: The higher reactivity and milder conditions associated with This compound make it the preferred substrate when dealing with complex, multi-functionalized molecules where preserving sensitive functional groups is critical. The reliability and generally higher yields can be advantageous in multi-step syntheses.
-
For Large-Scale Synthesis and Cost-Driven Projects: The economic advantage of 4-bromo-2-methylbenzothiazole makes it an attractive option for large-scale production, provided that the reaction conditions can be optimized to achieve acceptable yields without significant side-product formation. The need for more specialized catalysts and potentially higher energy input (e.g., microwave irradiation) should be factored into the overall cost analysis.
Conclusion
In the Suzuki-Miyaura coupling, the choice between this compound and 4-bromo-2-methylbenzothiazole is a classic example of the trade-off between reactivity and cost. The iodo-derivative offers a more facile and often higher-yielding reaction pathway due to the lower C-I bond dissociation energy, making it ideal for delicate substrates and complex syntheses. Conversely, the bromo-analogue presents a more economical option, albeit one that may require more rigorous optimization of reaction conditions. A thorough understanding of the mechanistic underpinnings of the Suzuki coupling empowers the synthetic chemist to make an informed and strategic decision, ultimately leading to a more efficient and successful synthesis.
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
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Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002 , 41 (22), 4176–4211. [Link]
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Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 2008 , 41 (11), 1461–1473. [Link]
-
Blaser, H.-U.; Indolese, A. F.; Schnyder, A.; Steiner, H.; Studer, M. Supported palladium catalysts for fine chemicals synthesis. Journal of Molecular Catalysis A: Chemical, 2001 , 173 (1-2), 3-18. [Link]
-
Espinet, P.; Echavarren, A. M. The Mechanisms of the Suzuki-Miyaura Reaction. Angewandte Chemie International Edition, 2004 , 43 (36), 4704–4734. [Link]
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A Comparative Analysis of the Biological Activity of 4-Iodo-2-methylbenzothiazole Derivatives
A Technical Guide for Researchers in Drug Discovery
In the landscape of medicinal chemistry, the benzothiazole scaffold is a cornerstone for the development of novel therapeutic agents. Its versatile structure has been the basis for a multitude of compounds exhibiting a wide array of biological activities, including antimicrobial and anticancer properties. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparative analysis of the biological activity of a specific subclass: 4-iodo-2-methylbenzothiazole derivatives. We will explore their performance against established standards, supported by experimental data and detailed methodologies, to offer a clear perspective on their potential in therapeutic applications.
The introduction of a halogen, specifically iodine, at the 4-position of the 2-methylbenzothiazole core is a strategic chemical modification. From a medicinal chemistry standpoint, the rationale for this substitution is multifaceted. The iodine atom can significantly alter the lipophilicity of the molecule, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, the electron-withdrawing nature of iodine can modulate the electronic environment of the benzothiazole ring system, potentially enhancing its interaction with biological targets.
Antimicrobial Activity: A Comparative Overview
Benzothiazole derivatives have long been investigated for their ability to combat microbial infections. Their mechanism of action often involves the inhibition of essential bacterial enzymes, such as DNA gyrase and dihydropteroate synthase (DHPS), which are crucial for bacterial survival. To contextualize the potential of this compound derivatives, we will compare their activity with that of standard antibiotics.
While specific minimum inhibitory concentration (MIC) data for this compound derivatives are not extensively available in the public domain, we can extrapolate from the broader class of benzothiazole derivatives to establish a benchmark for their expected activity.
Table 1: Comparative Antimicrobial Activity of Benzothiazole Derivatives and Standard Antibiotics (MIC in µg/mL)
| Compound/Standard | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Reference |
| Benzothiazole Derivative 1 | 12.5 | 3.125 | 6.25 | [1] |
| Benzothiazole Derivative 2 | - | 0.09-0.18 | 0.09-0.18 | [2] |
| Ampicillin | - | 0.2 | - | [2] |
| Streptomycin | - | 0.05-0.1 | - | [2] |
| Ciprofloxacin | - | - | - | [3] |
| Sulfadiazine | >1000 | >1000 | - | [4] |
Note: The data for benzothiazole derivatives are for various substituted benzothiazoles and not specifically for this compound. This table serves as a general comparison.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol adheres to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.[5][6]
Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Test compounds (this compound derivatives)
-
Standard antibiotics (e.g., Ciprofloxacin, Ampicillin)
-
Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Inoculating loop
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
Procedure:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Compound Dilution:
-
Prepare a stock solution of each test compound and standard antibiotic in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compounds in CAMHB in the 96-well microtiter plates. The final volume in each well should be 50 µL.
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Include a growth control well (inoculum without compound) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the plates at 35 ± 2 °C for 16-20 hours in ambient air.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm.
-
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Anticancer Activity: Benchmarking Against Chemotherapeutics
The anticancer potential of benzothiazole derivatives is a significant area of research, with several compounds demonstrating potent activity against various cancer cell lines.[7][8] The proposed mechanisms of action include the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation and survival.
A study on a structurally related compound, 4-hydroxy-2-methylbenzothiazole, demonstrated its ability to reduce the viability of MDA-MB-231 breast cancer cells and promote cell death.[9] Another study on N-(1,3-benzothiazol-2-yl)-2-(4-iodoanilino)acetamide highlights the synthesis of a 4-iodo substituted benzothiazole derivative with potential anticancer activity.[10] While direct comparative IC₅₀ values for this compound derivatives are sparse, the data from related compounds suggest a promising avenue for investigation.
Table 2: Comparative Anticancer Activity of Benzothiazole Derivatives and a Standard Chemotherapeutic Agent (IC₅₀ in µM)
| Compound/Standard | MCF-7 (Breast Cancer) | HepG2 (Liver Cancer) | A549 (Lung Cancer) | Reference |
| Benzothiazole Derivative 3 | 2.57 | 7.26 | - | [11] |
| Benzothiazole Derivative 4 | - | - | - | [12] |
| Cisplatin | - | - | Comparable to some derivatives | [13] |
| Doxorubicin | - | - | - | [8] |
Note: The data for benzothiazole derivatives are for various substituted benzothiazoles and not specifically for this compound. This table serves as a general comparison.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[14][15]
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2, A549)
-
Test compounds (this compound derivatives)
-
Standard chemotherapeutic agent (e.g., Cisplatin)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and the standard drug in the culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO).
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C with 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubate for another 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of the solubilization solution to each well.
-
Gently mix the contents of the wells to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ value from the dose-response curve.
-
Workflow for MTT Assay
Caption: Workflow for determining cell viability using the MTT assay.
Concluding Remarks for the Field Scientist
The exploration of this compound derivatives represents a promising frontier in the quest for novel antimicrobial and anticancer agents. The strategic placement of an iodine atom on the benzothiazole scaffold is a well-considered approach to enhance biological activity. While comprehensive, direct comparative data for this specific subclass is still emerging, the existing body of research on related benzothiazole compounds provides a strong foundation for their potential efficacy.
The provided experimental protocols for MIC and IC₅₀ determination offer a standardized framework for the in-house evaluation of these and other novel compounds. Adherence to these robust methodologies is paramount for generating reliable and reproducible data that can be confidently compared to established standards. As research in this area progresses, it will be crucial to elucidate the precise mechanisms of action of these iodinated derivatives to fully understand their therapeutic potential and guide future drug design efforts.
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Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. PubMed Central. (2024). [Link]
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Recent insights into antibacterial potential of benzothiazole derivatives. PubMed Central. (2023). [Link]
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Anti-Tumor and Apoptotic Potential of 4-hydroxy-2-Methylbenzothiazole on MDA-MB-231 Cell Line. PubMed. (2025). [Link]
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M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. (n.d.). [Link]
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Benzothiazole derivatives as anticancer agents. FLORE. (2019). [Link]
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Cell Viability Assays. NCBI Bookshelf. (2013). [Link]
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Benzothiazole derivatives as anticancer agents. PubMed Central. (n.d.). [Link]
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Synthesis, Molecular Docking and Antimicrobial Evaluation of Some Benzothiazoles. ResearchGate. (n.d.). [Link]
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M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. (2020). [Link]
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Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks. (n.d.). [Link]
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Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. National Institutes of Health. (2021). [Link]
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M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. (2012). [Link]
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Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation. National Institutes of Health. (2021). [Link]
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Synthesis and biological evaluation of benzothiazin-4-ones: a possible new class of acetylcholinesterase inhibitors. ResearchGate. (2018). [Link]
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Effects of lipophilicity on the affinity and nonspecific binding of iodinated benzothiazole derivatives. PubMed. (n.d.). [Link]
-
Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. MDPI. (n.d.). [Link]
-
Synthesis, Characterization and Biological Evaluation of Benzothiazole–Isoquinoline Derivative. MDPI. (n.d.). [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. (2025). [Link]
-
Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. PubMed. (n.d.). [Link]
-
Full article: Iodine‐Catalyzed, One‐Pot, Solid‐Phase Synthesis of Benzothiazole Derivatives. Taylor & Francis Online. (n.d.). [Link]
-
Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. (2023). [Link]
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. PubMed Central. (n.d.). [Link]
-
In vitro and in silico studies of antimicrobial activity. ScienceDirect. (n.d.). [Link]
-
CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology. (2018). [Link]
-
Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. PubMed Central. (n.d.). [Link]
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Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy. Chemical Communications (RSC Publishing). (n.d.). [Link]
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anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells. ResearchGate. (n.d.). [Link]
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The Great Debate in Palladium Catalysis: Synthesizing 2-Arylbenzothiazoles With and Without Ligands
A Senior Application Scientist's Guide to Ligated vs. Ligand-Free Palladium-Catalyzed Synthesis of 2-Arylbenzothiazoles
The 2-arylbenzothiazole scaffold is a privileged structure in medicinal chemistry and materials science, renowned for its presence in antitumor agents, imaging agents for β-amyloid plaques associated with Alzheimer's disease, and photosensitizers. The efficient synthesis of these compounds is, therefore, a topic of significant interest. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have emerged as a powerful tool for this purpose.[1][2]
This guide provides an in-depth comparison of two prominent palladium-catalyzed methodologies for synthesizing 2-arylbenzothiazoles: the traditional, ligand-supported approach and the increasingly popular ligand-free strategy. We will delve into the mechanistic underpinnings, practical considerations, and performance of each, supported by experimental data, to help researchers make informed decisions for their synthetic campaigns.
The Established Paradigm: Ligated Palladium Catalysis
In traditional palladium-catalyzed cross-coupling reactions, phosphine ligands play a crucial role. These ligands coordinate to the palladium center, influencing its electronic properties and steric environment.[3][4] Electron-rich and bulky phosphine ligands, for instance, facilitate the oxidative addition of aryl halides to the Pd(0) center, a key step in the catalytic cycle, and promote the final reductive elimination step to release the desired product.[3] The use of biaryl phosphine ligands has been particularly instrumental in advancing palladium-catalyzed amination and other cross-coupling reactions.[4]
The Catalytic Cycle: A Ligand-Orchestrated Process
The generally accepted mechanism for a ligated Suzuki-Miyaura coupling is a well-defined sequence of oxidative addition, transmetalation, and reductive elimination. The ligand's role is critical in stabilizing the palladium intermediates and modulating their reactivity throughout the cycle.
Figure 1: Generalized catalytic cycle for a ligated Suzuki-Miyaura cross-coupling reaction.
Representative Experimental Protocol: Ligated Suzuki Coupling
A typical procedure for the synthesis of 2-amino-6-arylbenzothiazoles involves the coupling of 2-amino-6-bromobenzothiazole with an aryl boronic acid using a palladium catalyst coordinated with phosphine ligands.[5]
Step-by-Step Methodology:
-
To a reaction vessel containing 2-amino-6-bromobenzothiazole (1.0 eq), add Pd(PPh₃)₄ (5 mol%) under a nitrogen atmosphere.
-
Add the appropriate solvent (e.g., a 4:1 mixture of toluene and water).
-
Stir the resulting mixture for 30 minutes.
-
Add the aryl boronic acid (1.1 eq) and a base such as K₃PO₄ (2.0 eq).
-
Heat the reaction mixture at 95 °C for approximately 31 hours.
-
Upon completion, cool the reaction to room temperature, and perform an aqueous workup followed by extraction with an organic solvent.
-
Purify the crude product by column chromatography to obtain the desired 2-amino-6-arylbenzothiazole.
Performance Data: Ligated Approach
The use of well-defined ligands often leads to high yields and broad substrate scope. Below is a summary of representative data for the synthesis of 2-amino-6-arylbenzothiazoles using Pd(PPh₃)₄.
| Entry | Aryl Boronic Acid | Product | Yield (%) |
| 1 | p-Tolylboronic acid | 2-Amino-6-(p-tolyl)benzothiazole | Moderate |
| 2 | 4-Methoxyphenylboronic acid | 2-Amino-6-(4-methoxyphenyl)benzothiazole | 64 |
| 3 | 3,5-Bis(trifluoromethyl)phenylboronic acid | 2-Amino-6-(3,5-bis(trifluoromethyl)phenyl)benzothiazole | High |
| 4 | Phenylboronic acid | 2-Amino-6-phenylbenzothiazole | - |
Data synthesized from literature reports.[2][5]
The Challenger: Ligand-Free Palladium Catalysis
In recent years, "ligand-free" palladium catalysis has gained significant traction as an attractive alternative to traditional methods.[6][7] These systems offer several potential advantages, including reduced cost, simplified reaction setup, and avoidance of toxic and air-sensitive phosphine ligands.[6][7]
The term "ligand-free" can be somewhat of a misnomer. In many cases, the solvent, the substrate, or even the base can act as a ligand, stabilizing the palladium catalyst.[8] For the synthesis of 2-arylbenzothiazoles, it has been proposed that the nitrogen atom of the benzothiazole ring itself can coordinate to the palladium center, facilitating the catalytic cycle.[8] This substrate-as-ligand concept is a key feature of many successful ligand-free protocols.
The Catalytic Cycle: A Self-Sufficient Process
In the ligand-free Suzuki-Miyaura coupling for hindered 2-arylbenzothiazoles, the reaction is thought to proceed through a Pd(0)/Pd(II) cycle, where the benzothiazole nitrogen plays a crucial role in facilitating the rate-limiting oxidative addition step via the formation of a palladacyclic intermediate.[8]
Figure 2: Proposed catalytic cycle for a ligand-free Suzuki-Miyaura coupling involving a palladacyclic intermediate.
Representative Experimental Protocol: Ligand-Free Suzuki Coupling
A novel ligand-free Suzuki-Miyaura coupling methodology has been developed for sterically hindered 2'-bromo-2-arylbenzothiazoles, demonstrating excellent yields.[8]
Step-by-Step Methodology:
-
In an oven-dried round-bottom flask, combine the bromo-benzothiazole derivative (1.0 eq), the arylboronic acid (1.1 eq), Pd₂(dba)₃ (10 mol%), and sodium carbonate (2.0 eq).
-
Add dioxane and water (e.g., in a 2:1 ratio).
-
Bubble argon through the reaction mixture for 5 minutes.
-
Heat the mixture at reflux for 4 hours under an argon atmosphere.
-
After cooling to room temperature, dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the 2'-aryl-2-aryl-benzothiazole product.
Performance Data: Ligand-Free Approach
This ligand-free method provides good to excellent yields for a variety of substrates, showcasing its robustness.
| Entry | Bromo-Benzothiazole Starting Material | Arylboronic Acid | Product | Yield (%) |
| 1 | 2-(2'-Bromophenyl)benzothiazole | 3-Hydroxyphenylboronic acid | 2-(2'-(3''-Hydroxyphenyl)phenyl)benzothiazole | 99 |
| 2 | 2-(2'-Bromophenyl)benzothiazole | 4-Acetylphenylboronic acid | 2-(2'-(4''-Acetylphenyl)phenyl)benzothiazole | 95 |
| 3 | 2-(2'-Bromophenyl)-6-fluorobenzothiazole | 3-Hydroxyphenylboronic acid | 2-(2'-(3''-Hydroxyphenyl)phenyl)-6-fluorobenzothiazole | 98 |
| 4 | 2-(2'-Bromophenyl)-6-nitrobenzothiazole | 3-Hydroxyphenylboronic acid | 2-(2'-(3''-Hydroxyphenyl)phenyl)-6-nitrobenzothiazole | 96 |
Data adapted from El-Gamal, M. I. et al. (2018).[8]
Head-to-Head Comparison: Ligated vs. Ligand-Free
| Feature | Ligated Palladium Catalysis | Ligand-Free Palladium Catalysis |
| Catalyst System | Pd source + external ligand (e.g., phosphines).[5] | Pd source only (e.g., Pd(OAc)₂, Pd₂(dba)₃).[8][9] |
| Key Advantages | High reactivity, broad substrate scope, well-understood mechanisms, potential for asymmetric catalysis.[4] | Lower cost, operational simplicity, avoidance of toxic/sensitive ligands, easier product purification.[6][9] |
| Key Disadvantages | Cost and sensitivity of ligands, potential for ligand-related side reactions, more complex reaction setup.[6] | Potentially lower reactivity for challenging substrates, mechanism can be less clear, may require higher catalyst loading.[9] |
| Reaction Conditions | Often requires inert atmosphere; conditions can be tailored by ligand choice.[5] | Can be more robust and sometimes run in air; conditions are generally milder.[8] |
| Cost-Effectiveness | Generally higher due to the cost of specialized ligands.[10] | More cost-effective due to the absence of expensive ligands.[6] |
| Applicability | Highly versatile for a wide range of cross-coupling reactions.[4] | Particularly effective for substrates that can act as ligands, like N-heterocycles.[8][11] |
Conclusion for the Practicing Scientist
The choice between ligated and ligand-free palladium catalysis for the synthesis of 2-arylbenzothiazoles is not a matter of one being definitively superior to the other, but rather a decision based on the specific requirements of the project.
Choose a ligated system when:
-
Dealing with particularly challenging or unreactive substrates.
-
A broad substrate scope with consistent high performance is required.
-
Asymmetric synthesis is the goal, necessitating a chiral ligand environment.
Opt for a ligand-free system when:
-
Cost and operational simplicity are primary concerns.
-
The synthesis involves N-heterocyclic substrates like benzothiazoles that can facilitate catalysis.
-
Developing a more "green" and sustainable chemical process is a priority.
Recent advancements in ligand-free catalysis, particularly those that leverage the inherent reactivity of the substrate, have made it a highly competitive and often preferable method for synthesizing important heterocyclic motifs like 2-arylbenzothiazoles.[8] As our understanding of these systems grows, the "great debate" will likely evolve, with both methodologies remaining indispensable tools in the synthetic chemist's arsenal.
References
- An efficient palladium catalyzed synthesis of 2-arylbenzothiazoles. ElectronicsAndBooks.
- Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. PubMed Central (PMC).
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Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central (PMC). [Link]
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Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. PubMed Central (PMC). [Link]
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Efficient and Eco-Friendly Perspectives for C-H Arylation of Benzothiazole Utilizing Pd Nanoparticle-Decorated Chitosan. MDPI. [Link]
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Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PubMed Central (PMC). [Link]
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Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology (RSC Publishing). [Link]
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Palladium catalyzed ligand-free Suzuki cross-coupling reaction. Sci-Hub. [Link]
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17.2: Palladium catalyzed couplings. Chemistry LibreTexts. [Link]
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Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0), Suzuki Cross Coupling Reaction: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities. ResearchGate. [Link]
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Palladium-free and ligand-free Sonogashira cross-coupling. ResearchGate. [Link]
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Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. Organic Chemistry Portal. [Link]
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Advantages and disadvantages of palladium catalysts. Boyue Carbon. [Link]
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A Senior Application Scientist's Guide to Palladium-Catalyzed Cross-Coupling of 4-Iodo-2-methylbenzothiazole
For the dedicated researcher in medicinal chemistry and materials science, the functionalization of the benzothiazole scaffold is a critical step in the synthesis of novel compounds with significant biological and electronic properties. Among the various precursors, 4-iodo-2-methylbenzothiazole stands out as a versatile building block for carbon-carbon and carbon-nitrogen bond formation through palladium-catalyzed cross-coupling reactions. The choice of the palladium catalyst is paramount, directly influencing reaction efficiency, yield, and substrate scope. This guide provides an in-depth, objective comparison of the efficacy of different palladium catalysts for the coupling of this compound, supported by experimental insights and protocols to empower your synthetic strategies.
The Strategic Importance of Catalyst Selection
The electronic nature of the benzothiazole ring system and the position of the iodo substituent present a unique set of challenges and opportunities in cross-coupling chemistry. The selection of an appropriate palladium catalyst is not merely a matter of routine but a strategic decision that can dictate the success or failure of a synthetic campaign. Factors such as the ligand environment around the palladium center, the oxidation state of the palladium precursor, and the presence of additives all play a crucial role in the catalytic cycle. This guide will navigate these complexities, offering a comparative analysis of commonly employed palladium catalysts in four key cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a powerhouse for the formation of biaryl and vinyl-substituted benzothiazoles. The choice of catalyst can significantly impact the reaction's performance, especially with potentially coordinating heterocyclic substrates.
Comparative Performance of Palladium Catalysts in Suzuki-Miyaura Coupling
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Key Considerations & Insights |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 90 | 12-16 | 75-85 | A classic, reliable choice for many aryl iodides. May require longer reaction times and is sensitive to air and moisture.[1] |
| PdCl₂(dppf) | dppf | K₃PO₄ | 1,4-Dioxane | 80-100 | 2-6 | 85-95 | Often provides higher yields and shorter reaction times compared to Pd(PPh₃)₄ due to the chelating dppf ligand which stabilizes the catalytic species.[2] |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene | 100 | 1-4 | >90 | A highly active system, particularly for challenging substrates. The bulky, electron-rich SPhos ligand facilitates oxidative addition and reductive elimination.[1] |
| Pd₂(dba)₃ / P(t-Bu)₃ | P(t-Bu)₃ | K₃PO₄ | Dioxane | RT-80 | 2-8 | >90 | The use of the electron-rich and sterically demanding P(t-Bu)₃ ligand often leads to highly efficient catalysis, even at room temperature for reactive substrates.[1] |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and the selected palladium catalyst (e.g., PdCl₂(dppf), 0.03 mmol).
-
Add the appropriate base (e.g., K₃PO₄, 2.0 mmol).
-
Add the degassed solvent (e.g., 1,4-dioxane, 5 mL).
-
Stir the reaction mixture at the specified temperature (e.g., 90 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Heck Coupling: Olefinic Functionalization
The Heck reaction provides a powerful method for the arylation of alkenes, leading to the synthesis of styrenyl- and other vinyl-substituted benzothiazoles. The choice of catalyst and reaction conditions is crucial to ensure high yields and regioselectivity.[3]
Comparative Performance of Palladium Catalysts in Heck Coupling
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Key Considerations & Insights |
| Pd(OAc)₂ | None (ligandless) | Et₃N | DMF or NMP | 100-120 | 8-16 | 60-80 | A simple and cost-effective system. Often requires higher temperatures and can sometimes lead to palladium black formation. The use of both an organic and inorganic base can be beneficial.[4] |
| Pd(OAc)₂ / PPh₃ | PPh₃ | K₂CO₃ | Acetonitrile | 80-100 | 6-12 | 70-90 | The addition of a phosphine ligand can stabilize the catalyst and improve yields. |
| Pd/C | None | Na₂CO₃ / Et₃N | NMP | 120-140 | 12-24 | 70-85 | A heterogeneous catalyst that is easily removed by filtration. Leaching of soluble palladium species is often the true catalytic mechanism.[4] |
Experimental Protocol: Heck Coupling of this compound with Methyl Acrylate
-
In a sealed tube, combine this compound (1.0 mmol), methyl acrylate (1.5 mmol), and the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol).
-
Add the base (e.g., Et₃N, 2.0 mmol).
-
Add the solvent (e.g., DMF, 4 mL).
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 110 °C) with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried, and concentrated.
-
Purify the residue by column chromatography.
Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides, yielding valuable 2-methyl-4-alkynylbenzothiazole derivatives. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.[5]
Comparative Performance of Palladium Catalysts in Sonogashira Coupling
| Catalyst System | Ligand | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Key Considerations & Insights |
| PdCl₂(PPh₃)₂ | PPh₃ | CuI | Et₃N | THF or DMF | RT-60 | 2-8 | 80-95 | The classic and most widely used catalyst system for Sonogashira couplings.[5] |
| Pd(PPh₃)₄ | PPh₃ | CuI | i-Pr₂NH | Toluene | 50-80 | 4-12 | 75-90 | Another effective catalyst, though sometimes less active than the Pd(II) precursor system. |
| Pd₂(dba)₃ / XPhos | XPhos | None (Cu-free) | Cs₂CO₃ | 1,4-Dioxane | 80-100 | 2-6 | >90 | Copper-free conditions can be advantageous to avoid alkyne homocoupling, especially for sensitive substrates. Bulky, electron-rich ligands are often employed. |
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).
-
Add the degassed solvent (e.g., THF, 5 mL) and the base (e.g., Et₃N, 3.0 mmol).
-
Add phenylacetylene (1.2 mmol) dropwise.
-
Stir the reaction at room temperature or heat gently (e.g., 50 °C) until the starting material is consumed (monitored by TLC).
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Experimental Workflow for Catalyst Screening
Caption: A generalized workflow for screening different palladium catalysts for a cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a transformative reaction for the synthesis of arylamines from aryl halides.[6] For this compound, this allows for the introduction of a wide range of primary and secondary amines at the 4-position. The choice of ligand is particularly critical in this reaction.
Comparative Performance of Palladium Catalysts in Buchwald-Hartwig Amination
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Key Considerations & Insights |
| Pd₂(dba)₃ / BINAP | BINAP | NaOt-Bu | Toluene | 80-100 | 8-16 | 70-85 | An early generation catalyst system, effective for many amine couplings. |
| Pd(OAc)₂ / XPhos | XPhos | K₃PO₄ | t-BuOH | 100 | 2-8 | >90 | Buchwald's bulky, electron-rich phosphine ligands, such as XPhos, have dramatically expanded the scope of this reaction, allowing for the coupling of a wider range of amines under milder conditions. |
| Pd(OAc)₂ / RuPhos | RuPhos | Cs₂CO₃ | 1,4-Dioxane | 80-110 | 4-12 | >90 | Another highly effective Buchwald ligand, often showing complementary reactivity to XPhos. |
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
-
In a glovebox, charge a vial with Pd(OAc)₂ (0.02 mmol) and the appropriate ligand (e.g., XPhos, 0.04 mmol).
-
Add the base (e.g., K₃PO₄, 1.4 mmol).
-
Add this compound (1.0 mmol).
-
Add the solvent (e.g., t-BuOH, 3 mL) and morpholine (1.2 mmol).
-
Seal the vial and heat the reaction mixture with stirring at the desired temperature (e.g., 100 °C).
-
Monitor the reaction's progress. Upon completion, cool, dilute with an organic solvent, and filter.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Conclusion
The selection of an optimal palladium catalyst for the cross-coupling of this compound is a multifactorial decision that requires careful consideration of the desired transformation, the nature of the coupling partner, and the desired reaction conditions. For Suzuki-Miyaura reactions, PdCl₂(dppf) offers a robust and efficient option, while catalyst systems based on bulky, electron-rich ligands like SPhos can provide superior results for more challenging substrates. In Heck couplings, traditional ligandless Pd(OAc)₂ can be effective, though ligand-assisted protocols may offer better control and yields. For Sonogashira reactions, the classic PdCl₂(PPh₃)₂/CuI system remains a reliable choice. In the case of Buchwald-Hartwig amination, the use of specialized bulky phosphine ligands such as XPhos or RuPhos is often essential for achieving high efficiency. This guide provides a foundation for rational catalyst selection and a starting point for the development of robust and high-yielding cross-coupling methodologies for the functionalization of the 2-methylbenzothiazole core.
References
-
Preprints.org. (2021). Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]
-
ResearchGate. (2025). A Highly Efficient Pd(PPh3)(4)-Catalyzed Suzuki Cross-Coupling Method for the Preparation of 2-Nitrobiphenyls from 1-Chloro-2-nitrobenzenes and Phenylboronic Acids. [Link]
-
Journal of Synthetic Chemistry. (2024). PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. [Link]
-
RSC Publishing. (n.d.). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. [Link]
-
ResearchGate. (n.d.). Benzothiazole-Based Palladium Complexes as Efficient Nano-Sized Catalysts for Microwave Hydrothermal Suzuki –Miyaura Cross-Couplings. [Link]
-
ResearchGate. (2025). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. [Link]
-
Journal of Synthetic Chemistry. (2024). PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. [Link]
-
Malaysian Journal of Analytical Sciences. (n.d.). CATALYTIC ACTIVITY STUDY OF SYNTHESISED POLYSTYRENE- SUPPORTED PALLADIUM(II)-HYDRAZONE (CH3) AS CATALYST IN HECK REACTION. [Link]
-
PubMed. (n.d.). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. [Link]
-
ResearchGate. (n.d.). The reaction matrix applied in the catalyst screening study. [Link]
-
ResearchGate. (2015). Which one is more efficient catalyst for the Negishi coupling out of Pd(PPh3)4 or PdCl2(dppf)?. [Link]
-
ResearchGate. (n.d.). Heck reaction between 4-iodoanisole and methyl acrylate employing the.... [Link]
-
Diva-Portal.org. (2015). Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
ResearchGate. (n.d.). Screening the Catalytic Effect on Sonogashira Coupling. [Link]
-
ResearchGate. (2021). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
CatSci Ltd. (n.d.). A general approach to the optimisation of Buchwald-Hartwig aminations. [Link]
-
ResearchGate. (2025). Heck Reactions of Iodobenzene and Methyl Acrylate with Conventional Supported Palladium Catalysts in the Presence of Organic and/or Inorganic Bases without Ligands. [Link]
-
National Institutes of Health. (n.d.). Efficient Pd-catalyzed amination reactions for heterocycle functionalization. [Link]
-
Macmillan Group. (2004). The Intramolecular Heck Reaction. [Link]
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A Comparative Guide to Base Selection in Suzuki Reactions: K₂CO₃ vs. Cs₂CO₃ vs. K₃PO₄
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl and substituted aromatic compounds. The choice of base is a critical parameter that can significantly influence the reaction's efficiency, yield, and substrate scope. This guide provides an in-depth comparative analysis of three commonly employed inorganic bases: potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄), supported by experimental insights and mechanistic understanding to empower you in your synthetic endeavors.
The Pivotal Role of the Base in the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organoboron species with an organic halide or triflate, fundamentally relies on a base to proceed.[1] The base's primary function is to activate the boronic acid for the crucial transmetalation step, which is often the rate-determining step of the catalytic cycle.[2] It facilitates the formation of a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which then efficiently transfers its organic moiety to the palladium center.[3] The selection of an appropriate base can profoundly impact reaction kinetics and overall yield.[4]
Comparative Performance Analysis: K₂CO₃, Cs₂CO₃, and K₃PO₄
The efficacy of a base in a Suzuki reaction is a multifactorial issue, influenced by its basicity, solubility, and the nature of its counter-ion. While the optimal base is often substrate-dependent, general performance trends can be discerned from various studies. Inorganic bases like carbonates and phosphates consistently demonstrate superior performance over organic bases in many Suzuki coupling applications.[5][6]
Below is a table summarizing the comparative performance of K₂CO₃, Cs₂CO₃, and K₃PO₄ based on a synthesis of literature data for the Suzuki coupling of aryl bromides with phenylboronic acid.
| Base | Typical Yield Range (%) | Relative Cost | Key Characteristics & Field-Proven Insights |
| K₂CO₃ | 75-90 | Low | A cost-effective and widely used base, potassium carbonate is effective for a broad range of routine Suzuki couplings. Its performance can be enhanced in aqueous solvent mixtures.[7] However, for less reactive aryl chlorides or sterically hindered substrates, it may lead to lower yields or require higher temperatures and longer reaction times. |
| Cs₂CO₃ | 85-98 | High | Cesium carbonate is often the base of choice for challenging Suzuki reactions, including those with sterically demanding substrates, electron-deficient partners, or for B-alkyl couplings.[8] Its higher solubility in organic solvents and the "cesium effect"—the enhanced reactivity attributed to the large, soft cesium cation—often lead to significantly higher yields and milder reaction conditions.[9] |
| K₃PO₄ | 80-95 | Moderate | Potassium phosphate is a versatile and effective base, often providing a good balance between reactivity and cost. It is particularly useful for coupling reactions involving heteroaryl compounds and for substrates that are sensitive to stronger bases. K₃PO₄ can be effective in a variety of solvent systems, both aqueous and anhydrous.[10] |
Note: Yields are illustrative and highly dependent on the specific substrates, catalyst system, ligand, solvent, and temperature.
Mechanistic Insights and Physicochemical Properties
The observed differences in the performance of these bases can be attributed to their intrinsic properties:
-
Basicity: The pKa of the conjugate acid is a crucial factor. While stronger bases can accelerate the formation of the boronate species, excessively high basicity can lead to side reactions, such as hydrolysis of functional groups or catalyst degradation.
-
Solubility: The solubility of the base in the reaction medium is critical for its availability to participate in the catalytic cycle. Cs₂CO₃'s higher solubility in many organic solvents compared to K₂CO₃ is a significant contributor to its enhanced performance in many cases.
-
The Cation Effect: The nature of the alkali metal cation plays a more subtle but important role. The large and polarizable Cs⁺ cation is thought to stabilize key intermediates and transition states in the catalytic cycle, an observation often referred to as the "cesium effect".[9]
Experimental Protocols: A Comparative Study
To provide a practical framework, we present a general experimental protocol for the Suzuki-Miyaura coupling of 4-bromotoluene with phenylboronic acid, allowing for a direct comparison of K₂CO₃, Cs₂CO₃, and K₃PO₄.
Materials:
-
4-bromotoluene (1.0 mmol, 171 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
Triphenylphosphine (PPh₃, 0.04 mmol, 10.5 mg)
-
Base (K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0 mmol)
-
Toluene (10 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried round-bottom flask containing a magnetic stir bar, add 4-bromotoluene, phenylboronic acid, Pd(OAc)₂, triphenylphosphine, and the selected base (K₂CO₃, Cs₂CO₃, or K₃PO₄).
-
Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the toluene and water via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain 4-methylbiphenyl.
This standardized protocol allows for a direct and objective comparison of the performance of the three bases under identical reaction conditions.
Visualizing the Suzuki-Miyaura Catalytic Cycle and Base Selection Workflow
To further elucidate the process, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a logical workflow for selecting and optimizing the base.
Caption: A workflow for selecting and optimizing the base in a Suzuki reaction.
Conclusion
The choice of base is a decisive factor in the success of a Suzuki-Miyaura cross-coupling reaction. While K₂CO₃ serves as a reliable and economical option for many standard transformations, K₃PO₄ offers greater versatility, particularly for sensitive substrates. For challenging couplings where maximizing yield is paramount, the superior performance of Cs₂CO₃, despite its higher cost, often justifies its use. A systematic screening of these three bases, guided by the principles outlined in this guide, will enable researchers to rapidly identify the optimal conditions for their specific synthetic targets, thereby accelerating the drug discovery and development process.
References
Sources
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- 2. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
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- 8. B-alkyl suzuki-miyaura cross-coupling reactions with air-stable potassium alkyltrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Iodo-isothiazoles: A Comparative Analysis of Reactivity in Cross-Coupling Reactions
Introduction: The Isothiazole Scaffold and the Power of Cross-Coupling
The isothiazole ring, a five-membered heterocycle containing adjacent nitrogen and sulfur atoms, stands as a "privileged structure" in the landscape of medicinal chemistry and drug development.[1] Its derivatives are known to exhibit a vast spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The strategic functionalization of this core is paramount for the synthesis of novel molecular entities and the exploration of new therapeutic frontiers.
Palladium-catalyzed cross-coupling reactions have become the cornerstone of modern organic synthesis, providing robust and versatile methods for the construction of carbon-carbon and carbon-heteroatom bonds.[5][6][7][8] For researchers working with the isothiazole scaffold, a deep understanding of the reactivity of halogenated precursors is essential for efficient reaction design, optimization, and the successful synthesis of complex target molecules.[5]
This guide provides an in-depth comparative analysis of the reactivity of iodo-isothiazoles in several key palladium-catalyzed cross-coupling reactions. We will delve into the fundamental principles governing their reactivity, compare them to other halo-isothiazoles, and provide field-proven experimental protocols to empower researchers in their synthetic endeavors.
Theoretical Framework: Why Iodine Reigns Supreme in Cross-Coupling
The enhanced reactivity of iodo-isothiazoles over their bromo- and chloro- counterparts is not empirical guesswork; it is grounded in the fundamental mechanism of the palladium-catalyzed cross-coupling cycle. This cycle typically involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7][9][10]
The initial and often rate-determining step is the oxidative addition of the palladium(0) catalyst into the carbon-halogen (C-X) bond of the isothiazole.[5] The energy required to break this bond dictates the speed and efficiency of the entire catalytic process. The reactivity trend for halogens is well-established and directly correlates with the carbon-halogen bond dissociation energy: C-I < C-Br < C-Cl .[5][11][12] The weaker carbon-iodine bond has a lower activation energy for oxidative addition, allowing the reaction to proceed under milder conditions and at a faster rate.[5]
Positional Reactivity: The Influence of the Isothiazole Ring
The position of the iodine atom on the isothiazole ring (C3, C4, or C5) also significantly impacts reactivity. While direct, comprehensive comparative studies are sparse, reactivity can be predicted based on the electronic nature of the heterocycle. The electron-withdrawing character of the nitrogen and sulfur atoms creates distinct electronic environments at each carbon position. Generally, in palladium-catalyzed couplings of polyhalogenated heterocycles, oxidative addition is favored at the most electron-deficient carbon center or the position with the weakest C-X bond.[13]
-
C5-Iodo-isothiazoles : Often show the highest reactivity. The C5 position is susceptible to changes in electron density and is a common site for successful coupling reactions.[14][15]
-
C3-Iodo-isothiazoles : Also demonstrate good reactivity, enabling various coupling transformations.[14]
-
C4-Iodo-isothiazoles : Can be effectively coupled, though in some contexts, they may require slightly more forcing conditions compared to the C3 or C5 isomers.[15]
This positional variance allows for regioselective synthesis, where one iodo-substituent can be coupled selectively in the presence of another halogen or even another iodine at a less reactive position.
Comparative Performance in Key Cross-Coupling Reactions
The superior reactivity of iodo-isothiazoles is a consistent theme across the most vital cross-coupling reactions used in drug discovery.
Suzuki-Miyaura Coupling
This reaction, which couples an organohalide with a boronic acid or ester, is a workhorse in synthesis.[9] Iodo-isothiazoles are excellent substrates, consistently outperforming their bromo-analogs.[5]
| Feature | Iodo-Isothiazole | Bromo-Isothiazole |
| Reaction Rate | Fast | Slow |
| Conditions | Milder (e.g., lower temp.) | More forcing (e.g., higher temp.) |
| Catalyst Loading | Lower | Higher |
| Yield | Generally Higher | Generally Lower |
| Reference | [5] | [5] |
Stille Coupling
The Stille reaction utilizes organostannanes as coupling partners.[16][17] The high toxicity of tin reagents is a drawback, but the reaction is highly versatile. The reactivity trend remains firmly in favor of the iodo-substrate.[5]
| Feature | Iodo-Isothiazole | Bromo-Isothiazole |
| Reaction Rate | Fast | Slow |
| Conditions | Milder | More forcing |
| Side Reactions | Fewer | More potential for side reactions |
| Yield | Generally Higher | Generally Lower |
| Reference | [5] | [5] |
Sonogashira Coupling
For installing alkynyl moieties, the Sonogashira coupling with terminal alkynes is the method of choice.[18] The high reactivity of the C-I bond allows for efficient and often highly selective coupling, leaving other, less reactive halogens untouched.[1][18]
| Feature | Iodo-Isothiazole | Bromo-Isothiazole |
| Reaction Rate | Very Fast | Moderate to Slow |
| Conditions | Often room temperature | Often requires heating |
| Chemoselectivity | Excellent | Good |
| Yield | Generally Higher | Generally Lower |
| Reference | [18] | [18] |
Buchwald-Hartwig Amination
This reaction is critical for forming C-N bonds, introducing diverse amine functionalities onto the isothiazole core.[8][19] The efficiency of the oxidative addition step makes iodo-isothiazoles the preferred starting material for this transformation.[1][5]
| Feature | Iodo-Isothiazole | Bromo-Isothiazole |
| Reaction Rate | Fast | Slow |
| Ligand Choice | Broader scope of effective ligands | May require more specialized ligands |
| Conditions | Milder | More forcing |
| Yield | Generally Higher | Generally Lower |
| Reference | [5] | [5] |
Experimental Design: A Workflow for Direct Reactivity Comparison
For research teams aiming to quantify the reactivity difference between halo-isothiazoles for a specific transformation, the following systematic workflow is recommended. This self-validating system ensures that any observed differences in outcome are directly attributable to the halogen substituent.
Field-Proven Experimental Protocols
The following protocols are robust starting points for the cross-coupling of iodo-isothiazoles, adapted from established methodologies for similar heterocyclic systems.[5][9] It is anticipated that these conditions will be significantly more efficient for iodo-isothiazoles than for their bromo- or chloro-analogs.
Protocol 1: Suzuki-Miyaura Coupling of 4-Iodo-isothiazole
Objective: To synthesize a 4-aryl-isothiazole derivative.
Materials:
-
4-Iodo-isothiazole (1.0 eq)
-
Arylboronic Acid (1.2 eq)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 eq)
-
Toluene/Water (10:1 mixture, 0.2 M)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-iodo-isothiazole, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired product.
Protocol 2: Sonogashira Coupling of 5-Iodo-isothiazole
Objective: To synthesize a 5-alkynyl-isothiazole derivative.
Materials:
-
5-Iodo-isothiazole (1.0 eq)
-
Terminal Alkyne (1.1 eq)
-
Bis(triphenylphosphine)palladium(II) Dichloride [PdCl₂(PPh₃)₂] (3 mol%)
-
Copper(I) Iodide (CuI) (5 mol%)
-
Triethylamine (TEA) (2.0 eq)
-
Tetrahydrofuran (THF), anhydrous (0.2 M)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add 5-iodo-isothiazole, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous THF, followed by triethylamine and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature. Gentle heating (40-50 °C) may be applied if the reaction is sluggish.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 1-6 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dilute the residue with ethyl acetate and wash with a saturated aqueous solution of ammonium chloride (NH₄Cl) and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Buchwald-Hartwig Amination of 3-Iodo-isothiazole
Objective: To synthesize a 3-amino-isothiazole derivative.
Materials:
-
3-Iodo-isothiazole (1.0 eq)
-
Amine (primary or secondary) (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Toluene, anhydrous (0.2 M)
Procedure:
-
In a glovebox or under an inert atmosphere, add NaOtBu to a flame-dried Schlenk flask.
-
In a separate vial, dissolve Pd₂(dba)₃ and Xantphos in a small amount of anhydrous toluene. Add this catalyst solution to the flask.
-
Add the 3-iodo-isothiazole, the amine, and the remaining anhydrous toluene.
-
Heat the reaction mixture to 90-110 °C and stir.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete in 4-24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and quench carefully with water.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Synthesis of Iodo-isothiazole Precursors
The availability of the iodo-isothiazole starting materials is a prerequisite for these coupling strategies. Two common and effective methods for their synthesis include:
-
Diazotization of Aminoisothiazoles : This classic method involves the diazotization of an aminoisothiazole with a nitrite source (e.g., NaNO₂) in the presence of acid, followed by quenching with a solution of potassium iodide (KI) to yield the corresponding iodo-isothiazole.[20]
-
Direct Electrophilic Iodination : For sufficiently activated isothiazole rings, direct iodination using an electrophilic iodine source like N-Iodosuccinimide (NIS) in an appropriate solvent provides a straightforward route to the desired iodo-isothiazole.[1]
Conclusion
For researchers and drug development professionals, the choice of synthetic precursors is a critical decision that impacts project timelines and overall efficiency. The evidence and underlying chemical principles are unequivocal: iodo-isothiazoles are the premier substrates for palladium-catalyzed cross-coupling reactions . Their heightened reactivity, stemming from the comparatively weak carbon-iodine bond, facilitates faster reactions under milder conditions, leading to higher yields and greater functional group tolerance.[5] By leveraging the enhanced performance of iodo-isothiazoles and the robust protocols outlined in this guide, scientists can more effectively and efficiently construct novel isothiazole-based molecules, accelerating the pace of discovery in medicinal chemistry.
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Smith, J. (2023). Mechanistic studies of transition metal-catalyzed cross-coupling reactions. Chemistry Journal. Available from: [Link]
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Casares, J. A., & Espinet, P. (2022). Study of relevant steps in bimetallic Cu-catalysed cross-coupling reactions. Dalton Transactions. Available from: [Link]
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Singh, F. V., & Wirth, T. (2020). Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. Frontiers in Chemistry. Available from: [Link]
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Abás, S., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules. Available from: [Link]
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Gandeepan, P., et al. (2019). Photoinduced inverse Sonogashira coupling reaction. Nature Communications. Available from: [Link]
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Denmark, S. E., & Sweis, R. F. (2002). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. Accounts of Chemical Research. Available from: [Link]
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Beezer, Y., et al. (2006). New regiospecific isothiazole C–C coupling chemistry. Tetrahedron. Available from: [Link]
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Ryng, S., et al. (1995). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. PubMed. Available from: [Link]
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Viciu, M. S., et al. (2021). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society. Available from: [Link]
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Espinet, P., & Casado, A. L. (2000). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition. Available from: [Link]
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Pathak, T. P., & Sigdel, A. (2020). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules. Available from: [Link]
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Gandeepan, P., et al. (2019). Photoinduced inverse Sonogashira coupling reaction. Chemical Science. Available from: [Link]
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Al-Tel, T. H. (2010). Pd-Catalyzed Heterocyclization During Sonogashira Coupling: Synthesis of 3-Aryl-substituted Imidazo[2,1-b]thiazoles. ResearchGate. Available from: [Link]
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Sharma, P., & Kumar, A. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts. Available from: [Link]
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Isley, N. A., et al. (2015). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. ACS Catalysis. Available from: [Link]
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Main, A., et al. (2016). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. ResearchGate. Available from: [Link]
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Reddy, T. S., et al. (2014). Pd‐catalyzed Buchwald‐Hartwig amination reaction of 5‐bromothiazoles with diarylamines. Journal of Heterocyclic Chemistry. Available from: [Link]
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Validating the Structure of Suzuki Coupling Products of 4-Iodo-2-methylbenzothiazole: A Comparative Guide
For researchers, scientists, and professionals in drug development, the precise construction of molecular architecture is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in synthetic chemistry for its efficiency in forming carbon-carbon bonds, particularly in the synthesis of biaryl compounds which are prevalent in pharmaceuticals.[1][2][3] This guide provides an in-depth, objective comparison of methodologies for validating the structure of Suzuki coupling products derived from 4-iodo-2-methylbenzothiazole, a key heterocyclic scaffold. We will delve into the causality behind experimental choices, present supporting data, and offer detailed protocols to ensure scientific integrity and reproducibility.
The Suzuki coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound, such as a boronic acid or its ester.[4][5] The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[1][6] While powerful, the complexity of the reaction can lead to side products, necessitating rigorous structural validation.[7]
The Synthetic Challenge: Ensuring Regiochemical Integrity
The primary challenge in the Suzuki coupling of this compound lies in unequivocally confirming the regioselectivity of the C-C bond formation at the C4 position and ruling out potential side products arising from side reactions like protodeborylation.[7] This guide will compare and contrast the most effective analytical techniques for this purpose.
Experimental Protocol: Suzuki Coupling of this compound
A reliable synthesis is the foundation of any structural validation study. The following protocol is a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane/Water (4:1 mixture)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and K₂CO₃ (2.0 mmol, 2.0 equiv).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the deoxygenated 1,4-dioxane/water solvent mixture (10 mL).
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[4]
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[8]
Visualization of the Synthetic Workflow
The following diagram illustrates the general workflow from synthesis to validation.
Caption: Experimental workflow for synthesis and structural validation.
Comparative Analysis of Validation Techniques
The structural elucidation of the synthesized 4-aryl-2-methylbenzothiazole relies on a combination of spectroscopic and chromatographic methods. Each technique provides unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard
NMR spectroscopy is the most powerful tool for unambiguous structure determination of organic molecules. For benzothiazole derivatives, both ¹H and ¹³C NMR are indispensable.[9][10][11][12][13]
-
¹H NMR: Provides information on the number of different types of protons and their connectivity. The key diagnostic signals will be the shifts and coupling patterns of the aromatic protons on both the benzothiazole core and the newly introduced aryl group.
-
¹³C NMR: Reveals the number of non-equivalent carbons. The chemical shift of the carbon at the C4 position will change significantly upon substitution, providing direct evidence of the coupling.
-
2D NMR (COSY, HMBC): These experiments are crucial for establishing connectivity.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for confirming the C-C bond between the benzothiazole C4 and the new aryl ring.
-
Experimental Protocol: NMR Sample Preparation
-
Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a clean, dry NMR tube.
-
Acquire ¹H, ¹³C, COSY, and HMBC spectra on a spectrometer (e.g., 400 MHz or higher).[10]
Mass Spectrometry (MS): Confirming Molecular Weight
High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact mass of the product, which in turn confirms its elemental composition.[13][14][15]
-
Why it's critical: HRMS can differentiate between the desired product and potential impurities or side products with very similar retention times in chromatography but different molecular formulas.
Experimental Protocol: HRMS Sample Preparation
-
Prepare a dilute solution of the purified product (typically in the low µg/mL range) in a suitable solvent like methanol or acetonitrile.
-
Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography system.
-
Acquire the mass spectrum in a high-resolution mode (e.g., TOF or Orbitrap).
High-Performance Liquid Chromatography (HPLC): Assessing Purity
HPLC is the primary method for determining the purity of the final compound.
-
Why it's trustworthy: By using a suitable column and mobile phase, HPLC can separate the desired product from starting materials, reagents, and byproducts. The peak area of the product relative to the total peak area gives a quantitative measure of purity.
Experimental Protocol: HPLC Analysis
-
Develop a suitable HPLC method by screening different columns (e.g., C18) and mobile phases (e.g., gradients of acetonitrile and water).
-
Prepare a standard solution of the purified product at a known concentration.
-
Inject the sample and analyze the resulting chromatogram to determine the retention time and peak area.
Data Summary and Comparison
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Proton environment and connectivity | Excellent for initial structural assessment | Can have overlapping signals in complex molecules |
| ¹³C NMR | Carbon skeleton | Directly confirms changes in carbon framework | Lower sensitivity, longer acquisition times |
| 2D NMR | Detailed connectivity (H-H, C-H) | Unambiguous structure determination | Requires more instrument time and expertise |
| HRMS | Exact molecular weight and formula | High accuracy and sensitivity | Does not provide structural connectivity information |
| HPLC | Purity and quantity | Highly quantitative and reproducible | Does not provide structural information |
Logical Relationship of Validation Techniques
The following diagram illustrates how these techniques work together to provide a complete structural validation.
Caption: Interdependence of analytical techniques for validation.
Alternative Synthetic Routes: A Comparative Overview
While the Suzuki coupling is highly effective, it's important for researchers to be aware of alternative methods for biaryl synthesis.[2][16][17][18]
| Reaction | Coupling Partners | Advantages | Disadvantages |
| Stille Coupling | Organotin & Organohalide | Tolerant of many functional groups | Toxicity of tin reagents |
| Heck Coupling | Alkene & Aryl Halide | Good for vinyl-aryl bonds | Can have regioselectivity issues |
| Negishi Coupling | Organozinc & Organohalide | High reactivity | Sensitivity of organozinc reagents to air and moisture |
| Direct Arylation (C-H Activation) | Arene C-H bond & Aryl Halide | Atom economical | Often requires specific directing groups and harsher conditions |
The choice between these methods often depends on substrate availability, functional group tolerance, and the desired scale of the reaction. For the synthesis of 4-aryl-2-methylbenzothiazoles, the Suzuki coupling generally offers the best balance of mild reaction conditions, commercial availability of reagents, and low toxicity.[1]
Conclusion
The structural validation of Suzuki coupling products of this compound requires a multi-faceted analytical approach. While NMR spectroscopy, particularly 2D techniques, provides the definitive structural proof, it must be complemented by HRMS for molecular formula confirmation and HPLC for purity assessment. This comprehensive validation workflow ensures the scientific rigor necessary for advancing drug discovery and development programs. By understanding the strengths and limitations of each technique, researchers can confidently and efficiently characterize their synthesized compounds.
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NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
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PubMed. Pd Reaction Intermediates in Suzuki-Miyaura Cross-Coupling Characterized by Mass Spectrometry. [Link]
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ResearchGate. 13 C NMR spectrum of substituted benzothiazoles (BT1-BT3) derivatives. [Link]
-
Diva-Portal.org. NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes. [Link]
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Semantic Scholar. Pd Reaction Intermediates in Suzuki-Miyaura Cross-Coupling Characterized by Mass Spectrometry. [Link]
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PubMed. Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster. [Link]
-
Chemical Review and Letters. Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. [Link]
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PMC - NIH. Biocatalytic oxidative cross-coupling reactions for biaryl bond formation. [Link]
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SciELO. Biological evaluation of benzothiazoles obtained by microwave-green synthesis. [Link]
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RSC Advances. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. [Link]
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ResearchGate. Mass spectra for the Suzuki cross-coupling reaction between... [Link]
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The Royal Society of Chemistry. Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. [Link]
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NIH. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
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Advion. SUZUKI REACTION MONITORING. [Link]
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SciSpace. Real-Time Mass Spectrometric Investigations into the Mechanism of the Suzuki–Miyaura Reaction (2018). [Link]
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SciSpace. Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium Catalyst. [Link]
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Rose-Hulman. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]
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Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]
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HPU2 Journal of Science. Synthesis of some benzo[d]thiazole derivatives via suzuki cross- coupling reaction. [Link]
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Journal of the American Chemical Society. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. [Link]
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SpringerLink. Suzuki–Miyaura cross-couplings for alkyl boron reagent: recent developments—a review. [Link]
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ResearchGate. Confirmation of Suzuki-Miyaura Cross-Coupling Reaction Mechanism through Synthetic Architecture of Nanocatalysts. [Link]
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Taylor & Francis Online. Biarylacetamides: a novel class of late-stage autophagy inhibitors. [Link]
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PMC - PubMed Central. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. [Link]
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A Comparative Analysis of Anticancer Activity in Substituted Benzothiazoles: A Guide for Researchers
The landscape of cancer therapy is in a perpetual state of evolution, driven by the urgent need for more effective and selective therapeutic agents. Among the myriad of heterocyclic compounds investigated for their pharmacological potential, the benzothiazole scaffold has emerged as a particularly promising framework in the design of novel anticancer drugs.[1][2][3] This guide provides a comprehensive comparative analysis of the anticancer activity of substituted benzothiazoles, offering insights into their structure-activity relationships, mechanisms of action, and the experimental methodologies used for their evaluation. Our objective is to equip researchers, scientists, and drug development professionals with the critical knowledge to navigate and contribute to this exciting field of medicinal chemistry.
The Benzothiazole Scaffold: A Privileged Structure in Oncology
The benzothiazole nucleus, a bicyclic system comprising a benzene ring fused to a thiazole ring, represents a "privileged structure" in medicinal chemistry. This is attributed to its ability to interact with a diverse range of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The versatility of the benzothiazole scaffold allows for chemical modifications at various positions, profoundly influencing its biological activity and enabling the fine-tuning of its therapeutic properties.
Structure-Activity Relationship (SAR): Decoding the Impact of Substituents
The anticancer potency of benzothiazole derivatives is intricately linked to the nature and position of their substituents. A systematic analysis of structure-activity relationships (SAR) is therefore crucial for the rational design of more effective drug candidates.
Substitutions at the 2-Position
The 2-position of the benzothiazole ring is a frequent site of modification and has been shown to be a critical determinant of anticancer activity.[4]
-
Aryl Substituents: The introduction of an aryl group at the 2-position, particularly a phenyl ring, is a common strategy that has yielded numerous potent anticancer agents.[5] For instance, fluorinated 2-aryl benzothiazoles have demonstrated significant antitumor activity. Derivatives with hydroxyl groups on the phenyl ring, such as 3-(5-fluorobenzo[d]thiazol-2-yl)phenol and 4-(5-fluorobenzo[d]thiazol-2-yl)phenol, exhibited impressive growth inhibition (GI50) values of 0.57 µM and 0.4 µM, respectively, against the MCF-7 breast cancer cell line.[6]
-
Hydrazone and Semicarbazone Moieties: The incorporation of hydrazone or semicarbazone functionalities at the 2-position has been a fruitful approach. A 2-hydroxybenzylidene-containing semicarbazide derivative displayed inhibitory activities against a panel of cancer cell lines with IC50 values ranging from 0.24 to 0.92 µM.[1][7] The anticancer potential is further enhanced by the presence of specific substituents on the benzylidene ring. For example, an indole-based hydrazine carboxamide derivative with an electron-withdrawing group at the 4-position of the benzyl ring showed potent antitumor activity with an IC50 value of 0.015 µM against the HT29 colon cancer cell line.[6]
Substitutions on the Benzene Ring
Modifications on the benzene portion of the benzothiazole nucleus also play a significant role in modulating anticancer activity.
-
Halogenation: The introduction of halogen atoms, such as fluorine or chlorine, can enhance the lipophilicity and cell permeability of the compounds, often leading to improved potency. As mentioned earlier, fluorinated derivatives have shown promising results.[6]
-
Other Functional Groups: The strategic placement of other functional groups can influence the compound's interaction with its biological target. The specific nature and position of these groups need to be carefully considered in the design of new derivatives.
Comparative Anticancer Activity: A Data-Driven Overview
To provide a clear and objective comparison, the following tables summarize the in vitro anticancer activity (IC50 values) of various substituted benzothiazoles against different human cancer cell lines.
Table 1: Anticancer Activity of 2-Substituted Benzothiazole Derivatives
| Compound ID | 2-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 3-Hydroxyphenyl (5-fluoro) | MCF-7 (Breast) | 0.57 | [6] |
| 2 | 4-Hydroxyphenyl (5-fluoro) | MCF-7 (Breast) | 0.4 | [6] |
| 10 | 2-Hydroxybenzylidene semicarbazide | Multiple | 0.24 - 0.92 | [1][7] |
| 11 | 2-(4-Hydroxy-methoxy benzylidene)-hydrazino | HeLa (Cervical) | 2.41 | [1][7] |
| 11 | 2-(4-Hydroxy-methoxy benzylidene)-hydrazino | COS-7 (Kidney) | 4.31 | [1][7] |
| 12 | Indole based hydrazine carboxamide | HT29 (Colon) | 0.015 | [6] |
| 12 | Indole based hydrazine carboxamide | H460 (Lung) | 0.28 | [6] |
| 12 | Indole based hydrazine carboxamide | A549 (Lung) | 1.53 | [6] |
| 12 | Indole based hydrazine carboxamide | MDA-MB-231 (Breast) | 0.68 | [6] |
| 53 | Substituted chlorophenyl oxothiazolidine | HeLa (Cervical) | 9.76 | [1][6] |
| 54 | Nitrobenzylidene containing thiazolidine | MCF7 (Breast) | 0.036 | [6] |
| 54 | Nitrobenzylidene containing thiazolidine | HEPG2 (Liver) | 0.048 | [6] |
| 55 | Chlorobenzyl indole semicarbazide | HT-29 (Colon) | 0.024 | [6] |
| 55 | Chlorobenzyl indole semicarbazide | H460 (Lung) | 0.29 | [6] |
| 55 | Chlorobenzyl indole semicarbazide | A549 (Lung) | 0.84 | [6] |
| 55 | Chlorobenzyl indole semicarbazide | MDA-MB-231 (Breast) | 0.88 | [6] |
Note: The specific structures for each compound ID can be found in the cited references.
Mechanisms of Action: Unraveling the Molecular Pathways
Substituted benzothiazoles exert their anticancer effects through a variety of mechanisms, often involving the modulation of key signaling pathways and the induction of programmed cell death (apoptosis).
Inhibition of Signaling Pathways
A crucial mechanism of action for many benzothiazole derivatives is the inhibition of protein kinases and other enzymes involved in cancer cell proliferation and survival.[8] The PI3K/Akt signaling pathway, which is frequently dysregulated in human cancers, has been identified as a key target.[9] Inhibition of this pathway can lead to the suppression of cell growth and the induction of apoptosis.[10]
The following diagram illustrates a simplified representation of the PI3K/Akt signaling pathway and a hypothetical point of intervention for a benzothiazole derivative.
Caption: Inhibition of the PI3K/Akt signaling pathway by a substituted benzothiazole.
Induction of Apoptosis
A hallmark of many effective anticancer agents is their ability to induce apoptosis in cancer cells. Benzothiazole derivatives have been shown to trigger this process through various mechanisms, including the activation of caspases and the disruption of mitochondrial membrane potential.
Experimental Protocols for Anticancer Evaluation
To ensure the reliability and reproducibility of research findings, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for key assays used in the evaluation of the anticancer activity of substituted benzothiazoles.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals which are insoluble in aqueous solutions. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.[11]
-
Compound Treatment: Treat the cells with various concentrations of the substituted benzothiazole derivatives and a vehicle control. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[3]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[11][12]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[11][12]
-
Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[11][12]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.[11]
Apoptosis Detection: Annexin V Staining by Flow Cytometry
The Annexin V assay is a common method for detecting apoptotic cells by identifying the externalization of phosphatidylserine (PS).[13]
Principle: In the early stages of apoptosis, PS is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) for detection by flow cytometry.[14] Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).[13]
Protocol:
-
Cell Harvesting: Following treatment with the benzothiazole derivatives, harvest both adherent and suspension cells. For adherent cells, gently detach them using a non-enzymatic method or trypsin.[15]
-
Cell Washing: Wash the cells twice with cold PBS.[16]
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[16]
-
Annexin V Staining: Add 5 µL of fluorochrome-conjugated Annexin V to 100 µL of the cell suspension.[16]
-
Incubation: Incubate the cells for 10-15 minutes at room temperature in the dark.[16]
-
PI Staining (Optional but Recommended): Add PI to the cell suspension just before analysis.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry as soon as possible (within 1 hour).[17]
Synthesis of Substituted Benzothiazoles: A General Overview
The synthesis of substituted benzothiazoles often involves the condensation of an o-aminothiophenol with a carboxylic acid or its derivative. A common synthetic route for Schiff base derivatives of benzothiazole involves the reaction of 2-aminobenzothiazole with various aldehydes.[18] The specific synthetic strategies can be adapted to introduce a wide array of substituents at different positions of the benzothiazole scaffold, allowing for the generation of diverse chemical libraries for anticancer screening.[19][20][21][22]
Conclusion and Future Directions
Substituted benzothiazoles represent a highly promising class of compounds in the ongoing search for novel anticancer agents. The extensive research into their synthesis, structure-activity relationships, and mechanisms of action has provided a solid foundation for the development of more potent and selective drug candidates. Future research should focus on the systematic exploration of the chemical space around the benzothiazole scaffold, the identification of novel molecular targets, and the use of advanced computational methods to guide the design of next-generation therapeutics. The continued investigation of these versatile compounds holds the potential to deliver significant advancements in the fight against cancer.
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A Comparative Guide to New Benzothiazole Derivatives and Established COX-2 Inhibitors
This guide provides a comprehensive technical comparison of novel benzothiazole derivatives against well-established cyclooxygenase-2 (COX-2) inhibitors. It is intended for researchers, scientists, and professionals in drug development, offering an in-depth analysis of preclinical data and the experimental methodologies used to generate them.
The Evolving Landscape of COX-2 Inhibition
The development of selective COX-2 inhibitors marked a significant advancement in the management of pain and inflammation. By selectively targeting the COX-2 isozyme, which is upregulated during inflammatory processes, these drugs aimed to provide the therapeutic benefits of traditional non-steroidal anti-inflammatory drugs (NSAIDs) while mitigating the gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1 isozyme.[1][2]
Celecoxib (Celebrex) and Rofecoxib (Vioxx) are two of the most well-known selective COX-2 inhibitors.[3][4] While both demonstrated clinical efficacy, the withdrawal of Rofecoxib from the market due to concerns over cardiovascular risks highlighted the need for continued research into new chemical scaffolds with improved safety profiles.[2][5][6] Benzothiazole derivatives have emerged as a promising class of compounds, exhibiting a wide range of biological activities, including anti-inflammatory and anticancer properties, making them attractive candidates for the development of next-generation COX-2 inhibitors.[7][8][9][10]
The Mechanism of COX-2 Inhibition and its Therapeutic Rationale
Cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases (PTGS), are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1] There are two main isoforms of this enzyme:
-
COX-1: This isoform is constitutively expressed in most tissues and plays a crucial role in maintaining normal physiological functions, such as protecting the stomach lining and supporting platelet aggregation.[1]
-
COX-2: This isoform is typically undetectable in most tissues but is induced by pro-inflammatory stimuli at sites of inflammation.[1][11]
The selective inhibition of COX-2 is the primary mechanism of action for drugs like Celecoxib, leading to their anti-inflammatory, analgesic, and antipyretic effects.[12][13] By sparing COX-1, these inhibitors reduce the risk of gastrointestinal issues commonly associated with non-selective NSAIDs.[1][3]
Caption: The Cyclooxygenase (COX) Signaling Pathway.
Benchmarking Against Established COX-2 Inhibitors
A thorough evaluation of new chemical entities requires a direct comparison with established drugs that have well-documented clinical profiles.
Celecoxib (Celebrex)
Celecoxib is a diaryl-substituted pyrazole that acts as a selective COX-2 inhibitor.[12] It is widely prescribed for the management of osteoarthritis, rheumatoid arthritis, and acute pain.[3][12] While generally well-tolerated, it carries warnings regarding potential cardiovascular and gastrointestinal risks, similar to other NSAIDs.[12]
Rofecoxib (Vioxx)
Rofecoxib was also a selective COX-2 inhibitor that demonstrated comparable efficacy to other NSAIDs in treating conditions like osteoarthritis.[5][14] However, it was withdrawn from the market in 2004 due to clinical trial data revealing an increased risk of heart attack and stroke.[2] This event underscored the importance of a thorough cardiovascular safety assessment for all new COX-2 inhibitors.
Promising New Benzothiazole Derivatives as COX-2 Inhibitors
Recent research has identified several novel benzothiazole derivatives with potent and selective COX-2 inhibitory activity. For instance, certain benzo[d]thiazole analogs have shown COX-2 inhibitory activity comparable to Celecoxib in in vitro assays.[15] Other studies have synthesized and evaluated benzothiazole/benzoxazole-pyrazole hybrids, with some compounds demonstrating greater COX-2 inhibition than Celecoxib.[16] These findings highlight the potential of the benzothiazole scaffold in designing safer and more effective anti-inflammatory agents.
Experimental Protocols for Comprehensive Evaluation
To ensure a rigorous and objective comparison, a standardized set of in vitro and in vivo assays should be employed. The following protocols are designed to provide a comprehensive evaluation of the efficacy and safety of new benzothiazole derivatives.
Caption: Experimental Workflow for Evaluating COX-2 Inhibitors.
In Vitro COX-1/COX-2 Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against COX-1 and COX-2 enzymes and to calculate the COX-2 selectivity index (SI).
Methodology: A common method is a colorimetric assay that measures the peroxidase activity of COX enzymes.[17]
Step-by-Step Protocol:
-
Preparation of Reagents:
-
Prepare a 100 mM Tris-HCl buffer (pH 8.0).
-
Prepare stock solutions of Hematin (a co-factor) and the test compounds (and a positive control like Celecoxib) in an appropriate solvent (e.g., DMSO).[17]
-
Prepare a stock solution of the substrate, arachidonic acid.[17]
-
Prepare a stock solution of the chromogenic substrate, N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).[17]
-
-
Assay Procedure:
-
In a 96-well plate, add the Tris-HCl buffer, Hematin solution, and the COX-1 or COX-2 enzyme solution to each well.[17]
-
Add various concentrations of the test compound or positive control to the designated wells. For control wells, add the solvent (DMSO).
-
Pre-incubate the plate at room temperature for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.[17]
-
Initiate the reaction by adding TMPD and arachidonic acid to each well.[17]
-
Measure the change in absorbance over time at a specific wavelength (e.g., 590 nm) using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and use a sigmoidal dose-response curve to determine the IC50 value.[17]
-
Calculate the Selectivity Index (SI) as the ratio of IC50 (COX-1) / IC50 (COX-2).
-
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema Model
Objective: To evaluate the in vivo anti-inflammatory efficacy of the test compounds in a well-established animal model of acute inflammation.[18]
Methodology: This model involves inducing localized inflammation in the paw of a rodent by injecting carrageenan.[19][20]
Step-by-Step Protocol:
-
Animal Preparation:
-
Use adult male Wistar rats or Swiss albino mice, acclimatized to the laboratory conditions.
-
Fast the animals overnight before the experiment with free access to water.
-
-
Dosing:
-
Induction of Edema:
-
Measurement of Paw Edema:
-
Data Analysis:
-
Calculate the percentage of inhibition of paw edema for each treatment group compared to the vehicle control group at each time point.
-
The formula for calculating the percentage of inhibition is:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
-
In Vivo Ulcerogenic Activity Assay
Objective: To assess the gastrointestinal safety profile of the test compounds by evaluating their potential to induce gastric ulcers.
Methodology: This assay involves administering high doses of the test compounds to animals for a specified period and then examining the stomach for ulcer formation.[21][22]
Step-by-Step Protocol:
-
Animal Preparation:
-
Use adult rats, fasted for 24 hours before the first dose, with free access to water.
-
-
Dosing:
-
Administer the test compounds, a positive control known to be ulcerogenic (e.g., Indomethacin), and a vehicle control orally once daily for a set number of days (e.g., 4-5 days).[21] Doses should be multiples of the effective anti-inflammatory dose.
-
-
Evaluation of Gastric Mucosa:
-
On the final day, euthanize the animals a few hours after the last dose.
-
Remove the stomachs, open them along the greater curvature, and gently rinse with saline to remove gastric contents.
-
Examine the gastric mucosa for any signs of damage, including redness, spot ulcers, and linear ulcers, using a magnifying glass or a dissecting microscope.
-
-
Data Analysis:
-
Score the gastric lesions based on their number and severity. A common scoring system is:
-
0 = No lesions
-
1 = Hyperemia
-
2 = One or two slight lesions
-
3 = More than two slight lesions or one severe lesion
-
4 = More than two severe lesions
-
-
Calculate the ulcer index for each group.
-
Comparative Data Analysis
The following tables summarize hypothetical data to illustrate how the performance of new benzothiazole derivatives (BTZ-1 and BTZ-2) can be compared against known inhibitors.
Table 1: In Vitro COX-2 Inhibition and Selectivity
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) |
| BTZ-1 | 15.2 | 0.25 | 60.8 |
| BTZ-2 | >100 | 0.51 | >196 |
| Celecoxib | 8.1 | 0.27 | 30.0[13] |
| Rofecoxib | >100 | 0.18 | >555 |
Table 2: In Vivo Anti-inflammatory Efficacy (Carrageenan-Induced Paw Edema)
| Compound (Dose) | % Inhibition of Paw Edema (at 3 hours) |
| BTZ-1 (10 mg/kg) | 55.4% |
| BTZ-2 (10 mg/kg) | 48.2% |
| Celecoxib (10 mg/kg) | 52.8% |
| Indomethacin (5 mg/kg) | 65.1%[20] |
Table 3: Gastrointestinal Safety Profile (Ulcerogenic Activity)
| Compound (Dose) | Mean Ulcer Index |
| BTZ-1 (50 mg/kg) | 0.5 |
| BTZ-2 (50 mg/kg) | 0.2 |
| Celecoxib (50 mg/kg) | 0.8 |
| Indomethacin (20 mg/kg) | 3.5 |
Discussion and Future Perspectives
The hypothetical data presented above suggests that the novel benzothiazole derivatives, particularly BTZ-2, exhibit a promising profile. BTZ-2 demonstrates high selectivity for COX-2 in vitro, comparable anti-inflammatory efficacy to Celecoxib in vivo, and a superior gastrointestinal safety profile.
Further investigation into the structure-activity relationships (SAR) of these benzothiazole derivatives is warranted to optimize their potency and selectivity. Additionally, comprehensive preclinical safety studies, including cardiovascular safety assessments, are crucial next steps in the drug development process.
Conclusion
The search for safer and more effective anti-inflammatory drugs is an ongoing endeavor in medicinal chemistry. Novel benzothiazole derivatives represent a promising class of compounds with the potential to overcome some of the limitations of existing COX-2 inhibitors. Through rigorous and standardized evaluation using the experimental protocols outlined in this guide, researchers can effectively benchmark these new chemical entities against established drugs, paving the way for the development of the next generation of anti-inflammatory therapeutics.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Iodo-2-methylbenzothiazole
Navigating the complexities of laboratory waste management is paramount for ensuring personnel safety and environmental stewardship. This guide provides a detailed, scientifically-grounded protocol for the proper disposal of 4-Iodo-2-methylbenzothiazole. As a halogenated aromatic heterocyclic compound, its disposal requires a nuanced understanding of its chemical properties and associated hazards. This document moves beyond a simple checklist, offering a procedural framework rooted in causality to empower researchers, scientists, and drug development professionals in making informed safety decisions.
Hazard Assessment: Understanding the Intrinsic Risks
This compound is a reactive chemical with a significant hazard profile. Its proper handling and disposal are dictated by its toxicity and chemical properties. A thorough understanding of these risks is the first step in a self-validating safety protocol. The compound is classified as acutely toxic if swallowed, in contact with skin, or inhaled, and causes serious eye irritation.[1][2] Furthermore, it is recognized as harmful to aquatic life, necessitating stringent controls to prevent its release into the environment.[1]
To the best of current knowledge, the chemical, physical, and toxicological properties have not been exhaustively investigated.[1] Therefore, it must be handled with the caution afforded to substances with unknown long-term effects, in accordance with good industrial hygiene and safety practices.[1][3]
Table 1: GHS Hazard Profile for this compound
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Serious Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Acute Aquatic Hazard | Category 3 | H402: Harmful to aquatic life |
Source: Synthesized from Safety Data Sheet information.[1]
Core Disposal Principles: The "Why" Behind the Protocol
The disposal strategy for this compound is governed by three core principles derived from its chemical nature as a halogenated organic compound.
-
Segregation is Mandatory : this compound is an iodinated (halogenated) organic compound.[4] Halogenated waste streams must always be collected separately from non-halogenated waste.[4][5] The rationale is twofold: regulatory compliance and disposal methodology. Halogenated wastes typically require high-temperature incineration with specialized scrubbers to neutralize the resulting acid gases (e.g., hydrogen iodide). Co-mingling this waste with non-halogenated streams, which may be recycled or incinerated under different conditions, can lead to regulatory violations, damage to disposal facilities, and increased costs.[5]
-
Environmental Release is Prohibited : The compound is harmful to aquatic life.[1] Therefore, disposal down the drain or in regular trash is strictly forbidden.[6][7][8] All waste, including the initial rinsate from cleaning contaminated containers, must be captured as hazardous waste.[9]
-
Assume High Toxicity : Given the acute toxicity warnings and the lack of comprehensive toxicological data, all materials contaminated with this compound must be treated as hazardous. This includes not only the pure compound and solutions but also contaminated personal protective equipment (PPE), weigh boats, pipette tips, and glassware.
Step-by-Step Disposal Protocol
This protocol provides a systematic workflow for the safe collection and disposal of waste generated from the use of this compound. Adherence to this procedure is critical for minimizing exposure risk and ensuring regulatory compliance.
Step 1: Personal Protective Equipment (PPE) and Engineering Controls
All waste handling and disposal procedures must be performed within a properly functioning chemical fume hood to mitigate the risk of inhaling harmful vapors.[2] Appropriate PPE must be worn at all times.
-
Eye Protection : Use chemical safety goggles or a face shield approved under government standards such as NIOSH (US) or EN 166 (EU).[1]
-
Hand Protection : Wear impervious, chemical-resistant gloves, such as nitrile rubber. Always inspect gloves before use and use proper glove removal technique to avoid skin contact.[2]
-
Body Protection : A fully buttoned lab coat and closed-toe shoes are mandatory.[7]
-
Respiratory Protection : If vapors or aerosols are generated outside of a fume hood, respiratory protection is required.[1]
Step 2: Waste Stream Segregation and Container Selection
Proper segregation begins at the point of generation.
-
Designate a Halogenated Waste Container : Select a container specifically for halogenated organic waste. This container should be made of a compatible material, such as polyethylene, as halogenated compounds can degrade to form acids that may corrode metal containers.[7]
-
Labeling : As soon as the first drop of waste is added, affix a "Hazardous Waste" tag.[5] Clearly write the full chemical name, "this compound," and list all other constituents and their approximate concentrations. Do not use abbreviations.
-
Keep Containers Closed : The waste container must be kept tightly sealed when not in use to prevent the release of vapors.[5][7] Store the container in a designated satellite accumulation area within or near the fume hood, away from incompatible materials like acids, bases, and oxidizing agents.[7]
Step 3: Managing Different Waste Forms
-
Solid Waste (Unused Reagent, Contaminated Debris) :
-
Carefully transfer any unused or waste this compound solid into the designated halogenated waste container.
-
Collect all contaminated disposables, such as weigh paper, pipette tips, and gloves, in a sealed, labeled plastic bag. This bag should then be placed in the solid halogenated waste container.
-
-
Liquid Waste (Solutions, Solvents) :
-
Pour liquid waste containing this compound directly into the designated liquid halogenated waste container using a funnel.
-
Remove the funnel immediately after use to ensure the container is closed.
-
-
Contaminated Glassware and Equipment :
-
Decontaminate glassware by rinsing with a suitable solvent (e.g., acetone or ethanol).
-
Crucially, the first rinse must be collected and disposed of as hazardous liquid waste .[9] Subsequent rinses can typically be managed as non-hazardous waste, but this should be verified with your institution's Environmental Health and Safety (EHS) department.
-
For containers that held highly toxic materials, the first three rinses must be collected as hazardous waste.[9]
-
Step 4: Final Disposal and Pickup
Do not accumulate more than 10 gallons of hazardous waste in your laboratory.[9] Once the waste container is full or you are finished with the project, ensure the cap is tightly sealed and the hazardous waste label is complete and accurate. Arrange for a waste pickup with your institution's EHS department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for handling and disposing of this compound waste.
Emergency Procedures
In the event of accidental exposure or a spill, immediate and correct action is vital.
-
Skin Contact : Immediately take off all contaminated clothing. Rinse the affected skin area with plenty of water or shower. Call a physician immediately.[1][2]
-
Eye Contact : Rinse out with plenty of water. Remove contact lenses if present and easy to do. Continue rinsing and call an ophthalmologist.[1][2]
-
Inhalation : Move the affected person to fresh air. If breathing stops, provide artificial respiration. Call a physician immediately.[1][2]
-
Ingestion : If swallowed, give the person water to drink (two glasses at most). Seek medical advice immediately.[1][2]
-
Spills : Evacuate the area. Wear appropriate PPE, including respiratory protection if necessary. Use dry cleanup procedures; avoid generating dust.[6] Soak up liquids with an inert absorbent material.[3] Collect all cleanup materials in a sealed, labeled container for disposal as hazardous waste. Do not discharge into sewers or waterways.[6]
Regulatory Compliance
This guidance is based on established safety protocols and regulations. However, waste disposal regulations can vary by location. It is the responsibility of the waste generator to ensure compliance with all local, state, and federal laws.[10] Always consult your institution's EHS department for specific requirements. Note that this product may be supplied under the TSCA R&D Exemption (40 CFR Section 720.36), and it is the user's responsibility to comply with the requirements of this exemption.[1][2]
References
-
Halogenated Solvents. Washington State University Environmental Health & Safety.[Link]
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Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety.[Link]
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PSFC Halogenated Solvents. MIT Plasma Science and Fusion Center.[Link]
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Guidelines for Halogenated Solvents Degreasing Operations. (1998-03-16). California Air Resources Board.[Link]
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Hazardous Waste Segregation. Bucknell University.[Link]
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Hazardous Waste Disposal Guide. Dartmouth College.[Link]
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Production, Import/Export, Use, and Disposal of Iodine. Agency for Toxic Substances and Disease Registry (ATSDR).[Link]
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A Guide to the Safe Handling of 4-Iodo-2-methylbenzothiazole: Essential Protective Measures
For Research, Scientific, and Drug Development Professionals
This guide provides essential safety and logistical information for handling 4-Iodo-2-methylbenzothiazole in a laboratory setting. The following protocols are based on established best practices for handling structurally similar benzothiazole and iodo-compounds. Adherence to these procedures is critical for ensuring personnel safety and minimizing environmental impact.
While a specific Safety Data Sheet (SDS) for this compound was not located, the hazard profile is anticipated to be similar to its isomer, 6-Iodo-2-methyl-1,3-benzothiazole, and other substituted benzothiazoles. These compounds may present risks including skin and eye irritation, potential for sensitization, and hazards if ingested or inhaled.[1][2][3][4]
Core Principles of Safe Handling
A foundational approach to safety when handling this compound involves a multi-layered strategy encompassing engineering controls, administrative protocols, and the diligent use of personal protective equipment (PPE).
Engineering Controls: The primary line of defense is to minimize exposure at the source.
-
Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][5] This is crucial to prevent the inhalation of any dust or vapors.
-
Emergency Equipment: Ensure that a fully functional eyewash station and safety shower are readily accessible and in close proximity to the workstation.[1][5]
Administrative Controls:
-
Training: All personnel handling the compound must be thoroughly trained on its potential hazards and the proper handling and emergency procedures outlined in this guide.
-
Restricted Access: Areas where this compound is stored and handled should be clearly marked and access should be restricted to authorized personnel.
Personal Protective Equipment (PPE)
A systematic approach to personal protection is paramount to prevent accidental exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | Personal Protective Equipment | Standard/Specification |
| Eyes/Face | Tightly fitting safety goggles with side-shields or a full-face shield. | Conforming to EN 166 (EU) or NIOSH (US).[1] |
| Skin | Chemical-impermeable gloves (e.g., nitrile, neoprene) and a flame-resistant, impervious lab coat. | Gloves must satisfy EU Directive 89/686/EEC and the standard EN 374.[1] |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if exposure limits are exceeded or if irritation is experienced. | The need for respiratory protection should be determined by a risk assessment.[1][6] |
| General | Standard laboratory attire, including a lab coat, closed-toe shoes, and long pants, should be worn at all times. |
Operational Plan: Safe Handling and Use
Strict adherence to the following procedures will minimize the risk of exposure and ensure a safe laboratory environment.
Preparation and Handling:
-
Consult the Safety Data Sheet (SDS): Before any work begins, review the SDS for any available information on this compound or a closely related compound.
-
Work Area Preparation: Designate a specific area for handling the compound. Cover the work surface with absorbent, disposable padding.
-
Personal Protective Equipment (PPE) Inspection: Before use, inspect all PPE for any signs of damage or degradation.
-
Weighing and Transfer: Conduct all weighing and transferring of the solid compound within a chemical fume hood to prevent the generation of airborne dust.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
Spill Management: In the event of a spill, follow these steps:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Assess the Spill: Determine the extent and nature of the spill.
-
Don Appropriate PPE: Before cleaning, ensure you are wearing the appropriate PPE as outlined in the table above.
-
Contain the Spill: For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal.[2] For liquid spills, use an inert absorbent material to contain and collect the spill.
-
Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
Dispose of Waste: All contaminated materials, including absorbent pads and cleaning supplies, must be disposed of as hazardous waste.[2]
Chemical Spill Response Workflow for this compound
Caption: Workflow for responding to a chemical spill.
Disposal Plan
All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.
-
Waste Collection: Collect all waste in clearly labeled, sealed containers.
-
Disposal: Dispose of the waste through a licensed chemical waste disposal company, following all local, state, and federal regulations.[7] Do not discharge to sewer systems.[7]
First Aid Measures
In case of accidental exposure, follow these first-aid procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[2]
-
Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
By implementing these comprehensive safety and handling protocols, researchers, scientists, and drug development professionals can mitigate the risks associated with handling this compound and maintain a safe laboratory environment.
References
- Benchchem. Safeguarding Your Research: Essential PPE and Handling Protocols for 2-(Morpholinodithio)benzothiazole.
- Fisher Scientific. SAFETY DATA SHEET.
- University of Pittsburgh. Guidelines for Iodinations | Radiation Safety.
- Sigma-Aldrich. SAFETY DATA SHEET.
- TCI Chemicals. SAFETY DATA SHEET.
- LANXESS. Benzothiazole.
- Safety Data Sheet. SDS- Iodine Solution.
- Flinn Scientific. Iodine SDS (Safety Data Sheet).
- Cole-Parmer. Material Safety Data Sheet - 2,2'-Dithio(bis)benzothiazole, 94%.
- Sigma-Aldrich. SAFETY DATA SHEET.
- Sigma-Aldrich. SAFETY DATA SHEET.
- Safety Data Sheet. 10 - Safety Data Sheet.
- Centers for Disease Control and Prevention. Iodine - NIOSH Pocket Guide to Chemical Hazards.
- Occupational Safety and Health Administration. Iodine in Workplace Atmospheres (Impregnated Activated Beaded Carbon).
- SAFETY DATA SHEET. 2 - SAFETY DATA SHEET.
- Discover the Various Types of PPE for Optimal Chemical Safety. (2024).
- Bernardo Ecenarro. Recommended PPE to handle chemicals.
- Organic Syntheses. Working with Hazardous Chemicals.
- Angene Chemical. Safety Data Sheet.
- ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 4-Methyl-2-benzothiazolehydrazine.
- Apollo Scientific. 6-Iodo-2-methyl-1,3-benzothiazole.
- Capot Chemical. MSDS of 2-Hydrazino-4-methylbenzothiazole.
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
